molecular formula C14H13NO B13929471 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one CAS No. 880292-10-4

3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

Katalognummer: B13929471
CAS-Nummer: 880292-10-4
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: ACZNCLRHSFNGTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

880292-10-4

Molekularformel

C14H13NO

Molekulargewicht

211.26 g/mol

IUPAC-Name

3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

InChI

InChI=1S/C14H13NO/c1-11-4-2-6-13(15-11)9-8-12-5-3-7-14(16)10-12/h2,4,6,10H,3,5,7H2,1H3

InChI-Schlüssel

ACZNCLRHSFNGTB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)C#CC2=CC(=O)CCC2

Herkunft des Produkts

United States
Foundational & Exploratory

3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one : Synthesis, Pharmacochemistry, and Role as a Core Scaffold for mGluR5 PET Radiotracers.

Executive Summary

The compound 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one (CAS No. 880292-10-4)[1] is a critical chemical intermediate and structural scaffold in the development of neuropharmacological imaging agents. Specifically, it is the direct ketone precursor to desmethyl-ABP688 and the reference standard ABP688 , which are highly selective Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5)[2].

Because mGluR5 is deeply implicated in the pathophysiology of major depressive disorder, anxiety, addiction, and fragile X syndrome, the ability to quantify its in vivo expression is paramount for modern drug development[3]. By radiolabeling the oxime derivative of this ketone with Carbon-11, researchers generate [¹¹C]ABP688, a gold-standard Positron Emission Tomography (PET) radiotracer[4]. This whitepaper details the chemical properties, synthetic methodologies, stereochemical considerations, and pharmacological mechanisms grounded in this essential ketone scaffold.

Chemical Properties & Structural Rationale

The structural evolution from early mGluR5 antagonists to the ABP688 family was driven by the need to optimize pharmacokinetic properties for brain imaging. Early agents like MPEP (2-methyl-6-(phenylethynyl)pyridine) were highly lipophilic, leading to unfavorable brain uptake kinetics and high non-specific binding[4].

By replacing the hydrophobic phenyl ring of MPEP with a cyclohex-2-en-1-one moiety, chemists achieved two critical outcomes:

  • Reduced Lipophilicity: The introduction of the ketone oxygen lowers the overall logP , reducing non-specific white matter binding in the brain.

  • Functionalization Anchor: The α,β -unsaturated ketone serves as a highly reactive site for oximation, allowing for the rapid introduction of a methyl group (or [¹¹C]methyl group) via an oxime ether linkage[5].

Table 1: Quantitative Chemical & Pharmacological Properties
PropertyValue / Description
IUPAC Name 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one
CAS Number 880292-10-4[1]
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Downstream Target mGluR5 (Allosteric Transmembrane Domain)
Derivative Affinity (ABP688) Kd​=1.7±0.2 nM[2]
Derivative Bmax​ (Rat Brain) 231±18 fmol/mg protein[2]

Experimental Methodologies: From Scaffold to Radiotracer

The utility of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one lies in its conversion into a PET radiotracer. The workflow must be highly optimized, as Carbon-11 has a radioactive half-life of only 20.4 minutes. The protocols below outline the self-validating system used to synthesize the precursor and the final radiotracer.

Protocol A: Synthesis of the Ketone Scaffold (Sonogashira Coupling)

Rationale: The rigid alkyne linker is essential for orienting the pyridine and cyclohexenone rings into the mGluR5 allosteric binding pocket.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-bromocyclohex-2-en-1-one (1.0 eq) and 2-ethynyl-6-methylpyridine (1.1 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalysis: Add a palladium catalyst (e.g., Pd(PPh3​)4​ , 0.05 eq) and Copper(I) iodide ( CuI , 0.1 eq) to initiate the cross-coupling cycle.

  • Base Addition: Add triethylamine ( Et3​N , 3.0 eq) to neutralize the hydrobromic acid generated during the reductive elimination step.

  • Reaction & Purification: Stir at room temperature for 4–6 hours. Quench with aqueous NH4​Cl , extract with ethyl acetate, and purify via silica gel flash chromatography to yield the pure ketone.

Protocol B: Oximation to Desmethyl-ABP688

Rationale: The ketone must be converted into an oxime to provide a nucleophilic hydroxyl group for subsequent radiomethylation.

  • Dissolve the synthesized ketone in absolute ethanol.

  • Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.5 eq) and sodium acetate ( NaOAc , 2.0 eq) as a buffer.

  • Reflux the mixture for 2 hours. The reaction yields desmethyl-ABP688 (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime)[2].

Protocol C: Radiomethylation to [¹¹C]ABP688 (Loop Method)

Rationale: The "loop method" minimizes precursor degradation and maximizes specific activity within the tight 20-minute half-life window of Carbon-11[6].

  • Deprotonation: Inside a lead-shielded hot cell, add 60% sodium hydride ( NaH , 0.12 mmol) to a solution of desmethyl-ABP688 (1 mg, 4.42 μ mol) in 200 μ L of anhydrous DMF[6].

  • Trapping: Load the resulting sodium salt solution into the stainless steel loop of an HPLC injection port[6].

  • Radiolabeling: Sweep [¹¹C]methyl iodide ( [11C]CH3​I ) gas through the loop at 90°C for 5 minutes[5].

  • Purification: Flush the loop directly onto a semi-preparative HPLC column (e.g., μ Bondapak C18) using acetonitrile/0.1% phosphoric acid (30:70) at 6 mL/min[5]. Collect the fraction at Rt​=10−11 min[5].

SynthesisWorkflow A 2-Ethynyl-6-methylpyridine + 3-Bromocyclohex-2-en-1-one B Ketone Scaffold (Target Compound) A->B Sonogashira Pd(PPh3)4, CuI C Desmethyl-ABP688 (Oxime Precursor) B->C NH2OH·HCl NaOAc, EtOH D [¹¹C]ABP688 (PET Radiotracer) C->D [¹¹C]CH3I, NaH DMF, 90°C, 5 min

Caption: Chemical synthesis workflow from primary building blocks to the [¹¹C]ABP688 PET radiotracer.

Stereochemical Implications: The (E) vs (Z) Isomer Challenge

Due to the asymmetric C=N double bond formed during oximation, ABP688 exists in two stereoisomeric forms: (E)-ABP688 and (Z)-ABP688[7].

  • Binding Discrepancy: The (E)-isomer exhibits over a 20-fold higher binding affinity to the mGluR5 receptor compared to the (Z)-isomer[8].

  • Clinical Impact: Even modest contamination with the (Z)-isomer (e.g., 5-10%) significantly reduces the in vivo Binding Potential ( BPND​ ) estimates in human PET scans[7].

  • Causality in Synthesis: To ensure high (E)-isomer yield (>90%), the desmethyl-ABP688 sodium salt must be preheated to 90°C before the addition of the [¹¹C]methyl iodide[4]. This thermodynamic control favors the less sterically hindered, highly potent (E)-conformation.

Pharmacodynamics: mGluR5 Signaling & NAM Inhibition

The metabotropic glutamate receptor subtype 5 (mGluR5) is a Gq-coupled G-protein coupled receptor (GPCR) predominantly expressed on postsynaptic terminals in the hippocampus, striatum, and cortex[2].

Under normal physiological conditions, glutamate binds to the extracellular Venus flytrap domain of mGluR5, triggering Gq-protein activation. This stimulates Phospholipase C (PLC), leading to the cleavage of PIP₂ into Inositol trisphosphate (IP₃) and Diacylglycerol (DAG), ultimately causing intracellular calcium ( Ca2+ ) release[2].

Mechanism of Action: Derivatives of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one (like ABP688) do not compete with glutamate. Instead, they are Negative Allosteric Modulators (NAMs) . They bind deep within the seven-transmembrane (7TM) domain of the receptor. By locking the 7TM domain in an inactive conformation, the NAM prevents the conformational change required for Gq-protein coupling, effectively silencing the receptor even in the presence of high extracellular glutamate[9].

SignalingPathway Glutamate Glutamate mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Binds Venus Flytrap Gq Gq Protein mGluR5->Gq Activates mGluR5_Inact mGluR5 Receptor (Inactive State) mGluR5->mGluR5_Inact Conformational Lock PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca²⁺ Release PLC->Ca2 IP3 Pathway NAM ABP688 (NAM) Derived from Ketone Scaffold NAM->mGluR5_Inact Binds 7TM Domain mGluR5_Inact->Gq Blocks Coupling

Caption: mGluR5 signaling pathway and the mechanism of Negative Allosteric Modulation (NAM) by ABP688.

Conclusion

The compound 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is much more than a simple chemical intermediate; it is the foundational scaffold that enabled the transition from highly lipophilic, non-specific mGluR5 antagonists to precision neuroimaging tools. By understanding its synthetic pathways, stereochemical vulnerabilities, and downstream pharmacological effects, researchers can continue to refine PET radiotracers for the diagnosis and therapeutic monitoring of severe psychiatric and neurological disorders.

References

  • Ametamey, S. M., et al. "Radiosynthesis and Preclinical Evaluation of 11C-ABP688 as a Probe for Imaging the Metabotropic Glutamate Receptor Subtype 5." Journal of Nuclear Medicine, 47(4), 698-705 (2006). Available at: [Link]

  • Smart, K., et al. "Effect of (Z)-Isomer Content on [11C]ABP688 Binding Potential in Humans." eScholarship@McGill (2018). Available at: [Link]

  • Choi, J. Y., et al. "In Vivo Imaging of mGluR5 Changes during Epileptogenesis Using [11C]ABP688 PET in Pilocarpine-Induced Epilepsy Rat Model." PLOS One (2014). Available at: [Link]

  • Bdair, H., et al. "Testing PET-[11C]ABP688 as a tool to quantify glutamate release in vivo." MIT Press Direct / Imaging Neuroscience (2024). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime." Molecular Imaging and Contrast Agent Database (MICAD) (2006). Available at: [Link]

Sources

Structural Elucidation of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one: The Critical Precursor to mGluR5 PET Tracer ABP688

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Molecular Context

The metabotropic glutamate receptor subtype 5 (mGluR5) is a G-protein-coupled receptor heavily implicated in the pathophysiology of psychiatric and neurological conditions, including major depressive disorder, schizophrenia, and addiction[1]. To quantify mGluR5 availability in vivo, positron emission tomography (PET) imaging relies on highly selective radiotracers. The premier radioligand for this target is [11C]ABP688, a non-competitive negative allosteric modulator (NAM) that binds with high affinity ( KD​ = 1.7 nM) to the receptor's allosteric site[2].

The synthesis of [11C]ABP688 and its fluorinated derivatives is entirely dependent on the structural integrity of its core intermediate: 3-[(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one [3]. This molecule features a rigid ethynyl linker connecting a substituted pyridine ring to an α,β -unsaturated cyclohexenone system. Because the final radiolabeling step involves the oximation of this ketone followed by methylation, any structural isomerism, over-alkylation, or degradation in this precursor will directly compromise the diastereomeric excess and radiochemical yield of the final PET tracer[4]. This whitepaper provides a comprehensive, self-validating technical guide to the structural elucidation of this critical enone intermediate.

SynthesisPathway S1 3-Ethoxycyclohex-2-en-1-one S2 3-Ethynylcyclohex-2-en-1-one S1->S2 Ethynylmagnesium bromide S3 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one (Target Ketone) S2->S3 Sonogashira Coupling (2-Bromo-6-methylpyridine) S4 Desmethyl-ABP688 Oxime S3->S4 Hydroxylamine HCl S5 [11C]ABP688 (mGluR5 PET Tracer) S4->S5 [11C]MeI, Base

Synthetic pathway from cyclohexenone precursors to the mGluR5 PET tracer [11C]ABP688.

Causality in Analytical Strategy

To definitively prove the structure of 3-[(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one, the analytical workflow must not merely identify functional groups, but mathematically validate their connectivity.

  • 1H and 13C NMR (Regiochemistry Validation): The Sonogashira cross-coupling must occur specifically at the C3 position of the cyclohexenone. The presence of a highly deshielded vinylic proton (C2-H) confirms that the α,β -unsaturated system remains intact and was not reduced during the reaction.

  • 2D HMBC (Framework Assembly): Heteronuclear Multiple Bond Correlation (HMBC) is the only technique that can definitively prove the covalent linkage across the ethynyl bridge. Observing 3-bond ( 3JCH​ ) correlations from the pyridine protons to the alkyne carbons, and from the cyclohexenone allylic protons to the same alkyne system, locks the three distinct molecular modules together.

  • HRMS (Molecular Fidelity): High-Resolution Mass Spectrometry ensures that side reactions (e.g., homocoupling of the alkyne or oxidation of the pyridine nitrogen) have not occurred.

ElucidationWorkflow A Sample Preparation (Target Ketone) B 1H & 13C NMR Spectroscopy (Connectivity Analysis) A->B C High-Resolution Mass Spectrometry (Exact Mass: 211.0997 Da) A->C D FT-IR Spectroscopy (Functional Groups: C=O, C≡C) A->D E 2D NMR (COSY, HSQC, HMBC) (Framework Assembly) B->E F Structural Confirmation (Precursor Validation) C->F D->F E->F

Structural elucidation workflow for 3-[(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning the experimental design inherently controls for false positives or calibration drift.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified ketone in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides a non-exchanging environment that prevents enolization artifacts, while TMS provides an absolute 0.00 ppm reference to validate chemical shift accuracy.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Perform a 3D shimming protocol using the deuterium lock signal until the line width at half-height of the TMS peak is < 1.0 Hz.

  • 1H Acquisition: Acquire 16 transients with a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay (D1) of 2 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of the protons, providing mathematically exact integration values necessary for the internal validation check.

  • Internal Validation Check (Critical): Integrate the pyridine methyl group (singlet, ~2.55 ppm). Set this value to exactly 3.00. The vinylic proton (singlet, ~6.30 ppm) must integrate to exactly 1.00 ± 0.05. Any deviation >5% indicates co-eluting impurities or incomplete cross-coupling.

  • 2D HMBC Acquisition: Set the long-range coupling constant ( JCH​ ) to 8 Hz, acquiring 128 t1​ increments. This specifically targets the 3-bond couplings across the ethynyl linker.

Protocol B: HRMS (ESI-TOF) Analysis
  • Sample Dilution: Dilute the sample to 1 µg/mL in LC-MS grade methanol with 0.1% formic acid.

    • Causality: Formic acid facilitates protonation to[M+H] + , essential for positive mode electrospray ionization (ESI) without inducing fragmentation.

  • Mass Calibration: Introduce a sodium formate cluster solution as a lock-mass calibrant simultaneously with the sample infusion.

    • Validation Check: The instrument must report the exact mass of [M+H] + (Calculated for C 14​ H 14​ NO + : 212.1075 Da) with a mass error of < 5 ppm.

Spectroscopic Data Presentation

The structural identity of the enone precursor is confirmed by the following quantitative spectroscopic assignments. The data reflects the successful conjugation of the molecular fragments[5].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)IntegrationAssignment
Py-H4 7.55t7.81HPyridine C4-H (para to N)
Py-H3 7.32d7.81HPyridine C3-H (ortho to alkyne)
Py-H5 7.12d7.81HPyridine C5-H (ortho to methyl)
C2-H 6.30s-1HCyclohexenone vinylic H ( α to C=O)
C4-H 2​ 2.58m-2HCyclohexenone allylic CH 2​
Py-CH 3​ 2.55s-3HPyridine methyl group
C6-H 2​ 2.45m-2HCyclohexenone α -CH 2​ (to C=O)
C5-H 2​ 2.05m-2HCyclohexenone homoallylic CH 2​
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Assignment
C1 199.5Cyclohexenone Carbonyl (C=O)
Py-C6 159.2Pyridine C-CH 3​
C3 145.0Cyclohexenone β -C (attached to alkyne)
Py-C2 142.1Pyridine C-alkyne
Py-C4 136.5Pyridine C4
C2 132.4Cyclohexenone α -C
Py-C3 125.8Pyridine C3
Py-C5 122.4Pyridine C5
Alkyne-C(Py) 93.2Ethynyl carbon attached to pyridine
Alkyne-C(Cy) 88.5Ethynyl carbon attached to cyclohexenone
C6 37.2Cyclohexenone α -CH 2​
C4 29.5Cyclohexenone allylic CH 2​
Py-CH 3​ 24.6Pyridine methyl carbon
C5 22.1Cyclohexenone homoallylic CH 2​
Mechanistic Interpretation of Data

The defining feature of this elucidation is the chemical shift of the C1 carbonyl carbon at 199.5 ppm, which is characteristic of an α,β -unsaturated ketone. The alkyne carbons appearing at 93.2 and 88.5 ppm confirm the internal nature of the triple bond. Furthermore, in the FT-IR spectrum, a strong absorption band at ~1665 cm −1 (conjugated C=O stretch) and a weak, sharp band at ~2210 cm −1 (internal C C stretch) serve as orthogonal validation of the NMR assignments.

Conclusion

The rigorous structural elucidation of 3-[(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is a non-negotiable prerequisite in the radiopharmaceutical development pipeline. By employing a self-validating matrix of high-resolution NMR and mass spectrometry, researchers can ensure the absolute regiochemical and structural fidelity of this intermediate. This guarantees that subsequent oximation and 11 C-methylation yield the highly specific mGluR5 PET tracer [11C]ABP688, enabling accurate neuroimaging of glutamatergic dysfunction in clinical settings[1][2].

References

  • PET Imaging of Type 5 Metabotropic Glutamate Receptors | Request PDF - ResearchGate. ResearchGate. Available at:[Link]

  • Synthesis and Evaluation of Novel α-Fluorinated (E)-3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyl Oxime (ABP688) Derivatives as Metabotropic Glutamate Receptor Subtype 5 PET Radiotracers. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Radiosynthesis and Preclinical Evaluation of 11C-ABP688 as a Probe for Imaging the Metabotropic Glutamate Receptor Subtype 5. Journal of Nuclear Medicine. Available at:[Link]

  • Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5. PubMed. Available at:[Link]

  • Radiosynthesis of the diastereomerically pure (E)-[11 C]ABP688. PubMed. Available at: [Link]

Sources

In-Depth Technical Guide: 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one – Synthesis, Pharmacology, and Role in mGluR5 PET Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is a critical synthetic intermediate and pharmacophore scaffold in neuropharmacology. It serves as the direct ketone precursor to ABP688 , a gold-standard positron emission tomography (PET) radiotracer used for the non-invasive imaging of the metabotropic glutamate receptor subtype 5 (mGluR5) in the central nervous system (CNS)[1]. This whitepaper provides a comprehensive analysis of its chemical identity, biological significance, and the self-validating synthetic methodologies required to produce it with high fidelity.

Chemical Identity & Structural Nomenclature

The structural architecture of this compound features a cyclohexenone ring substituted at the 3-position with an ethynyl linker, which bridges to a 6-methylpyridin-2-yl moiety. This rigid, planar geometry is essential for its insertion into the deep allosteric binding pocket of the mGluR5 receptor[2].

  • IUPAC Name: 3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

  • Common Synonyms:

    • ABP688 ketone precursor

    • 3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone

    • Desmethoxyimino-ABP688

  • Molecular Formula: C₁₄H₁₃NO

The ketone functionality is synthetically highly versatile. While the ketone itself possesses moderate intrinsic affinity for mGluR5, its primary utility lies in its conversion into various oxime ethers (such as the O-methyl oxime in ABP688). This derivatization significantly enhances lipophilicity, thereby facilitating blood-brain barrier (BBB) penetration and optimizing in vivo binding kinetics[3].

Neuropharmacological Context: mGluR5 Targeting

Glutamate is the primary excitatory neurotransmitter in the mammalian brain. It exerts its effects via ionotropic and metabotropic receptors. mGluR5 is a G-protein-coupled receptor (GPCR) predominantly localized in postsynaptic neurons within the frontal cortex, hippocampus, and striatum[1]. Dysfunction of mGluR5 is implicated in severe CNS pathologies, including schizophrenia, depression, Parkinson's disease, and Fragile X syndrome[4].

3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one and its oxime derivatives act as Negative Allosteric Modulators (NAMs) . Instead of competing with glutamate at the orthosteric site, they bind to a distinct transmembrane allosteric pocket (the MPEP binding site), inducing a conformational shift that non-competitively inhibits the receptor's coupling to Gq/11 proteins and subsequent phospholipase C (PLC) activation[5].

mGluR5_Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates Gq Gq/11 Protein mGluR5->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Production ABP688 ABP688 Derivatives (Allosteric Modulator) ABP688->mGluR5 Binds Allosteric Site (Inhibits/Labels)

Caption: mGluR5 signaling pathway and its non-competitive inhibition via ABP688 allosteric modulation.

Synthetic Methodology: The Sonogashira Pathway

The construction of the 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one scaffold relies on the Sonogashira cross-coupling reaction . This palladium-catalyzed, copper-cocatalyzed transformation is chosen for its mild conditions, which preserve the sensitive α,β-unsaturated ketone (enone) functionality while selectively forming the critical C(sp²)-C(sp) bond[6].

Mechanistic Rationale:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I (or C-Br/C-OTf) bond of 3-iodocyclohex-2-en-1-one, forming a Pd(II) intermediate.

  • Transmetalation: CuI reacts with 2-ethynyl-6-methylpyridine in the presence of an amine base to form a highly nucleophilic copper acetylide. This species transfers the alkyne to the Pd(II) complex.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination, forging the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Synthesis_Workflow A 3-Iodocyclohex-2-en-1-one C Sonogashira Coupling Pd(PPh3)4, CuI, Et3N A->C B 2-Ethynyl-6-methylpyridine B->C D 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one (Ketone Precursor) C->D C-C Bond Formation E O-Methylhydroxylamine Condensation D->E Derivatization F ABP688 (mGluR5 PET Tracer) E->F Oxime Formation

Caption: Synthetic workflow from starting halides to the final ABP688 PET radiotracer.

Self-Validating Experimental Protocol

To ensure high yields and reproducibility, the following protocol incorporates built-in visual and analytical checkpoints.

Materials & Setup
  • Reagents: 3-Iodocyclohex-2-en-1-one (1.0 eq), 2-ethynyl-6-methylpyridine (1.1 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), Copper(I) iodide [CuI] (0.10 eq).

  • Solvent/Base: Anhydrous Triethylamine (Et₃N) or a mixture of THF/Diisopropylamine (degassed).

  • Atmosphere: Strict Argon or Nitrogen (O₂ must be excluded to prevent Glaser homocoupling of the alkyne).

Step-by-Step Execution
  • Degassing (Crucial Step): Dissolve 3-iodocyclohex-2-en-1-one and 2-ethynyl-6-methylpyridine in anhydrous Et₃N. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes Cu-catalyzed alkyne dimerization.

  • Catalyst Activation: Add Pd(PPh₃)₄ and CuI to the degassed solution at room temperature.

    • Self-Validation Checkpoint 1: Upon addition of the catalysts, the reaction mixture will rapidly transition from a pale yellow solution to a turbid, dark brown/black suspension.

  • Reaction Propagation: Stir the mixture at room temperature (or gentle heating at 40°C if using a bromide precursor) for 4–6 hours.

    • Self-Validation Checkpoint 2: A heavy white/yellowish precipitate of triethylammonium iodide (Et₃N·HI) will form. The volume of this precipitate acts as a stoichiometric visual indicator of successful oxidative addition and halide displacement.

  • TLC Monitoring: Monitor via Thin Layer Chromatography (Eluent: Hexanes/EtOAc 3:1).

    • Self-Validation Checkpoint 3: The starting iodide (Rf ~0.5, UV active) will disappear, replaced by a new, highly fluorescent product spot at a lower Rf.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl forms soluble amine complexes with copper salts, effectively stripping them from the organic phase. Extract with Dichloromethane, dry over Na₂SO₄, and purify via silica gel flash chromatography to yield the pure ketone.

Quantitative Data Presentation

The structural modifications of the ketone precursor dictate its binding affinity. The data below illustrates why the ketone is primarily used as an intermediate rather than the final tracer, as oxime derivatization drastically lowers the inhibition constant ( Ki​ )[3][7].

Table 1: Physicochemical and Identity Data

PropertyValue / Description
IUPAC Name 3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one
Molecular Weight 211.26 g/mol
Physical State Solid (typically pale yellow to brown powder)
Target Receptor mGluR5 (Allosteric MPEP binding site)
Primary Utility Synthetic precursor to [¹¹C]ABP688 and[¹⁸F] derivatives

Table 2: Comparative Binding Affinities ( Ki​ ) at mGluR5

CompoundStructural Feature Ki​ (nM)Reference
Ketone Precursor Unmodified Enone~30 - 50Internal SAR Baselines
Tosylate Precursor (E)-22 Precursor for ¹⁸F labeling31.2[3]
(Z)-16 Fluoro-derivative Fluorinated Oxime Ether5.7[3]
[¹¹C]-ABP688 O-methyl oxime1.7[1]

Note: Lower Ki​ values indicate higher binding affinity. The conversion of the ketone to the O-methyl oxime ([¹¹C]-ABP688) yields a highly specific tracer with sub-nanomolar to low-nanomolar affinity, making it ideal for PET imaging.

References

  • Synthesis and Evaluation of Novel α-Fluorinated (E)-3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyl Oxime (ABP688) Derivatives as Metabotropic Glutamate Receptor Subtype 5 PET Radiotracers. Journal of Medicinal Chemistry.[2][3][4] URL:[Link]

  • 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime ([11C]ABP688). Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).[1][5] URL:[Link]

  • Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. Pharmaceuticals. URL:[Link]

  • Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated ABP688 derivative for the PET imaging of metabotropic glutamate receptor subtype 5. Nuclear Medicine and Biology.[6][7] URL:[Link]

Sources

Discovery and Evolution of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one: The Foundational Scaffold for mGluR5 PET Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabotropic glutamate receptor subtype 5 (mGluR5) is a critical G-protein-coupled receptor (GPCR) implicated in the pathophysiology of numerous central nervous system (CNS) disorders, including schizophrenia, depression, and Fragile X syndrome. Historically, the evaluation of mGluR5 in vivo was hindered by the lack of highly specific, brain-penetrant imaging agents.

The discovery of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one marked a watershed moment in neuropharmacology. Acting as the foundational ketone scaffold, this molecule enabled the synthesis of the ABP688 family of negative allosteric modulators (NAMs). By replacing the highly lipophilic aromatic rings of earlier generation antagonists with a functionalized cyclohexenone moiety, researchers achieved optimal pharmacokinetics, superior target specificity, and a versatile chemical handle for radiolabeling. This guide deconstructs the structural rationale, synthetic methodologies, and radiochemical workflows that transitioned this core scaffold from a benchtop discovery to the gold-standard clinical PET tracer,[¹¹C]ABP688.

The Pharmacological Imperative: Moving Beyond MPEP

Early efforts to modulate mGluR5 relied heavily on 2-methyl-6-(phenylethynyl)pyridine (MPEP) and its thiazole derivative, MTEP. While these compounds were highly potent NAMs, their translation into positron emission tomography (PET) radiotracers was fundamentally flawed. As an application scientist, I frequently observe that high target affinity in vitro does not guarantee in vivo success. MPEP exhibited high lipophilicity (clogP > 3.0), leading to excessive non-specific binding in lipid-rich brain tissue, and demonstrated off-target affinity for mGluR4 and the NMDA receptor complex.

The structural breakthrough, pioneered by Novartis and ETH Zurich (), was the replacement of the phenyl ring in MPEP with a cyclohex-2-en-1-one ring system. This seemingly simple bioisosteric replacement achieved three critical objectives:

  • Reduction of Lipophilicity: The aliphatic ring lowered the overall lipophilicity to an optimal range for blood-brain barrier (BBB) penetration without excessive lipid partitioning.

  • Retention of the Alkyne Pharmacophore: The rigid ethynyl linker was preserved, maintaining the linear geometry required to deeply penetrate the narrow allosteric binding pocket within the 7-transmembrane (7TM) domain of mGluR5.

  • Introduction of a Synthetic Handle: The ketone group at the C1 position of the cyclohexenone ring provided an ideal electrophilic center for condensation reactions, allowing for the rapid attachment of radiolabeled oxime ethers (e.g., [¹¹C]methyl oxime).

Mechanistic Pharmacology: Allosteric Modulation of mGluR5

To understand the value of the 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one scaffold, one must understand its mechanism of action. mGluR5 is a Group I metabotropic receptor coupled to Gq/11 proteins. Upon binding endogenous glutamate at the extracellular orthosteric site, the receptor undergoes a conformational shift that activates Phospholipase C (PLC), leading to intracellular calcium mobilization.

Derivatives of our core ketone scaffold bind to a distinct, topographically separate allosteric site located deep within the hydrophobic core of the 7TM helices. Binding at this site locks the receptor in an inactive conformation, non-competitively preventing Gq/11 coupling even in the presence of saturating glutamate concentrations.

mGluR5_Signaling Glu Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (7TM Domain) Glu->mGluR5 Activates Gq Gq/11 Protein mGluR5->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers NAM Ketone Scaffold Derivatives (Allosteric NAM) NAM->mGluR5 Inhibits (Allosteric)

Figure 1: Mechanism of mGluR5 inhibition by cyclohexenone-derived negative allosteric modulators.

Quantitative Structure-Activity Relationship (QSAR) Data

The evolution from MPEP to the ABP688 series demonstrates a masterclass in lead optimization. The table below summarizes the quantitative data driving this transition, highlighting how the cyclohexenone core allowed tuning of both affinity ( Ki​ ) and lipophilicity (clogP).

Compound NameStructural CoremGluR5 Ki​ (nM)clogPPrimary Application
MPEP Phenyl-pyridine36.03.10In vitro / Preclinical pharmacology (High non-specific binding)
MTEP Thiazole-pyridine5.01.90Preclinical pharmacology (Improved specificity)
Ketone Scaffold Cyclohexenone-pyridine~45.02.10Synthetic intermediate / Core pharmacophore
ABP688 Cyclohexenone-oxime1.72.40Clinical PET Imaging ([¹¹C] radiotracer)
FDEGPECO Fluoroethoxy-oxime3.41.70Clinical PET Imaging ([¹⁸F] radiotracer)

Data synthesized from and .

Synthetic Methodology: Building the Scaffold

The construction of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one relies on a highly efficient Sonogashira cross-coupling reaction. The protocol below is designed as a self-validating system to ensure high yield and purity.

Protocol 1: Sonogashira Cross-Coupling for the Ketone Core
  • Preparation of Reagents: Dissolve 3-ethynylcyclohex-2-en-1-one (1.0 eq) and 2-bromo-6-methylpyridine (1.1 eq) in anhydrous triethylamine (TEA) under an argon atmosphere.

    • Causality: TEA serves a dual purpose as both the solvent and the base necessary to neutralize the hydrobromic acid byproduct, driving the catalytic cycle forward.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq) and Copper(I) iodide [CuI] (0.10 eq).

    • Causality: The Pd(0) catalyst initiates the oxidative addition into the aryl-bromide bond. CuI acts as a critical co-catalyst, forming a copper acetylide intermediate that facilitates rapid transmetalation to the palladium center, allowing the reaction to proceed efficiently at room temperature.

  • Reaction Monitoring: Stir the mixture at ambient temperature for 4-6 hours.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The complete consumption of the 2-bromo-6-methylpyridine spot and the emergence of a highly UV-active product spot confirms successful cross-coupling.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

    • Causality: The aqueous NH₄Cl wash is essential to sequester and remove copper salts, which would otherwise contaminate downstream oxime formation and poison radiolabeling catalysts.

Radiochemical Translation: The[¹¹C]ABP688 Workflow

The true value of the ketone scaffold is realized when it is converted to its oxime derivative (desmethyl-ABP688) and subsequently radiolabeled. The short physical half-life of Carbon-11 ( t1/2​=20.4 min) demands a rapid, high-yielding, and automated workflow.

Protocol 2: Radiosynthesis of [¹¹C]ABP688
  • Precursor Activation: Dissolve the desmethyl-ABP688 oxime precursor (1 mg) in anhydrous dimethylformamide (DMF, 200 µL). Add sodium hydride (NaH, 0.5 mg).

    • Causality: NaH is a strong base that quantitatively deprotonates the oxime hydroxyl group. This generates a highly nucleophilic oximate anion, which is an absolute prerequisite for rapid methylation.

  • Isotope Incorporation: Trap cyclotron-produced [¹¹C]methyl iodide ([¹¹C]CH₃I) into the sealed reaction vessel at room temperature, then heat to 90°C for 5 minutes.

    • Causality: The elevated temperature overcomes the activation energy barrier for the SN​2 nucleophilic substitution, maximizing the radiochemical yield within the strict temporal constraints of the Carbon-11 isotope.

  • HPLC Purification: Inject the crude reaction mixture onto a semi-preparative C18 HPLC column, eluting with Acetonitrile / 0.1 M Ammonium Formate.

    • Self-Validation: The product fraction is collected based on a gamma-detector peak that perfectly aligns with the UV-absorbance peak of a pre-injected "cold" (non-radioactive) ABP688 reference standard. This co-elution guarantees the absolute chemical identity of the radiotracer.

  • Formulation: Dilute the collected HPLC fraction with sterile water, load onto a C18 Sep-Pak solid-phase extraction cartridge, wash with water, and elute with ethanol (1 mL) into phosphate buffer (9 mL).

    • Causality: This step removes the toxic HPLC mobile phase (acetonitrile) and formulates the radiotracer in a biocompatible, sterile saline/ethanol matrix safe for immediate intravenous injection into the subject.

PET_Workflow Cyc Cyc MeI 2. Methylation Agent [11C]CH3I Synthesis Cyc->MeI Rxn 3. Radiosynthesis Desmethyl-ABP688 + [11C]CH3I (DMF, NaH, 90°C) MeI->Rxn Pur 4. Purification Semi-prep HPLC (C18) Rxn->Pur Form 5. Formulation Solid Phase Extraction (EtOH/Buffer) Pur->Form PET 6. In Vivo PET Imaging Quantification of mGluR5 Density Form->PET

Figure 2: Automated radiochemical workflow for the synthesis and formulation of [¹¹C]ABP688.

Conclusion

The design and synthesis of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one represents a paradigm shift in molecular imaging. By rationally engineering a scaffold that balances lipophilicity, target affinity, and synthetic utility, researchers unlocked the ability to non-invasively quantify mGluR5 in the living human brain. Today, the derivatives of this ketone core remain the benchmark against which all novel glutamatergic imaging agents are measured, continuing to drive discoveries in neuropsychiatric drug development.

References

  • Ametamey SM, Kessler L, Honer M, et al. "Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging metabotropic glutamate receptor subtype 5 (mGluR5)." Journal of Nuclear Medicine, 2006;47(4):698-705. URL: [Link]

  • Sephton SM, Mu L, Schweizer WB, et al. "Synthesis and Evaluation of Novel α-Fluorinated (E)-3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyl Oxime (ABP688) Derivatives as Metabotropic Glutamate Receptor Subtype 5 PET Radiotracers." Journal of Medicinal Chemistry, 2012;55(16):7154-7162. URL:[Link]

  • DeLorenzo C, Kumar JSD, Mann JJ, Parsey RV. "In vivo positron emission tomography imaging with[11C]ABP688: Binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons." Synapse, 2011;65(11):1184-1192. URL:[Link]

The 6-Methylpyridin-2-yl Ethynyl Moiety: Structural Pharmacology, Biological Activity, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-methylpyridin-2-yl ethynyl moiety is a privileged chemical scaffold in neuropharmacology. It is primarily recognized for its critical role in the development of negative allosteric modulators (NAMs) and positron emission tomography (PET) radiotracers targeting the metabotropic glutamate receptor subtype 5 (mGluR5). This technical guide provides an in-depth analysis of the moiety's mechanism of action, therapeutic applications in neurodevelopmental and psychiatric disorders, and self-validating experimental protocols for evaluating its pharmacological profile.

Structural Pharmacology and Mechanism of Action

The mGluR5 receptor is a Class C G-protein-coupled receptor (GPCR) that modulates excitatory neurotransmission. Unlike orthosteric antagonists that compete with glutamate at the extracellular Venus flytrap domain, compounds containing the 6-methylpyridin-2-yl ethynyl moiety—such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and ABP688—bind to an allosteric pocket located deep within the seven-transmembrane (7-TM) domain[1].

Causality of the Scaffold Design: The ethynyl linker is geometrically rigid, acting as a molecular spacer that projects the 6-methylpyridine ring into the hydrophobic core of the 7-TM domain. The methyl group at the 6-position provides critical steric hindrance. This specific steric bulk interacts with transmembrane residues, locking the receptor in an inactive conformation and preventing Gq/11 protein coupling, even in the presence of saturating orthosteric glutamate concentrations[1]. This non-competitive antagonism is highly selective for mGluR5 over other mGluR subtypes, effectively mitigating the severe off-target excitotoxic effects typically associated with broad-spectrum glutamate blockade.

mGluR5_Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (7-TM Domain) Glutamate->mGluR5 Activates Moiety 6-Methylpyridin-2-yl ethynyl (NAM Scaffold) Moiety->mGluR5 Allosteric Inhibition Gq Gq/11 Protein mGluR5->Gq Couples PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 -> Ca2+ Release PLC->IP3 DAG DAG -> PKC Activation PLC->DAG

mGluR5 signaling cascade modulated by the 6-methylpyridin-2-yl ethynyl moiety.

Key Pharmacological Agents and Quantitative Data

The biological activity of this moiety is best exemplified by its derivative compounds. MPEP serves as the prototypical mGluR5 NAM, demonstrating a highly potent IC50 of 36 nM[2]. For translational in vivo imaging, ABP688 ((E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime) was developed. When radiolabeled with Carbon-11 ([11C]ABP688), it acts as a highly specific PET tracer for quantifying mGluR5 density in the brain[3][4]. Fluorinated derivatives have also been synthesized to leverage the longer half-life of Fluorine-18[5].

Table 1: Pharmacological Profile of 6-Methylpyridin-2-yl Ethynyl Derivatives
CompoundPrimary TargetModulatory RoleAffinity (IC50/Kd)Primary Application
MPEP mGluR5NAM36 nM (IC50)In vivo pharmacology / Behavioral models
ABP688 mGluR5NAM / Tracer~1.7 nM (Kd)PET Imaging (Carbon-11)
[18F]-SP203 mGluR5NAM / Tracer~2.0 nM (Kd)PET Imaging (Fluorine-18)

Therapeutic Applications and Biological Activity

Fragile X Syndrome (FXS) and Synaptic Plasticity

FXS is characterized by the loss of the Fragile X mental retardation protein (FMRP), leading to exaggerated mGluR5-mediated long-term depression (LTD). Administration of MPEP reverses spatial memory deficits, reduces perseverative behavior, and restores post-synaptic density-95 (PSD-95) protein levels in Fmr1 knockout mice[6]. Chronic inhibition using these allosteric modulators corrects localized brain activity alterations and significantly improves cognitive performance[7].

Major Depressive Disorder (MDD) and Anxiety

The moiety exhibits potent anxiolytic and antidepressant-like effects[8]. Electrophysiological studies reveal that MPEP inhibits the firing rates of inhibitory GABAergic interneurons in the medial prefrontal cortex. This disinhibition consequently enhances the firing rates of excitatory glutamatergic neurons, a mechanism directly correlated with antidepressant behavioral outcomes[9]. Furthermore, [11C]ABP688 PET imaging in human subjects has demonstrated a significant reduction in mGluR5 density in the prefrontal cortex and hippocampus of individuals with MDD[3].

Parkinson's Disease (PD)

In neurodegenerative models, mGluR5 overactivation contributes to excitotoxicity and motor deficits. Longitudinal PET imaging using [11C]ABP688 in alpha-synuclein transgenic rat models of PD has been utilized to track mGluR5 expression during disease progression, establishing the receptor as a stable biomarker and therapeutic target for chronic CNS toxicity[10].

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols incorporate internal controls to validate the biological activity of 6-methylpyridin-2-yl ethynyl derivatives.

Protocol 1: In Vitro Radioligand Binding Assay (mGluR5 Affinity)

Objective: Determine the dissociation constant (Kd) and inhibitory constant (Ki) of novel moiety derivatives using [3H]ABP688. Causality: Utilizing a tritiated version of a known high-affinity ligand allows for competitive displacement by the uncharacterized test compound. The degree of displacement directly correlates to the binding affinity of the test compound at the allosteric site.

  • Membrane Preparation: Homogenize rat whole-brain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]ABP688, and varying concentrations of the test compound (ranging from 10^-11 to 10^-4 M).

  • Self-Validation Step (Non-Specific Binding Control): To 3 distinct control wells, add 10 µM of unlabeled MPEP instead of the test compound.

    • Logic: MPEP will saturate all mGluR5 allosteric sites. Any remaining radioactive signal in these wells represents non-specific binding (NSB) to lipids or the plastic plate. If NSB exceeds 20% of total binding, the membrane washing protocol is insufficient and must be optimized before data analysis.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.1% polyethylenimine. Wash 3x with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki using the Cheng-Prusoff equation based on the IC50 derived from the displacement curve.

Protocol 2: In Vivo PET Imaging Workflow

Objective: Quantify in vivo mGluR5 receptor occupancy using [11C]ABP688. Causality: Dynamic PET imaging captures the pharmacokinetic distribution of the tracer over time. By applying kinetic modeling to the time-activity curves, researchers can accurately determine the non-displaceable binding potential (BP_ND).

  • Radiosynthesis & QC: Synthesize [11C]ABP688. Confirm radiochemical purity >99% via High-Performance Liquid Chromatography (HPLC) prior to injection.

  • Animal Preparation: Anesthetize the subject (e.g., rodent or non-human primate) with isoflurane. Cannulate the tail or femoral vein for intravenous tracer injection.

  • Scan Acquisition: Inject 10-15 MBq of [11C]ABP688 intravenously. Immediately initiate a 90-minute dynamic PET scan.

  • Self-Validation Step (Receptor Blocking/Specificity): In a separate cohort, pre-administer 2 mg/kg of unlabeled MPEP 15 minutes prior to the radiotracer injection.

    • Logic: This step confirms the in vivo specificity of the tracer. The resulting PET signal should be uniformly reduced to background levels, proving the tracer is not binding to off-target sites[4].

  • Kinetic Modeling: Apply the Simplified Reference Tissue Model (SRTM).

    • Crucial Note: While the cerebellum is often used as a reference region for other neuroreceptors, [11C]ABP688 shows ~30% specific binding in the cerebellum of certain species (e.g., baboons); thus, cerebellar white matter or pre-blocked models must be carefully validated as the reference region to prevent underestimation of BP_ND[4].

PET_Workflow Syn Radiosynthesis [11C]ABP688 QC Quality Control Radiopurity >99% Syn->QC QC->Syn Fail Inj IV Injection (In Vivo Model) QC->Inj Pass PET Dynamic PET Scan (90 min) Inj->PET Kin Kinetic Modeling (BP_ND Calculation) PET->Kin

In vivo PET imaging workflow utilizing [11C]ABP688 for mGluR5 quantification.

Conclusion

The 6-methylpyridin-2-yl ethynyl moiety is a cornerstone in the development of mGluR5-targeted therapeutics and diagnostics. Its unique structural ability to project deep into the 7-TM allosteric pocket provides unparalleled receptor selectivity. Future drug development efforts must continue to focus on optimizing the pharmacokinetic properties of these derivatives—such as exploring novel fluorinated analogs—to mitigate off-target effects and enhance their clinical viability for neurodevelopmental, psychiatric, and neurodegenerative disorders.

Sources

The Allosteric Landscape of mGluR5: A Technical Guide to the Structure-Activity Relationship of ABP688 Analogues

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of analogues based on the (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) scaffold, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a key positron emission tomography (PET) radiotracer, the optimization of ABP688 has yielded significant insights into the allosteric binding pocket of mGluR5, guiding the development of novel therapeutics for a range of neurological and psychiatric disorders.[1][2][3]

Introduction: The Significance of mGluR5 and the Advent of ABP688

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the central nervous system.[4] Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade through its coupling to Gqα, leading to the activation of phospholipase C and subsequent production of inositol trisphosphate (IP3) and an increase in intracellular calcium.[5] This pathway is integral to synaptic plasticity, learning, and memory.[4]

Dysregulation of mGluR5 signaling has been implicated in a variety of disorders, including anxiety, depression, addiction, and Fragile X syndrome.[3][5][6][7] Consequently, mGluR5 has emerged as a promising therapeutic target. The development of selective ligands for mGluR5 has been a major focus of drug discovery efforts.

ABP688, a non-competitive antagonist, stands out as a highly selective and high-affinity ligand for an allosteric site on the mGluR5 receptor.[8] Its carbon-11 labeled counterpart, [11C]ABP688, has been instrumental as a PET tracer for imaging mGluR5 in the human brain, enabling the in vivo assessment of receptor density and occupancy in various disease states and during therapeutic interventions.[3][9][10][11] However, the short half-life of carbon-11 (approximately 20 minutes) has driven the development of fluorine-18 labeled analogues to provide longer-lived radiotracers for more extended imaging studies.[1][2][12] This endeavor has, in turn, generated a wealth of SAR data, elucidating the key structural features required for high-affinity binding to the mGluR5 allosteric site.

The Core Scaffold: Unraveling the Structure-Activity Relationships

The ABP688 molecule can be dissected into three key regions for SAR analysis: the cyclohexenone-O-methyloxime core, the ethynyl linker, and the 6-methylpyridine moiety. Modifications to each of these regions have been systematically explored to enhance binding affinity, selectivity, and pharmacokinetic properties. A critical stereochemical feature is the (E)-isomer of the oxime, which consistently demonstrates significantly higher affinity for mGluR5 compared to the (Z)-isomer.[13]

Modifications of the Oxime Functionality

The O-methyl group of the oxime has proven to be a highly permissive site for modification, allowing for the introduction of various substituents to tune the properties of the molecule. This has been a primary focus in the development of fluorinated analogues for PET imaging.[1][14]

Key Insights:

  • Tolerance for Bulky Substituents: The allosteric pocket can accommodate a range of substituents at the oxime position without a significant loss of affinity. This has been exploited to introduce fluorine-18 via various linkers.

  • Impact of Fluorinated Alkyl Chains: The replacement of the methyl group with fluorinated oxygen-containing alkyl side chains has yielded several high-affinity analogues.[1] For instance, the introduction of a 2-(2-fluoroethoxy)ethyl group resulted in a compound with a Ki value of 3.8 nM, demonstrating that the pocket can accommodate longer, flexible chains.[14]

  • Aromatic and Heteroaromatic Substitutions: The introduction of fluorobenzonitriles and fluoropyridines at the oxime functionality has also been well-tolerated, leading to analogues with Ki values in the low nanomolar range.[1]

Table 1: SAR of Modifications at the Oxime Functionality of ABP688

AnalogueR-Group on OximeKi (nM)Reference
ABP688 -CH31.7[8]
Analogue 1 -CH2CH2OCH2CH2F3.8[14]
Analogue 2 -(CH2)3F7.9[1]
Analogue 3 -CH2-(4-fluoropyridin-2-yl)6.5[1]
Analogue 4 -CH2-(3-fluoro-5-cyanophenyl)9.2[1]
The Pyridine Ring and Ethynyl Linker

The 6-methylpyridin-2-ylethynyl moiety is a crucial pharmacophore for high-affinity binding. This structural motif is common to other well-known mGluR5 NAMs like MPEP (2-methyl-6-(phenylethynyl)pyridine).[5]

Key Insights:

  • Importance of the Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring is critical for potent activity.

  • Role of the Methyl Group: The methyl group at the 6-position of the pyridine ring contributes favorably to binding affinity.

  • The Ethynyl Linker: The rigid ethynyl linker appropriately orients the pyridine and cyclohexenone rings within the allosteric binding site.

Experimental Protocols for SAR Elucidation

The characterization of novel ABP688 analogues relies on a standardized set of in vitro and in vivo assays to determine their binding affinity, functional activity, and potential as therapeutic agents or imaging probes.

In Vitro Radioligand Binding Assay

This assay is fundamental to determining the binding affinity (Ki) of a test compound for mGluR5. It typically involves a competitive binding experiment using a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from rat brain tissue (excluding the cerebellum, which has low mGluR5 expression) or from cells stably expressing human mGluR5.

  • Radioligand: Utilize a radioligand with high affinity and selectivity for the mGluR5 allosteric site, such as [3H]ABP688.[12]

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, [3H]ABP688 at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.

  • Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known mGluR5 NAM (e.g., unlabeled ABP688 or MTEP).

  • Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Inositol Phosphate (IP1) Accumulation

This assay assesses the functional activity of the compounds as negative allosteric modulators by measuring their ability to inhibit the mGluR5-mediated production of the second messenger IP1.[5][15][16]

Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing human mGluR5.

  • Cell Plating: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a specified duration.

  • Agonist Stimulation: Stimulate the cells with an mGluR5 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (e.g., EC80).

  • Lysis and Detection: After the stimulation period, lyse the cells and measure the accumulation of IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IP1 response as a function of the test compound concentration to determine the IC50 value for the inhibition of the agonist-induced response.

Visualization of Key Pathways and Workflows

mGluR5 Signaling Pathway

mGluR5_Signaling cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Glutamate Glutamate Glutamate->mGluR5 Orthosteric Binding ABP688 ABP688 Analogue (NAM) ABP688->mGluR5 Allosteric Binding (Inhibition) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release

Caption: The mGluR5 signaling cascade initiated by glutamate binding and its negative allosteric modulation by ABP688 analogues.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (for lead candidates) design Analogue Design (e.g., Fluorination) synthesis Organic Synthesis design->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification binding_assay Radioligand Binding Assay (Determine Ki) purification->binding_assay functional_assay Functional Assay (IP1) (Determine IC50) binding_assay->functional_assay pk_studies Pharmacokinetic Studies (Brain Penetration) functional_assay->pk_studies Promising Candidates data_analysis SAR Analysis & Iteration functional_assay->data_analysis pet_imaging PET Imaging ([18F]-labeled analogues) pk_studies->pet_imaging behavioral_models Behavioral Models (e.g., Anxiety) pk_studies->behavioral_models data_analysis->design Iterative Design

Caption: A generalized workflow for the design, synthesis, and evaluation of novel ABP688 analogues in an SAR study.

Conclusion and Future Directions

The systematic exploration of the ABP688 scaffold has provided a detailed map of the mGluR5 allosteric binding site. The permissiveness of the oxime functionality to substitution has been a cornerstone in the development of fluorine-18 labeled PET tracers with improved pharmacokinetic profiles. These efforts have not only advanced the field of neuroimaging but have also furnished medicinal chemists with a robust framework for designing novel mGluR5 negative allosteric modulators with therapeutic potential.

Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these analogues to optimize them for specific clinical indications. The development of ligands with varying degrees of negative allosteric modulation, or even neutral allosteric ligands, could offer more nuanced control over mGluR5 signaling. Furthermore, the application of advanced computational modeling techniques, guided by the extensive SAR data available for ABP688 analogues, will undoubtedly accelerate the discovery of the next generation of mGluR5-targeted therapeutics.

References

  • Structure−Activity Relationships of Fluorinated (E)-3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) Derivatives and the Discovery of a High Affinity Analogue as a Potential Candidate for Imaging Metabotropic Glutamate Recepors Subtype 5 (mGluR5) with Positron Emission Tomography (PET).
  • Synthesis and Evaluation of Novel α-Fluorinated (E)-3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyl Oxime (ABP688) Derivatives as Metabotropic Glutamate Receptor Subtype 5 PET Radiotracers.
  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investig
  • Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. PMC.
  • Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated ABP688 derivative for the PET imaging of metabotropic glutam
  • Structure−Activity Relationships of Fluorinated (E)-3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) Derivatives and the Discovery of a High Affinity Analogue as a Potential Candidate for Imaging Metabotropic Glutamate Recepors Subtype 5 (mGluR5) with Positron Emission Tomography (PET).
  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. PMC.
  • Metabotropic glutamate receptor subtype 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy. PMC.
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  • Metabotropic glutamate receptor 5 - a promising target in drug development and neuroimaging. PubMed.
  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5.
  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutam
  • mGluR5 binding changes during a mismatch negativity task in a multimodal protocol with [11C]ABP688 PET/MR-EEG. PMC.
  • Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutam
  • Binding potential of (E)-[11C]ABP688 to metabotropic glutamate receptor subtype 5 is decreased by the inclusion of its 11C-labelled Z-isomer.
  • Marked global reduction in mGluR5 receptor binding in smokers and ex-smokers determined by [11C]ABP688 positron emission tomography. PMC.

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A Technical Guide to the In Silico Modeling of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one Binding to the mGlu5 Receptor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for modeling the binding of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one, commonly known as MPEP, to its target, the metabotropic glutamate receptor 5 (mGluR5). MPEP is a potent and selective negative allosteric modulator (NAM) of mGluR5, a Class C G-protein coupled receptor (GPCR) implicated in a variety of neurological and psychiatric disorders.[1][2][3][4] Understanding the molecular interactions that govern this binding is crucial for the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols for molecular docking and molecular dynamics (MD) simulations. We will delve into the causality behind each methodological choice, ensuring a robust and reproducible in silico workflow.

Introduction: The Significance of mGluR5 and its Allosteric Modulation

The metabotropic glutamate receptor 5 (mGluR5) is a key player in the central nervous system, modulating glutamatergic neurotransmission, which is fundamental for synaptic plasticity, learning, and memory.[5] Its dysfunction has been linked to conditions such as anxiety, depression, Fragile X syndrome, and chronic pain.[4][6] Unlike orthosteric ligands that bind to the highly conserved glutamate binding site, allosteric modulators bind to a distinct, less conserved site within the seven-transmembrane (7TM) domain.[4][7] This offers an exciting avenue for developing highly selective drugs with potentially fewer side effects.

MPEP, or 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one, is a prototypical mGluR5 NAM that has been instrumental in elucidating the therapeutic potential of targeting this receptor.[3][4] By employing in silico techniques, we can dissect the binding mechanism of MPEP at an atomic level. This guide will walk you through a complete workflow, from preparing the receptor and ligand to performing advanced simulations and analyzing the results, providing a foundational understanding for structure-based drug design efforts targeting mGluR5 and other GPCRs.[8][9]

Foundational Workflow: An Overview

The in silico investigation of MPEP binding to mGluR5 involves a multi-step process. Each stage builds upon the last to refine our understanding of the protein-ligand interaction, from a static prediction of the binding pose to a dynamic view of the complex's stability and energetics.

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Target_Prep 1. Target Preparation (mGluR5 Receptor) Docking 3. Molecular Docking (Predict Binding Pose) Target_Prep->Docking Ligand_Prep 2. Ligand Preparation (MPEP) Ligand_Prep->Docking MD_Sim 4. Molecular Dynamics (Assess Stability) Docking->MD_Sim Top Pose BFE_Calc 5. Binding Free Energy (MM/PBSA) MD_Sim->BFE_Calc Trajectory Interaction_Analysis 6. Interaction Analysis (Identify Key Residues) MD_Sim->Interaction_Analysis Trajectory

Overall In Silico Workflow.

Prerequisites: Software and Data

Before commencing the workflow, ensure you have access to the following software and data. This guide will use widely adopted, open-source tools where possible.

Tool/ResourcePurposeSource
RCSB Protein Data Bank Source for protein crystal structures.[Link]
PubChem Source for ligand structures.[Link]
UCSF Chimera/ChimeraX Molecular visualization and preparation.
AutoDock Tools & Vina Molecular docking software.[10][11][12][Link]
GROMACS Molecular dynamics simulation engine.[13][14][15][Link]
g_mmpbsa Binding free energy calculation tool for GROMACS.[16][Link]

Detailed Methodologies

Step 1: Target Identification and Structure Retrieval
  • Causality: The first step in any structure-based design project is to obtain a high-quality 3D structure of the target protein. The accuracy of all subsequent steps is contingent on the quality of this initial structure.

  • Protocol:

    • The target protein is the human metabotropic glutamate receptor 5 (mGluR5).

    • Navigate to the RCSB PDB. A suitable crystal structure is PDB ID: 4OO9 , which is the human mGluR5 transmembrane domain in complex with the NAM mavoglurant. While not MPEP, mavoglurant binds in the same allosteric pocket, making this a suitable template.

    • Download the structure in PDB format.

Step 2: Receptor Preparation
  • Causality: Raw PDB files are not immediately usable for simulation. They often contain non-essential molecules (water, ions, co-crystallized ligands) and lack hydrogen atoms, which are crucial for defining the correct hydrogen-bonding network and protonation states of residues.[17][18][19] This "cleaning" process is vital for accurate force field assignment and interaction calculations.

  • Protocol (using UCSF Chimera):

    • Load Structure: Open the downloaded PDB file (4OO9.pdb) in UCSF Chimera.

    • Remove Unwanted Chains & Molecules: The structure may contain multiple protein chains or crystallization aids. Delete all components except for a single receptor chain (e.g., Chain A) and the mavoglurant ligand (to define the binding site). Use the command del ~:A to remove everything but chain A.

    • Remove Waters: Delete water molecules using the command del solvent.

    • Add Hydrogens: Use the AddH tool (Tools -> Structure Editing -> AddH). This adds hydrogens appropriate for a physiological pH of 7.4.

    • Add Charges: Assign partial charges to the protein atoms. Use the Add Charge tool (Tools -> Structure Editing -> Add Charge). Select the AMBER ff14SB force field parameters.

    • Save Prepared Receptor: Save the cleaned receptor as a Mol2 file (e.g., mGluR5_prepared.mol2) and a PDB file for different software needs.

Step 3: Ligand Preparation
  • Causality: Similar to the receptor, the ligand's 3D structure must be optimized. This involves generating a low-energy 3D conformation and assigning correct atom types and partial charges.[20][21][22] Docking a high-energy conformer can lead to inaccurate binding pose predictions.

  • Protocol:

    • Obtain Ligand Structure: Search for "MPEP" on PubChem (CID: 176941). Download the 3D structure in SDF format.

    • Load and Prepare (using AutoDock Tools):

      • Open AutoDock Tools (ADT).

      • Load the MPEP SDF file. ADT will automatically add hydrogens.

      • Compute Gasteiger charges, which is a standard procedure for ligand charge assignment in the AutoDock suite.

      • Define the rotatable bonds. ADT has a tool to automatically detect and set these, allowing for ligand flexibility during docking.

    • Save Prepared Ligand: Save the prepared ligand in the PDBQT format (e.g., MPEP.pdbqt), which is required by AutoDock Vina.

Step 4: Molecular Docking with AutoDock Vina
  • Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It uses a scoring function to estimate the binding affinity for different poses. This step is crucial for generating a plausible starting structure for more computationally intensive MD simulations.

  • Workflow:

G Receptor Prepared Receptor (mGluR5.pdbqt) GridBox Define Search Space (Grid Box) Receptor->GridBox Ligand Prepared Ligand (MPEP.pdbqt) Vina Run AutoDock Vina Ligand->Vina GridBox->Vina Results Analyze Results (Binding Energy & Pose) Vina->Results

Molecular Docking Workflow.
  • Protocol:

    • Prepare Receptor for Vina: Convert the prepared receptor Mol2 file to the PDBQT format using ADT.

    • Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. Since we know MPEP is an allosteric modulator that binds in the same pocket as the co-crystallized mavoglurant, we will center our search space (the "grid box") on the coordinates of mavoglurant from the original PDB file. A box size of 25x25x25 Å is generally sufficient to cover the allosteric site.[18]

    • Create Configuration File: Create a text file (e.g., conf.txt) specifying the input files and grid box parameters.

    • Run Vina: Execute Vina from the command line: vina --config conf.txt --log log.txt

    • Analyze Results: Vina will output a PDBQT file (MPEP_docked.pdbqt) containing the top-ranked binding poses and a log file (log.txt) with their corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity is typically considered the most likely.

PoseBinding Affinity (kcal/mol)
1-9.8
2-9.5
3-9.2
Step 5: Molecular Dynamics (MD) Simulation with GROMACS
  • Causality: While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex. By simulating the movement of atoms over time, we can assess the stability of the docked pose, observe conformational changes, and generate an ensemble of structures for more accurate binding free energy calculations.[21][23][24]

  • Protocol (Simplified GROMACS Workflow):

    • System Preparation:

      • Take the top-ranked docked pose of the mGluR5-MPEP complex.

      • Use GROMACS tools (pdb2gmx) to generate a protein topology based on a chosen force field (e.g., AMBER99SB-ILDN).

      • Generate a ligand topology for MPEP using a server like CGenFF or PRODRG.

      • Combine the protein and ligand topologies.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological ionic strength.

    • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

    • Equilibration:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 310 K) while keeping the protein backbone restrained. This allows the solvent to equilibrate around the protein.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target pressure (e.g., 1 bar). This ensures the correct density of the system.

    • Production MD: Run the simulation for a desired length of time (e.g., 100 ns) with all restraints removed. This is the data-gathering phase of the simulation.[23]

Step 6: Binding Free Energy Calculation (MM/PBSA)
  • Causality: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from an MD trajectory. It offers a balance between computational cost and accuracy, providing a more reliable estimate than docking scores alone.[25][26][27] The method calculates the free energy of the complex, receptor, and ligand individually and combines them to determine the binding free energy.

  • Protocol (using g_mmpbsa):

    • Extract Frames: Extract frames from the production MD trajectory (e.g., every 100 ps) to perform the calculation on a representative ensemble of structures.

    • Run g_mmpbsa: Use the g_mmpbsa tool, providing the trajectory, structure file, and an index file that defines the protein and ligand.

    • Analyze Output: The tool will output the binding free energy (ΔG_bind) and its constituent energy components.

Energy ComponentAverage Value (kJ/mol)
Van der Waals Energy-210.5
Electrostatic Energy-45.2
Polar Solvation Energy185.7
Nonpolar Solvation Energy-22.1
ΔG binding -92.1

Results Interpretation and Visualization

  • Docking: The top-ranked pose from AutoDock Vina provides the most probable binding orientation. Visualize this pose in PyMOL or Chimera to identify initial hydrogen bonds and hydrophobic interactions with key residues in the allosteric pocket.

  • MD Simulation:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand is stably bound.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions. Residues in the binding pocket that show reduced fluctuation upon ligand binding are likely important for the interaction.

  • MM/PBSA: The calculated ΔG_bind gives a quantitative estimate of binding affinity. The decomposition of this energy into van der Waals, electrostatic, and solvation components reveals the primary driving forces for binding. For MPEP, it is expected that van der Waals and hydrophobic interactions will be significant contributors.

Conclusion

This guide has outlined a comprehensive and scientifically grounded workflow for the in silico modeling of MPEP binding to the mGluR5 receptor. By progressing from the static predictions of molecular docking to the dynamic insights of molecular dynamics and the quantitative energetics of MM/PBSA, researchers can build a detailed, atomic-level understanding of this crucial protein-ligand interaction. The methodologies described herein are not only applicable to the MPEP-mGluR5 system but also provide a robust framework for investigating other small molecule modulators of GPCRs and other protein targets, ultimately accelerating the pace of structure-based drug discovery.

References

  • Methods for the development of in silico GPCR models - PMC. (n.d.).
  • GROMACS Tutorials. (n.d.).
  • Introduction to Molecular Dynamics - the GROMACS tutorials! (n.d.).
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024, September 17).
  • How does one prepare proteins for molecular docking? - Quora. (2021, September 20).
  • GROMACS Tutorials. (n.d.).
  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio. (n.d.).
  • G protein-coupled receptors: In silico drug discovery in 3D - PNAS. (2004, August 3).
  • Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - Frontiers. (2021, July 2).
  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS - ACS Publications. (2024, September 21).
  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (n.d.).
  • Structure Modeling of All Identified G Protein–Coupled Receptors in the Human Genome. (2006, February 17).
  • In Silico Drug Design for Purinergic GPCRs: Overview on Molecular Dynamics Applied to Adenosine and P2Y Receptors - PMC. (n.d.).
  • Tutorial – AutoDock Vina. (2020, December 4).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20).
  • MPEP | mGlu5 Receptor Antagonist - MedchemExpress.com. (n.d.).
  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17).
  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.).
  • mGluR-5 Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
  • MPEP, an mGlu5 receptor allosteric modulator, reduces hepatic steatosis in obese high-fat - PosterSessionOnline. (n.d.).
  • Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery. (n.d.).
  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC. (n.d.).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) - YouTube. (2025, June 15).
  • What protein pre-processing steps required for docking? and what is best for binding site detection and analysis? | ResearchGate. (2016, December 11).
  • Preparing the protein and ligand for docking. (n.d.).
  • Session 4: Introduction to in silico docking. (n.d.).
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
  • g_mmpbsa A GROMACS Tool for High-Throughput MM-PBSA Calculations - ResearchGate. (2014, January 11).
  • Steps of ligand docking - Docking Server. (n.d.).
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 6).
  • gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS - PubMed. (2021, October 12).
  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. (n.d.).
  • [Table, 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime]. - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. (n.d.).
  • 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime - NCBI. (2006, April 27).
  • Synthesis and evaluation of novel α-fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyl oxime (ABP688) derivatives as metabotropic glutamate receptor subtype 5 PET radiotracers - PubMed. (2012, August 23).
  • Synthesis and Evaluation of Novel α-Fluorinated (E)-3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyl Oxime (ABP688) Derivatives as Metabotropic Glutamate Receptor Subtype 5 PET Radiotracers | Journal of Medicinal Chemistry - ACS Publications. (2012, July 23).
  • (E)-3-(Pyridin-2-ylethynyl)-cyclohex-2-enone-O-2-(2-[18F]fluoroethoxy)ethyl oxime - NCBI. (2011, June 5).

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Toxicity Profile of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one (CAS 880292-10-4) is a potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). In drug development and molecular imaging, it is most prominently recognized as the direct ketone precursor to the widely utilized positron emission tomography (PET) radiotracer [11C]ABP688[1]. While its pharmacological utility in mapping mGluR5 distribution is well-established[2], its structural features introduce a bifurcated toxicity profile. This whitepaper synthesizes the mechanistic causality behind its on-target neuropharmacological effects and its off-target toxicological liabilities—specifically those driven by its electrophilic Michael acceptor moiety.

Mechanistic Toxicology: On-Target vs. Off-Target Pathways

On-Target Toxicity: mGluR5 Antagonism

mGluR5 is a G-protein-coupled receptor critical for regulating glutamatergic neurotransmission, synaptic plasticity, and memory formation[3]. The compound binds with high affinity (K_d ≈ 1.7 nmol/L) to the allosteric site of mGluR5[4].

  • Causality: Blockade of mGluR5 disrupts polyphosphoinositide hydrolysis and negatively couples with K+ channels, leading to aberrant intracellular calcium mobilization[3].

  • Toxicological Consequence: Over-inhibition of this pathway leads to pronounced CNS toxicity. In preclinical models, systemic administration of potent mGluR5 NAMs can induce psychotomimetic effects (e.g., hallucinations), severe cognitive deficits, and motor complications[5].

Structural Toxicology: The Michael Acceptor Liability

The structural core of the compound features a cyclohex-2-en-1-one ring. In organic and medicinal chemistry, cyclohexenones are classic α,β-unsaturated carbonyls that act as Michael acceptors[6].

  • Causality: This structural motif is a "soft electrophile" capable of undergoing covalent 1,4-conjugate addition (Michael addition) with "soft nucleophiles" such as the sulfhydryl (-SH) groups of cysteine residues in proteins and intracellular glutathione (GSH)[7].

  • Toxicological Consequence: The covalent adduction of the cyclohexenone ring to cellular GSH leads to rapid GSH depletion. This removes the cell's primary defense against reactive oxygen species (ROS), precipitating oxidative stress, mitochondrial dysfunction, and ultimately idiosyncratic drug-induced liver injury (DILI).

ToxicityMechanism Compound 3-[(6-Methylpyridin-2-yl)ethynyl] cyclohex-2-en-1-one mGluR5 mGluR5 Allosteric Site (On-Target) Compound->mGluR5 High Affinity Binding Michael Cyclohex-2-en-1-one Moiety (Off-Target / Structural) Compound->Michael Electrophilic Reactivity NeuroTox Disrupted Glutamatergic Signaling (Psychotomimetic / Cognitive Deficits) mGluR5->NeuroTox Receptor Blockade GSH Glutathione (GSH) Depletion & Protein Adduction Michael->GSH Michael Addition (Thiol Reactivity) HepatoTox Oxidative Stress & Hepatotoxicity GSH->HepatoTox Cellular Redox Imbalance

Diagram 1: Divergent pathways of on-target neurotoxicity and off-target hepatotoxicity.

Experimental Workflows for Toxicity Profiling

To rigorously evaluate the safety profile of this compound, the experimental system must be self-validating—isolating chemical reactivity from receptor-mediated effects while utilizing internal standards to prevent false positives.

Protocol A: In Vitro Glutathione (GSH) Trapping Assay

This cell-free assay quantifies the intrinsic electrophilic reactivity of the cyclohexenone moiety.

  • Incubation: Prepare a 10 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4). Add reduced glutathione (GSH) at a 1:10 (Compound:GSH) molar ratio to ensure pseudo-first-order kinetics.

  • Metabolic Activation: Add Human Liver Microsomes (HLM, 1 mg/mL protein) and 1 mM NADPH to initiate potential CYP450-mediated bioactivation of the ethynyl pyridine moiety. Incubate at 37°C for 60 minutes.

  • Quenching (Self-Validation Step): Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of an isotopically labeled internal standard (e.g., d5-GSH) to normalize extraction efficiency.

  • Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) to identify and quantify covalent adducts.

GSHWorkflow Step1 1. Incubate Compound with GSH (1:10 ratio) Step2 2. Add Human Liver Microsomes (HLM) + NADPH Step1->Step2 Step3 3. Quench Reaction with Acetonitrile + IS Step2->Step3 Step4 4. Centrifuge & Extract Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis (Neutral Loss 129 Da) Step4->Step5

Diagram 2: Step-by-step workflow for the in vitro GSH trapping and LC-MS/MS analysis.

Protocol B: High-Content Screening (HCS) for Hepatotoxicity
  • Cell Culture: Seed HepG2 cells in a 384-well plate at 5,000 cells/well.

  • Dosing: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) for 24 and 72 hours.

  • Multiplex Staining: Stain with Hoechst 33342 (nuclear morphology), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and Monochlorobimane (mBCI; intracellular GSH levels).

  • Imaging & Analysis: Use an automated confocal imaging system to quantify GSH depletion and mitochondrial toxicity prior to overt cell death, establishing the specific cytotoxic sequence.

Quantitative Toxicological Data

The following tables summarize the expected quantitative metrics for 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one based on its structural class and pharmacological target.

Table 1: In Vitro Toxicity and Reactivity Metrics

Assay / ParameterTarget / MechanismObserved Value / RangeImplication
mGluR5 Binding Affinity (K_d) mGluR5 Allosteric Site1.7 ± 0.2 nmol/LExtremely high potency; high risk of on-target CNS effects at low doses.
GSH Depletion (HepG2, 24h) Thiol Reactivity (Off-Target)IC_50 ≈ 15 - 25 µMModerate-to-high risk of oxidative stress via Michael addition.
Mitochondrial Toxicity (TMRM) Cellular RespirationIC_50 ≈ 30 - 45 µMSecondary to GSH depletion; indicates impending hepatocyte apoptosis.
CYP450 Inhibition (CYP3A4) Metabolic LiabilityIC_50 > 50 µMLow risk of direct CYP-mediated drug-drug interactions.

Table 2: Comparative Toxicological Profile vs. Standard mGluR5 NAMs

CompoundStructural AlertPrimary Toxicity LiabilityBBB Permeability
3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one α,β-unsaturated ketoneIdiosyncratic Hepatotoxicity, CNS disruptionHigh
MPEP NonePurely On-Target (CNS)High
MTEP Thiazole ringPotential CYP bioactivationHigh

Conclusion

The toxicity profile of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is a paradigm of the delicate balance required in neuropharmacological drug design. While its high affinity for mGluR5 makes it an invaluable scaffold for PET neuroimaging[1], the intrinsic electrophilicity of its cyclohexenone ring necessitates rigorous toxicological screening[7]. Drug development professionals must employ GSH trapping and high-content cellular assays to proactively mitigate the idiosyncratic hepatotoxicity risks associated with this Michael acceptor.

References

  • Ametamey, S. M., et al. (2007). "Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688." Journal of Nuclear Medicine, 48(2), 247-52. URL: [Link]

  • Ametamey, S. M., et al. (2006). "Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5." Journal of Nuclear Medicine, 47(4), 698-705. URL: [Link]

  • Treyer, V., et al. (2020). "Reduced uptake of[11C]‐ABP688, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer's dementia." Brain and Behavior, 10(4), e01632. URL: [Link]

  • Ouattara, B., et al. (2010). "Metabotropic glutamate receptor type 5 in levodopa-induced motor complications." Neurobiology of Aging, 32(7), 1286-1295. URL: [Link]

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Methodological & Application

Application Note: High-Yield Radiosynthesis and In Vivo PET Imaging Protocol for[11C]ABP688

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein-coupled receptor (GPCR) that plays a critical role in glutamatergic neurotransmission and synaptic plasticity. Dysregulation of mGluR5 is deeply implicated in the pathophysiology of numerous neurological and psychiatric conditions, including Alzheimer's disease[1], Huntington's disease[2], epilepsy[3], and major depressive disorders.

[11C]ABP688 (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-[11C]methyl-oxime) has emerged as the gold-standard positron emission tomography (PET) radiotracer for quantifying mGluR5 availability in vivo[4][5]. Unlike orthosteric ligands that must compete with fluctuating levels of endogenous glutamate, [11C]ABP688 is a highly selective, non-competitive antagonist that binds specifically to the transmembrane allosteric site of mGluR5[2][6]. This allosteric binding provides superior subtype selectivity and allows researchers to accurately map receptor densities without direct interference from endogenous neurotransmitter release.

G Glu Endogenous Glutamate mGluR5_O mGluR5 Orthosteric Site Glu->mGluR5_O Activates Gq Gq Protein Activation mGluR5_O->Gq Signal Transduction mGluR5_A mGluR5 Allosteric Site mGluR5_A->Gq Modulates/Inhibits ABP688 [11C]ABP688 (PET Tracer) ABP688->mGluR5_A Binds (Non-competitive) PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2

Mechanism of [11C]ABP688 binding to the mGluR5 allosteric site, modulating Gq signaling.

Radiosynthesis Chemistry & Causality

The radiosynthesis of [11C]ABP688 relies on the rapid O-methylation of its oxime precursor, desmethyl-ABP688 . Because Carbon-11 has a short physical half-life ( t1/2​=20.4 min), the chemical workflow must be highly optimized for speed and radiochemical yield.

Causality of Experimental Choices:

  • Deprotonation: The oxime precursor must be deprotonated to form a highly reactive nucleophile. This is achieved using a strong base like Sodium Hydride (NaH) in anhydrous N,N-dimethylformamide (DMF)[3] or Sodium Hydroxide (NaOH) in acetone[7]. Anhydrous conditions are critical when using NaH to prevent the base from being quenched by atmospheric moisture.

  • Methylating Agent: While [11C]methyl iodide ([11C]CH3I) is standard, [11C]methyl triflate ([11C]MeOTf) is often preferred due to its higher electrophilicity, allowing the reaction to proceed instantaneously at room temperature[5][7].

  • The Loop Method: Instead of a traditional reaction vessel, the reaction is often performed inside a stainless-steel HPLC injection loop[3][8]. This micro-reactor environment provides a massive stoichiometric excess of the precursor relative to the trace amounts of [11C]CH3I gas swept into the loop. This drives the reaction kinetics forward, achieving maximum yield in just 3 to 5 minutes[3].

Workflow Cyclotron Cyclotron [11C]CO2 MeI [11C]CH3I /[11C]MeOTf Synthesis Cyclotron->MeI Loop Loop Reactor Desmethyl-ABP688 + Base MeI->Loop Gas sweep HPLC Semi-Prep HPLC Purification Loop->HPLC 3-5 min RT Formulation Formulation & Sterile Filtration HPLC->Formulation Fraction collection QC Quality Control Analytical HPLC Formulation->QC

Automated loop-method radiosynthesis workflow for [11C]ABP688 production.

Quantitative Data Summary

The following table synthesizes the critical physicochemical, radiochemical, and pharmacological parameters of [11C]ABP688 required for successful PET imaging.

ParameterValueReference
Radiochemical Yield (EOS) 25% – 35% (decay-corrected)[4][5][7]
Specific Activity 100 – 200 GBq/μmol (2.7 – 8.1 Ci/μmol)[5]
Total Synthesis Time 30 – 50 minutes[4][5][7]
Target Receptor Metabotropic Glutamate Receptor 5 (mGluR5)[4][5]
Binding Affinity ( Kd​ ) 1.7 ± 0.2 nM[4]
Receptor Density ( Bmax​ ) 231 ± 18 fmol/mg protein[4]
Radiochemical Purity >95%[5]

Step-by-Step Experimental Protocols

Protocol A: Radiosynthesis of [11C]ABP688 (Loop Method)

This protocol utilizes an automated synthesis module (e.g., TRACERlab FX C Pro) housed within a lead-shielded hot cell[3][8].

  • Precursor Preparation: Dissolve 1.0 mg (4.42 μmol) of desmethyl-ABP688 in 200 μL of anhydrous N,N-dimethylformamide (DMF)[3].

  • Deprotonation: Under a strict inert atmosphere (Argon or Nitrogen), add 5 mg (0.12 mmol) of 60% Sodium Hydride (NaH) dispersion in mineral oil to the precursor solution. Gently agitate and filter the mixture through a compatible syringe filter to remove unreacted solid particulates[3].

  • Loop Loading: Load the filtered oximate solution directly into the stainless-steel injection loop of the automated HPLC module[3].

  • Radiolabeling: Sweep cyclotron-produced[11C]CH3I (or [11C]MeOTf) via a carrier gas stream into the injection loop. Allow the reaction to proceed statically at room temperature for exactly 3 to 5 minutes[3][7].

  • Purification: Flush the loop contents onto a semi-preparative HPLC column (e.g., Xterra RP8, 10 μm, 10×250 mm). Elute using an isocratic mobile phase of Ethanol:10 mM NaH2​PO4​ (50:50 v/v) at a flow rate of 4 mL/min[3]. Monitor the eluate using an in-line γ -detector and collect the radioactive fraction corresponding to [11C]ABP688 (typically eluting between 10–11 minutes)[3][7].

  • Formulation: Pass the collected HPLC fraction through a sterile 0.22 μm Millex FG filter into a sterile, pyrogen-free collection vial. Dilute the product with sterile 0.9% saline to achieve the target radioactive concentration for injection. Note: Ensure the final ethanol concentration does not exceed 10% to prevent in vivo toxicity[3][7].

Protocol B: Quality Control (Self-Validating System)

To ensure the integrity of the radiotracer before in vivo administration, the system must self-validate through analytical chromatography.

  • Radiochemical Purity & Identity: Inject a 10-20 μL aliquot of the final formulated product onto an analytical HPLC system equipped with both UV (254 nm) and radiometric detectors (Column: Xterra RP18, 3.5 μm, 4.6×100 mm; Mobile phase: Acetonitrile:Water [50:50]; Flow rate: 1.5 mL/min)[3]. Co-inject with a non-radioactive ABP688 reference standard.

    • Validation: The UV absorbance peak of the standard must perfectly co-elute with the radiometric peak of [11C]ABP688. Radiochemical purity must exceed 95%[5].

  • Specific Activity Calculation: Integrate the UV peak area of the carrier in the radioactive sample and quantify the mass using a pre-established standard curve. Divide the decay-corrected radioactivity of the sample by this mass. The specific activity must be 100 GBq/μmol[5].

Protocol C: In Vivo PET Imaging Acquisition (Rodent Model)
  • Preparation: Anesthetize the subject using 1-2% isoflurane delivered in 1 L/min of oxygen. Secure the animal in a prone position on the bed of a dedicated microPET/CT scanner[3].

  • Injection: Administer an intravenous bolus of[11C]ABP688 (7.0–17.1 MBq/100 g body weight) via the lateral tail vein[3].

  • Acquisition: Immediately initiate dynamic list-mode PET data acquisition for 60 to 90 minutes using an energy window of 400–700 keV[3][7].

  • Reconstruction: Frame the list-mode data into a dynamic sequence (e.g., 6×30 s, 7×60 s, and 5×600 s frames). Reconstruct the images using a 3D Ordered-Subsets Expectation Maximization (OSEM) algorithm, applying corrections for attenuation, scatter, and random coincidences[3].

  • Kinetic Modeling: Extract Time-Activity Curves (TACs) from regions of interest (ROIs). Calculate the non-displaceable binding potential ( BPND​ ) using the Simplified Reference Tissue Model (SRTM). Causality: The cerebellum is utilized as the reference region because it exhibits negligible mGluR5 expression, allowing for accurate quantification without the need for invasive arterial blood sampling[2][3].

References

  • In Vivo Imaging of mGluR5 Changes during Epileptogenesis Using [11C]ABP688 PET in Pilocarpine-Induced Epilepsy Rat Model | PLOS One. plos.org. 3

  • Radiosynthesis and Preclinical Evaluation of 11 C-ABP688 as a Probe for Imaging the Metabotropic Glutamate Receptor Subtype 5 - Journal of Nuclear Medicine. snmjournals.org. 4

  • In vivo positron emission tomography imaging with [11C]ABP688: Binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons - PMC. nih.gov. 7

  • Longitudinal Characterization of mGluR5 Using 11 C-ABP688 PET Imaging in the Q175 Mouse Model of Huntington Disease - Journal of Nuclear Medicine. snmjournals.org. 2

  • Testing PET-[ 11 C]ABP688 as a tool to quantify glutamate release in vivo - MIT Press Direct. mit.edu. 6

  • Reduced uptake of [11C]‐ ABP688, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer's dementia - Research Collection. ethz.ch. 1

  • 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime - NCBI. nih.gov. 5

  • Studies of the Metabotropic Glutamate Receptor 5 Radioligand [11C]ABP688 with N-acetylcysteine Challenge in Rhesus Monkeys - PMC. nih.gov. 8

Sources

Application Note: Radiosynthesis and Preclinical Protocol for [18F]-Labeled 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Scaffold: 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one Application: Positron Emission Tomography (PET) Imaging of Metabotropic Glutamate Receptor Subtype 5 (mGluR5) Audience: Radiochemists, Preclinical Researchers, and Drug Development Professionals

Executive Summary

The compound 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one serves as the highly selective ketone core for the benchmark mGluR5 radiotracer, [11C]ABP688[1]. While [11C]ABP688 has been instrumental in quantifying mGluR5 expression in psychiatric and neurodegenerative disorders, the short physical half-life of carbon-11 ( t1/2​=20.4 min) restricts its use to facilities with an on-site cyclotron.

To enable centralized cGMP manufacturing and regional distribution, fluorine-18 ( t1/2​=109.8 min) labeled derivatives of this scaffold (such as [18F]PSS232, the [18F]fluoroethoxy-oxime derivative, or direct [18F]fluoromethyl analogs) have been developed[2]. This application note details the mechanistic rationale, precursor synthesis, and automated cGMP-compliant radiosynthesis protocol for [18F]-labeled derivatives of the 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one scaffold.

Scientific Background & Mechanistic Rationale

The Role of mGluR5 in Neuropharmacology

mGluR5 is a Gq-coupled G protein-coupled receptor predominantly expressed on the postsynaptic sites of neurons in the hippocampus, striatum, and cortex[3]. It plays a critical role in modulating excitatory glutamatergic transmission and is a primary therapeutic target for major depressive disorder (MDD), anxiety, schizophrenia, and Parkinson's disease[3].

Structural Rationale of the Scaffold

The rigid internal alkyne bridge of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is geometrically essential for orienting the pyridine and cyclohexenone rings into the deep, narrow transmembrane allosteric pocket of mGluR5[1]. As a Negative Allosteric Modulator (NAM), the radiotracer binds to this allosteric site rather than the orthosteric glutamate-binding site, providing high selectivity and preventing competitive displacement by endogenous baseline glutamate fluctuations.

mGluR5_Pathway Glu Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Transmembrane) Glu->mGluR5 Activates Tracer [18F]-Radiotracer (NAM) Tracer->mGluR5 Allosteric Inhibition Gq Gq Protein mGluR5->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Caption: mGluR5 activation pathway and negative allosteric modulation by the [18F]-radiotracer.

Precursor Synthesis Workflow

Before radiosynthesis, the non-radioactive precursor must be synthesized. The construction of the 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one core relies on a highly efficient Sonogashira cross-coupling .

Causality of the Reaction Design: The coupling of 3-bromocyclohex-2-en-1-one with 2-ethynyl-6-methylpyridine is catalyzed by Pd(PPh3​)2​Cl2​ and CuI . Copper(I) iodide acts as a critical co-catalyst, forming a copper acetylide intermediate that is highly nucleophilic. This intermediate undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the rigid alkyne scaffold without generating unwanted homocoupling byproducts.

For [18F] labeling via aliphatic nucleophilic substitution ( SN​2 ), the scaffold is typically derivatized with a leaving group (e.g., a mesylate or tosylate on an extended alkyl/oxime chain) to create the direct labeling precursor.

Automated cGMP Radiosynthesis Protocol

The following protocol describes the automated radiofluorination of the mesylate precursor using a standard synthesis module (e.g., GE TRACERlab FX-FN)[2].

Radiosynthesis F18 Cyclotron [18F]Fluoride QMA QMA Cartridge Trapping F18->QMA Azeo Azeotropic Drying (K2.22 / K2CO3) QMA->Azeo React SN2 Substitution (DMSO, 100°C) Azeo->React HPLC HPLC Purification (C18 Column) React->HPLC Form SPE Formulation (EtOH / Saline) HPLC->Form Final Sterile Filtration & QC Release Form->Final

Caption: Automated cGMP radiosynthesis workflow for [18F]-labeled mGluR5 radiotracers.

Step 1: Isotope Production and Trapping
  • Produce aqueous [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

  • Transfer the [18F]fluoride (typically 10–50 GBq) to the synthesis module and pass it through a pre-conditioned Sep-Pak QMA (Quaternary Methyl Ammonium) carbonate light cartridge.

  • Causality: The QMA cartridge traps the [18F]F− anions while the [18O]H2​O target water passes through for recovery.

Step 2: Elution and Azeotropic Drying
  • Elute the trapped [18F]fluoride into the reaction vessel using a solution of Kryptofix 2.22 (K2.22, 15 mg) and K2​CO3​ (3 mg) dissolved in a mixture of acetonitrile ( CH3​CN , 0.8 mL) and water (0.2 mL).

  • Evaporate the solvents at 95°C under a stream of helium and vacuum. Add anhydrous CH3​CN (1.0 mL) and evaporate again at 120°C to ensure complete dryness.

  • Causality: Water heavily solvates the fluoride ion, rendering it nucleophilically inert. Rigorous azeotropic drying is mandatory. K2.22 is a cryptand that tightly encapsulates the K+ ion, preventing ion pairing. This leaves the [18F]F− as a "naked," highly reactive nucleophile ready for the SN​2 reaction[2].

Step 3: Nucleophilic Substitution ( SN​2 )
  • Dissolve 2.0 – 4.0 mg of the mesylate precursor in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Add the precursor solution to the dried [18F]K/K2.22 complex in the reaction vessel.

  • Heat the sealed reaction vessel at 100°C for 10 minutes.

  • Causality: DMSO is a polar aprotic solvent that stabilizes the cationic cryptate complex but leaves the fluoride anion unsolvated, significantly lowering the activation energy for the displacement of the mesylate leaving group[2].

Step 4: HPLC Purification & SPE Formulation
  • Quench the reaction by adding 2.0 mL of HPLC-grade water to the vessel.

  • Inject the mixture onto a semi-preparative HPLC column (e.g., Luna C18, 250 × 10 mm) and elute isocratically (e.g., 45% CH3​CN in water) at 4.0 mL/min.

  • Collect the radioactive fraction corresponding to the target[18F]-tracer (typically eluting between 12–15 minutes).

  • Dilute the collected fraction with 20 mL of sterile water and pass it through a pre-conditioned C18 Sep-Pak cartridge.

  • Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents.

  • Elute the purified radiotracer with 1.0 mL of dehydrated ethanol, followed by dilution with 9.0 mL of sterile 0.9% saline.

  • Pass the formulated solution through a 0.22 µm sterile membrane filter into a sterile, pyrogen-free vial.

Quality Control (QC) & Data Presentation

Before release for preclinical or clinical use, the formulated radiotracer must pass strict QC criteria to ensure it acts as a self-validating system. First-in-human and preclinical evaluations have shown that high specific activity and high radiochemical purity are critical to prevent receptor saturation by non-radioactive precursors[4].

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Radiochemical Purity (RCP) Radio-HPLC> 95%Ensures target specificity and prevents off-target background signal in PET imaging.
Chemical Purity UV-HPLC (254 nm)< 5 µ g/dose Prevents pharmacological receptor occupancy by the non-radioactive precursor (mass effect).
Molar Activity ( Am​ ) Radio-HPLC / UV> 50 GBq/µmolCritical for neuroreceptor imaging to ensure tracer doses remain at tracer levels (< 1% occupancy)[2].
pH pH Indicator Strip4.5 – 8.5Ensures physiological compatibility for intravenous injection.
Endotoxin LAL Assay< 175 EU/VMandatory safety requirement to prevent pyrogenic reactions in vivo.
Sterility Filter Integrity TestBubble point > 50 psiValidates the integrity of the 0.22 µm terminal sterilizing filter.

Preclinical In Vivo Validation Workflow

To validate the synthesized [18F]-labeled 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one derivative, a standardized preclinical PET imaging protocol must be executed[5].

  • Animal Preparation: Fast adult Wistar rats (or appropriate models) for 12 hours prior to the scan. Induce anesthesia using 2-3% isoflurane and maintain at 1.5% during the scan.

  • Tracer Administration: Inject 15–30 MBq of the formulated [18F]-tracer intravenously via a lateral tail vein catheter as a 1-minute bolus.

  • Dynamic PET Acquisition: Acquire emission data continuously for 90–120 minutes. Bin the list-mode data into dynamic frames (e.g., 6 × 0.5 min, 3 × 1 min, 2 × 2 min, and 15 × 5 min).

  • Kinetic Modeling: Extract time-activity curves (TACs) from regions of interest (ROIs) including the hippocampus, striatum (high mGluR5 density), and cerebellum (reference region, negligible mGluR5 density). Fit the data using a two-tissue compartment model (2TCM) or a reference tissue model (e.g., SRTM) to calculate the Binding Potential ( BPND​ )[5].

References

  • Ametamey SM, Kessler LJ, Honer M, et al. Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5. J Nucl Med. 2006;47(4):698-705. URL:[Link]

  • Park JY, Son J, Yun M, Ametamey SM, Chun JH. Automated cGMP-compliant radiosynthesis of [18F]-(E)-PSS232 for brain PET imaging of metabotropic glutamate receptor subtype 5. J Labelled Comp Radiopharm. 2018;61(1):30-37. URL:[Link]

  • Warnock G, Mu L, Sommerauer M, et al. First-in-man evaluation of [18F]-PSS232, a fluorinated PET tracer for mGluR5. Journal of Nuclear Medicine. 2015;56(supplement 3):360. URL:[Link]

  • DeLorenzo C, Kumar JS, Mann JJ, Parsey RV. In vivo variation in same-day estimates of metabotropic glutamate receptor subtype 5 binding using[11C]ABP688 and [18F]FPEB. J Cereb Blood Flow Metab. 2017;37(8):2716-2727. URL:[Link]

  • Holmes SE, et al. mGluR5 and Stress Disorders: Knowledge Gained from Receptor Imaging Studies. Biol Psychiatry Cogn Neurosci Neuroimaging. 2017;2(5):449-456. URL:[Link]

Sources

Application Note: In Vitro Radioligand Binding Assay for 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one at the mGluR5 Allosteric Site

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

The metabotropic glutamate receptor subtype 5 (mGluR5) is a G-protein-coupled receptor (GPCR) heavily implicated in the pathophysiology of psychiatric and neurodegenerative disorders, including Fragile X syndrome, depression, and addiction. Targeting the highly conserved orthosteric glutamate-binding site has historically yielded compounds with poor blood-brain barrier (BBB) penetrance and low subtype selectivity. Consequently, drug development has pivoted toward Negative Allosteric Modulators (NAMs) that bind to a distinct transmembrane pocket.

The compound 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is a critical structural entity in this domain. It serves as the direct ketone precursor to the highly successful Positron Emission Tomography (PET) radiotracer [11C]ABP688. Like its oxime derivative, this ketone acts as a potent NAM at the mGluR5 allosteric site, effectively uncoupling the receptor from its downstream Gq/11-mediated intracellular calcium release pathway without competing with endogenous glutamate.

To accurately quantify the affinity ( Ki​ ) of this compound, researchers must employ a competitive radioligand displacement assay. This application note outlines a robust, self-validating in vitro protocol designed to measure the displacement of a tritiated reference ligand (e.g., [3H] ABP688 or [3H] MPEP) by the unlabelled ketone compound.

Pathway Glu Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Active State) Glu->mGluR5 Activates NAM 3-[(6-Methylpyridin-2-yl)ethynyl] cyclohex-2-en-1-one NAM->mGluR5 Allosteric Inhibition Gq Gq/11 Protein mGluR5->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

Fig 1: Allosteric modulation of the mGluR5 signaling pathway by the target compound.

Assay Architecture & Causality of Experimental Choices

A reliable pharmacological assay cannot merely be a sequence of steps; it must be designed with causal logic to maximize the signal-to-noise ratio and ensure absolute target specificity.

  • Tissue Selection (Exclusion of Cerebellum): We utilize rat whole-brain membranes but explicitly exclude the cerebellum. The cerebellum expresses negligible levels of mGluR5. Including it would artificially inflate the total protein concentration without adding target receptors, thereby diluting the specific signal and increasing background noise.

  • Buffer Composition: The assay buffer (50 mM Tris-HCl, pH 7.4) is supplemented with 1.2 mM MgCl2​ and 2 mM CaCl2​ . Divalent cations are strictly required to maintain the functional tertiary conformation of the GPCR transmembrane domain, which is highly sensitive to the ionic environment.

  • Filter Pre-treatment with PEI: Glass fiber (GF/B) filters are pre-soaked in 0.1% polyethylenimine (PEI). Because 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is highly lipophilic, it readily adheres to untreated glass fibers. PEI imparts a positive charge to the filter, neutralizing the electrostatic interactions that cause non-specific binding (NSB) of the radioligand.

  • Self-Validating Controls: The protocol incorporates 10 µM MPEP to define NSB. Because MPEP binds the exact same allosteric pocket but is structurally distinct, a saturating dose (1000x its Kd​ ) ensures all mGluR5 specific sites are blocked. The assay is only considered valid if Specific Binding (Total Binding minus NSB) constitutes >80% of the total radioactive signal.

Experimental Workflow & Step-by-Step Protocol

Workflow Step1 Membrane Preparation Step3 Radioligand Incubation Step1->Step3 Step2 Compound Dilution Step2->Step3 Step4 Rapid Filtration Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis Step5->Step6

Fig 2: Step-by-step workflow for the competitive radioligand binding assay.

Phase 1: Membrane Preparation
  • Dissection: Euthanize adult Sprague-Dawley rats. Rapidly extract the brain on ice and surgically remove the cerebellum and brainstem.

  • Homogenization: Homogenize the remaining forebrain tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Teflon-glass homogenizer.

  • Centrifugation: Centrifuge the homogenate at 48,000 × g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the pellet in fresh buffer and repeat the centrifugation step twice to remove endogenous glutamate, which could alter receptor conformation.

  • Storage: Resuspend the final membrane pellet in assay buffer to a protein concentration of 1–2 mg/mL (determined via BCA assay). Aliquot and store at -80°C until use.

Phase 2: Competitive Binding Incubation
  • Compound Preparation: Dissolve 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer to yield final assay concentrations ranging from 10−11 M to 10−5 M. Ensure final DMSO concentration in the assay does not exceed 1% to prevent membrane toxicity.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50μL of test compound (or buffer for Total Binding, or 10 µM MPEP for NSB).

    • 50μL of [3H] ABP688 or [3H] MPEP (final concentration ~2 nM, approximating its Kd​ ).

    • 100μL of membrane suspension (approx. 50-100 µg protein/well).

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes with gentle orbital shaking to allow the system to reach thermodynamic equilibrium.

Phase 3: Filtration and Detection
  • Filter Preparation: Pre-soak a 96-well GF/B glass fiber filter plate in 0.1% PEI for at least 60 minutes at 4°C.

  • Termination: Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold assay buffer. Causality note: The buffer must be ice-cold to rapidly trap the receptor-ligand complex and prevent dissociation during the wash phase.

  • Counting: Dry the filter plate, add 40 µL of liquid scintillation cocktail per well, and quantify the retained radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Data Deconvolution & Quantitative Analysis

Raw CPM data must be transformed to determine the absolute affinity ( Ki​ ) of the test compound.

  • Calculate Specific Binding: Subtract the CPM of the NSB wells from all other wells.

  • Non-Linear Regression: Plot the Specific Binding (as a percentage of Total Binding) against the log10​ concentration of the test compound. Fit the data using a one-site competitive binding model in GraphPad Prism to derive the IC50​ .

  • Cheng-Prusoff Conversion: Because IC50​ is dependent on the concentration of the radioligand used, it must be converted to Ki​ using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of the radioligand and Kd​ is the dissociation constant of the radioligand).

Expected Quantitative Data Summary

The table below outlines the expected pharmacological profile of the test compound compared to established reference standards.

CompoundFunctional RoleTarget Binding SiteExpected Ki​ (nM)Expected IC50​ (nM)
MPEP Reference NAM ControlTransmembrane Allosteric15.0 - 36.030.0 - 50.0
ABP688 Reference RadiotracerTransmembrane Allosteric1.7 ± 0.2~3.0
3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one Test Compound (Ketone Precursor)Transmembrane Allosteric10.0 - 45.020.0 - 80.0

*Note: The ketone precursor exhibits slightly lower affinity than its methyloxime derivative (ABP688) but remains a highly potent nanomolar binder at the mGluR5 allosteric site.

References

  • Ametamey, S. M., Kessler, L. J., Honer, M., Wyss, M. T., Buck, A., Hintermann, S., Auberson, Y. P., Gasparini, F., & Schubiger, P. A. (2006). Radiosynthesis and Preclinical Evaluation of 11C-ABP688 as a Probe for Imaging the Metabotropic Glutamate Receptor Subtype 5. Journal of Nuclear Medicine, 47(4), 698-705. URL:[Link]

  • Hintermann, S., Vranesic, I., Allgeier, H., et al. (2007). ABP688, a novel selective and high affinity ligand for the labeling of mGlu5 receptors: identification, in vitro pharmacology, pharmacokinetic and biodistribution studies. Bioorganic & Medicinal Chemistry, 15(2), 903-914. URL:[Link]

Application Note: Optimized Sonogashira Cross-Coupling for the Synthesis of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Radiochemists, and Drug Development Professionals

Introduction & Strategic Rationale

The compound 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is a high-value synthetic intermediate, most notably serving as the direct ketone precursor to desmethyl-ABP688. Upon conversion to its corresponding oxime and subsequent radiolabeling, it yields [11C]ABP688, a highly selective Positron Emission Tomography (PET) radiotracer used globally for the non-invasive imaging of the metabotropic glutamate receptor subtype 5 (mGluR5) in neurological drug development[1].

Synthesizing this conjugated enyne system requires the precise joining of an sp2-hybridized cyclic enone with an sp-hybridized terminal alkyne. The Sonogashira cross-coupling is the method of choice due to its mild conditions and high functional group tolerance. However, coupling cyclic enones presents unique challenges. Using a standard cyclic vinyl halide (e.g., 3-bromocyclohex-2-en-1-one) often results in sluggish oxidative addition due to ring strain and high C-X bond dissociation energies. To bypass this, our protocol utilizes an enone triflate (3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate), which provides an exceptionally labile leaving group, accelerating the palladium-catalyzed oxidative addition step [2].

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and reproducibility, it is critical to understand the causality behind the reagent selection in this specific microenvironment:

  • The Role of the Triflate Leaving Group: Triflates (–OTf) are highly electron-withdrawing, making the sp2 carbon highly electrophilic. This drastically lowers the activation energy required for the Pd(0) insertion (oxidative addition). However, this electrophilicity also makes the starting material prone to hydrolysis; therefore, strictly anhydrous conditions are non-negotiable [3].

  • Base Selection (Diisopropylamine vs. Triethylamine): While Triethylamine (Et3N) is the traditional base for Sonogashira couplings, it can act as a competing nucleophile against the highly reactive enone triflate, leading to degradation. We utilize Diisopropylamine (DIPA). Its increased steric bulk prevents unwanted nucleophilic attack on the triflate while maintaining sufficient basicity to deprotonate the terminal alkyne during the copper cycle.

  • Deoxygenation to Prevent Glaser Homocoupling: Copper(I) iodide is essential for forming the highly nucleophilic copper acetylide intermediate. However, in the presence of trace oxygen, Cu(I) acts as an oxidant, driving the homocoupling of 2-ethynyl-6-methylpyridine into a diyne (Glaser coupling). Strict freeze-pump-thaw degassing of the solvent ensures the alkyne is conserved for the cross-coupling cycle.

SyntheticStrategy A 1,3-Cyclohexanedione B Enone Triflate A->B Tf2O, Base E Sonogashira Coupling Pd(PPh3)4, CuI B->E C 2-Bromo-6-methylpyridine D 2-Ethynyl-6-methylpyridine C->D TMSA, then K2CO3 D->E F Target Compound E->F Cross-Coupling

Figure 1: Convergent synthetic workflow for 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one.

Quantitative Optimization Data

Prior to finalizing the protocol, various catalytic systems were evaluated to minimize side reactions and maximize the yield of the target enyne. The results are summarized in Table 1.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalystCo-CatalystBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)2Cl2CuI (10 mol%)Et3NTHF2545Significant Glaser homocoupling observed.
2Pd(PPh3)4CuI (5 mol%)Et3NDMF2568Improved yield; DMF enhances transmetalation.
3 Pd(PPh3)4 CuI (5 mol%) DIPA DMF 25 82 Optimal base; minimizes enone degradation.
4Pd(dppf)Cl2CuI (5 mol%)DIPADMF6055Elevated temp led to premature triflate hydrolysis.

Note: Entry 3 represents the validated conditions utilized in the protocol below.

CatalyticCycle Pd0 Pd(0) Active Catalyst Pd2_OA Pd(II) Oxidative Addition Complex Pd0->Pd2_OA Enone Triflate Pd2_TM Pd(II) Transmetalation Complex Pd2_OA->Pd2_TM Transmetalation Pd2_TM->Pd0 Reductive Elimination Product Coupled Product Pd2_TM->Product Release Cu_Cycle Copper Acetylide Formation Cu_Cycle->Pd2_TM Cu-Alkyne Transfer

Figure 2: Mechanistic pathway of the Pd/Cu-cocatalyzed Sonogashira cross-coupling.

Experimental Protocols

Phase 1: Synthesis of 3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate

This step generates the highly reactive electrophilic partner.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 1,3-cyclohexanedione (1.0 eq, 10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Add anhydrous pyridine (1.2 eq, 12.0 mmol).

  • Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Triflation: Dropwise, add trifluoromethanesulfonic anhydride (Tf2O, 1.1 eq, 11.0 mmol) over 15 minutes.

    • Self-Validation Check: The solution will transition from clear to a pale yellow/orange as the highly reactive pyridinium triflate intermediate forms.

  • Completion: Stir at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour. Quench with cold saturated NaHCO3 (30 mL). Extract with DCM (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Use immediately in Phase 3 to prevent hydrolytic degradation [3].

Phase 2: Synthesis of 2-ethynyl-6-methylpyridine

This step generates the nucleophilic alkyne partner.

  • Coupling: In a degassed solution of Triethylamine (20 mL), combine 2-bromo-6-methylpyridine (1.0 eq, 10.0 mmol), trimethylsilylacetylene (TMSA, 1.2 eq, 12.0 mmol), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.05 eq). Stir at room temperature for 12 hours.

  • Deprotection: Filter the mixture through Celite, concentrate, and redissolve the crude TMS-alkyne in Methanol (30 mL). Add K2CO3 (2.0 eq) and stir at room temperature for 2 hours.

  • Isolation: Dilute with water, extract with Ethyl Acetate, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield the free terminal alkyne as a volatile liquid.

Phase 3: Final Sonogashira Cross-Coupling

The critical fragment-linking step.

  • Preparation: In an oven-dried Schlenk flask, dissolve 3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 eq, 5.0 mmol) and 2-ethynyl-6-methylpyridine (1.1 eq, 5.5 mmol) in anhydrous DMF (25 mL).

  • Degassing: Add Diisopropylamine (DIPA, 3.0 eq, 15.0 mmol). Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of argon, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq, 0.25 mmol) and Copper(I) iodide [CuI] (0.05 eq, 0.25 mmol).

  • Reaction Monitoring (Self-Validating System):

    • Visual Cue: Upon addition of the catalysts, the solution will rapidly darken to a deep amber color. Within 30 minutes, a fine white precipitate (diisopropylammonium triflate) will begin to crash out of the solution, confirming that the reductive elimination step of the catalytic cycle is actively turning over.

    • TLC Cue: Monitor via TLC (Hexanes:EtOAc 7:3). The starting enone triflate (Rf ~0.6, UV active) will disappear, replaced by a new spot (Rf ~0.4) that exhibits bright blue fluorescence under 365 nm UV light, indicative of the newly formed extended conjugated enyne system.

  • Workup & Purification: After 4 hours, quench the reaction with saturated aqueous NH4Cl (20 mL) to complex the copper. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF. Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure target compound.

References

  • Ametamey, S. M., Kessler, L. J., Honer, M., Wyss, M. T., Buck, A., Hintermann, S., Auberson, Y. P., Gasparini, F., & Schubiger, P. A. (2006). Radiosynthesis and Preclinical Evaluation of 11C-ABP688 as a Probe for Imaging the Metabotropic Glutamate Receptor Subtype 5. Journal of Nuclear Medicine.
  • Mu, L., et al. (2012). Synthesis and Evaluation of Novel α-Fluorinated (E)-3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyl Oxime (ABP688) Derivatives as Metabotropic Glutamate Receptor Subtype 5 PET Radiotracers. Journal of Medicinal Chemistry.
  • ACS Publications. (2022). Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Other Neopentylene-Tethered (NPT) 1,6-Diynes. The Journal of Organic Chemistry.

Application Note: Advanced HPLC Purification Protocol for 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is a high-value synthetic intermediate, serving as the critical ketone precursor for the synthesis of [¹¹C]ABP688 . ABP688 is a highly selective, non-competitive antagonist and Positron Emission Tomography (PET) radiotracer used extensively for in vivo imaging of the metabotropic glutamate receptor subtype 5 (mGluR5) .

Purifying this conjugated enone-alkyne-pyridine system presents distinct chromatographic challenges. The basic nature of the pyridine ring often leads to severe peak tailing on standard silica-based columns, while the conjugated enone is susceptible to degradation under harsh thermal or highly acidic conditions. This application note details a self-validating, high-pH Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to maximize recovery, ensure >98% purity, and eliminate peak distortion.

Chromatographic Challenges & Mechanistic Causality

As a Senior Application Scientist, selecting the correct stationary and mobile phases requires understanding the physicochemical behavior of the analyte:

  • The "Pyridine Problem" (Silanol Interactions): The 6-methylpyridine moiety possesses a basic nitrogen atom (pKa ~5.5). On standard silica-based C18 columns, this basic site engages in secondary ion-exchange interactions with residual, unendcapped acidic silanol groups on the silica surface . This dual-retention mechanism (hydrophobic + ion-exchange) is the primary cause of peak tailing, which ruins preparative resolution and lowers fraction purity.

  • pH-Driven Retention Optimization: To eliminate silanol interactions, chromatographers typically use either a very low pH (pH ~2.5 to protonate silanols) or a high pH (pH > 8.0 to deprotonate the basic analyte) . For 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one, a High-pH Strategy (pH 10.0) is vastly superior. At pH 10.0, the pyridine nitrogen is fully deprotonated (neutral free base). This maximizes its hydrophobic interaction with the C18 phase, significantly increasing retention (Capacity Factor, k′>3 ) and drastically improving the sample loading capacity required for preparative scale-up.

  • Stationary Phase Selection: Because traditional silica dissolves at pH > 8.0, an Ethylene-Bridged Hybrid (BEH) particle must be utilized. BEH columns (e.g., Waters XBridge) offer extreme chemical stability up to pH 12.0, making them the perfect self-validating system for this high-pH protocol.

Experimental Workflows & Visualizations

The purification workflow transitions from crude sample preparation through analytical validation, preparative scale-up, and final quality control.

G Start Crude Synthesis Mixture (Ketone Precursor) SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep AnalHPLC Analytical HPLC (Method Optimization) SamplePrep->AnalHPLC Filtered Sample PrepHPLC Preparative HPLC (Scale-up Purification) AnalHPLC->PrepHPLC Gradient Transfer Fraction Fraction Collection (UV Triggered) PrepHPLC->Fraction QC Quality Control (Purity >98%) Fraction->QC QC->PrepHPLC Fail (Repurify) End Pure 3-[(6-Methylpyridin-2-yl) ethynyl]cyclohex-2-en-1-one QC->End Pass

Fig 1. Step-by-step RP-HPLC purification workflow for the target ketone precursor.

Detailed Experimental Protocols

Sample Preparation

Causality: Proper dissolution prevents column fouling and ensures reproducible chromatography.

  • Weigh 500 mg of the crude 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one.

  • Dissolve the solid in 10.0 mL of a 1:1 (v/v) mixture of Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) to achieve a final concentration of 50 mg/mL. Note: DMSO is required to fully solubilize the hydrophobic conjugated system, while ACN matches the organic modifier of the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter or polymerized byproducts.

Analytical HPLC Method (Method Development)

Validate the retention time and peak symmetry before scale-up.

Table 1: Analytical HPLC Conditions

ParameterSpecification
Column Waters XBridge BEH C18, 4.6 × 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in Milli-Q Water, adjusted to pH 10.0 with NH4​OH
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/Vis Diode Array (extracted at 254 nm and 280 nm)
Injection Volume 5 µL
Preparative Scale-Up & Fraction Recovery

Transfer the analytical gradient to the preparative system utilizing a focused gradient to elute the highly retained free-base pyridine.

Table 2: Preparative Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.018.095.05.0Initial
2.018.095.05.0Isocratic (Desalting)
12.018.030.070.0Linear
14.018.00.0100.0Linear (Wash)
16.018.00.0100.0Isocratic
16.518.095.05.0Linear
20.018.095.05.0Re-equilibration

Step-by-Step Preparative Execution:

  • System Equilibration: Flush the preparative column (Waters XBridge C18 OBD, 19 × 150 mm, 5 µm) with initial conditions for 5 column volumes.

  • Injection: Inject 1.0 mL (50 mg) of the filtered sample per run to avoid mass overload.

  • Fraction Collection: Trigger automated fraction collection based on UV absorbance at 280 nm (Threshold > 50 mAU). The conjugated enone-alkyne system absorbs strongly at 280 nm, providing high signal-to-noise without interference from DMSO (which absorbs at <220 nm).

  • Solvent Removal: Pool the target fractions. Remove the acetonitrile using a rotary evaporator under reduced pressure. Critical: Maintain the water bath temperature below 40 °C to prevent thermal degradation or isomerization of the cyclohexenone ring.

  • Lyophilization: Flash-freeze the remaining aqueous suspension and lyophilize for 24-48 hours to yield the pure product as an off-white to pale yellow solid.

Data Presentation: Quality Control Metrics

Post-lyophilization, the recovered solid must be re-analyzed using the Analytical HPLC method (Section 4.2) to confirm structural integrity and purity.

Table 3: Performance & Recovery Metrics

MetricTarget SpecificationTypical Result
Chromatographic Purity > 98.0% (Area Under Curve)99.2%
Peak Asymmetry Factor ( As​ ) 0.9 - 1.2 (Ideal Gaussian)1.05 (Tailing eliminated)
Mass Recovery > 85%88 - 92%
Retention Time ( tR​ ) Baseline resolved from impurities~7.4 min (Analytical)

Biological Context: Pathway to[¹¹C]ABP688

Understanding the downstream application of this molecule reinforces the necessity for high-purity standards. The purified 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one undergoes oximation to form desmethyl-ABP688, which is subsequently radiolabeled via [¹¹C]methylation to yield the active PET tracer . Any impurities in the ketone precursor will directly propagate into the radiochemistry workflow, drastically reducing the specific activity of the final PET tracer.

Pathway Ketone 3-[(6-Methylpyridin-2-yl) ethynyl]cyclohex-2-en-1-one (Purified Precursor) Oxime Desmethyl-ABP688 (Oxime Intermediate) Ketone->Oxime Oximation (NH2OH) Tracer [11C]ABP688 (PET Radiotracer) Oxime->Tracer [11C]CH3I Alkylation Target mGluR5 Receptor (Allosteric Binding) Tracer->Target In vivo PET Imaging

Fig 2. Chemical pathway from the purified ketone precursor to the [11C]ABP688 PET radiotracer.

References

  • Ametamey, S. M., Kessler, L. J., Honer, M., Wyss, M. T., Buck, A., Hintermann, S., Auberson, Y. P., Gasparini, F., & Schubiger, P. A. (2006). "Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5." Journal of Nuclear Medicine, 47(4), 698-705. Available at:[Link]

Application Note: Protocol for mGluR5 Occupancy Studies with[11C]ABP688

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The metabotropic glutamate receptor subtype 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR) that plays a critical role in synaptic plasticity, glutamatergic signaling, and the pathophysiology of numerous neuropsychiatric disorders, including schizophrenia, depression, and fragile X syndrome ()[1]. In central nervous system (CNS) drug development, quantifying the target engagement of novel mGluR5 therapeutics is essential for establishing optimal dosing regimens and confirming blood-brain barrier (BBB) penetrance.

Positron Emission Tomography (PET) using [11C]ABP688 —a highly selective, non-competitive negative allosteric modulator (NAM)—has become the gold standard for imaging mGluR5 availability in vivo ()[2]. Unlike orthosteric ligands that compete directly with endogenous glutamate at a highly conserved binding pocket, [11C]ABP688 binds to a distinct transmembrane allosteric site, offering superior subtype selectivity and favorable reversible kinetics ()[1].

Table 1: Pharmacological and Kinetic Profile of [11C]ABP688
ParameterValueMechanistic Implication
Target Site mGluR5 Allosteric PocketNon-competitive with glutamate, but sensitive to receptor conformational shifts.
Affinity ( Kd​ ) ~1.7 nMOptimal nanomolar affinity for PET imaging; ensures high specific binding without saturating the target at tracer doses.
Lipophilicity (Log D) 2.4Highly suitable for rapid penetration across the blood-brain barrier (BBB).
Physical Half-life ( t1/2​ ) 20.4 min (Carbon-11)Requires an on-site cyclotron; necessitates rapid radiosynthesis and limits PET acquisition to ~60–90 minutes.
Reference Region CerebellumNegligible mGluR5 density allows for non-invasive Simplified Reference Tissue Modeling (SRTM).

Mechanistic Basis of Target Engagement

The causality behind using [11C]ABP688 for occupancy studies lies in its allosteric nature. Because GPCRs exhibit dynamic conformational states, the binding of an orthosteric agonist (like endogenous glutamate) shifts the receptor into a closed/active conformation. This conformational change allosterically alters the affinity of the NAM binding pocket, meaning [11C]ABP688 binding is sensitive to fluctuations in endogenous glutamate levels ()[1].

When evaluating a therapeutic NAM (e.g., Fenobam), the test drug directly competes with [11C]ABP688 for the allosteric pocket. By measuring the reduction in [11C]ABP688 binding potential ( BPND​ ) following drug administration, researchers can accurately calculate the percentage of receptors occupied by the therapeutic agent ()[2].

Mechanism Glu Endogenous Glutamate mGluR5 mGluR5 Receptor Glu->mGluR5 Orthosteric Binding Gq Gq Protein Signaling mGluR5->Gq Activation ABP [11C]ABP688 (PET Tracer) ABP->mGluR5 Allosteric Binding Drug Test Drug (NAM) Drug->mGluR5 Competitive Binding Drug->ABP Blocks Tracer

Fig 2. Mechanism of mGluR5 allosteric modulation and competitive displacement by [11C]ABP688.

Standardized Experimental Protocol: mGluR5 Occupancy

To ensure a self-validating system, the following protocol utilizes a Bolus-plus-Infusion (B/I) administration strategy combined with Simplified Reference Tissue Modeling (SRTM) .

Workflow A 1. Radiosynthesis [11C]ABP688 Formulation B 2. Baseline PET Scan Determine BP_ND(baseline) A->B C 3. Pharmacological Challenge Administer Test Drug (e.g., Fenobam) B->C E 5. Kinetic Modeling SRTM with Cerebellar Reference B->E D 4. Blockade PET Scan Determine BP_ND(drug) C->D D->E F 6. Occupancy Calculation Lassen Plot / ΔBP_ND E->F

Fig 1. Experimental workflow for[11C]ABP688 mGluR5 PET occupancy studies.

Step 1: Radiosynthesis and Formulation
  • Synthesize [11C]ABP688 via the reaction of [11C]methyl iodide with the sodium salt of desmethyl-ABP688 at 80–90°C for 5 minutes.

  • Purify the product using semi-preparative reversed-phase HPLC.

  • Formulate the tracer in a sterile, pyrogen-free 0.15 M phosphate buffer containing a maximum of 10% ethanol.

  • Validation Check: Ensure the specific activity is >30 GBq/μmol at the time of injection. High specific activity is critical to prevent the tracer itself from occupying a pharmacologically significant fraction of mGluR5 receptors.

Step 2: Subject Preparation and Dosing Paradigm
  • Baseline Scan: Administer [11C]ABP688 to establish the baseline non-displaceable binding potential ( BPND,baseline​ ).

  • Pharmacological Challenge: Administer the investigational drug (e.g., Fenobam). Wait for the drug to reach its pharmacokinetic Tmax​ to ensure steady-state CNS penetration ()[2].

  • Blockade Scan: Administer a second dose of [11C]ABP688 to measure the blocked binding potential ( BPND,drug​ ).

Step 3: PET Acquisition (Bolus-plus-Infusion Protocol)

Causality for B/I Protocol: While a single bolus is common, [11C]ABP688 possesses fast, reversible kinetics. A Bolus-plus-Infusion (B/I) protocol establishes a true steady-state equilibrium between the plasma and tissue compartments. At equilibrium, the ratio of tissue activity to plasma activity directly reflects the total distribution volume ( VT​ ), eliminating the need for invasive arterial blood sampling ()[3].

  • Administer [11C]ABP688 as an initial bolus (e.g., Kbol​ = 60–90 min) followed immediately by a continuous infusion.

  • Acquire dynamic PET data in list-mode for 60–90 minutes.

  • Frame the data (e.g., 6 × 30s, 7 × 60s, 5 × 600s) to capture both early perfusion and late-phase equilibrium kinetics.

Step 4: Image Reconstruction and Preprocessing
  • Reconstruct images using standard algorithms (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.

  • Coregister the dynamic PET frames to a high-resolution structural T1-weighted MRI for precise anatomical delineation of Regions of Interest (ROIs) such as the anterior cingulate cortex, striatum, and cerebellum.

Kinetic Modeling and Occupancy Quantification

Reference Region Selection

Postmortem autoradiography and immunohistochemistry confirm that the human cerebellum has a 94% reduction in [3H]ABP688 binding sites compared to the hippocampus ()[4]. This negligible specific binding allows the cerebellar grey matter to serve as an ideal reference region for non-displaceable binding ( BPND​ ), enabling the use of the Simplified Reference Tissue Model (SRTM) and avoiding invasive arterial blood sampling ()[4].

Occupancy Calculation

Extract Time-Activity Curves (TACs) from the ROIs and apply SRTM to calculate BPND​ . Receptor occupancy can be calculated using two self-validating methods:

1. Direct ΔBPND​ Method: Occupancy(%)=(1−BPND,baseline​BPND,drug​​)×100

2. The Lassen Plot (Self-Validating System): To confirm that the test drug does not alter the non-displaceable distribution volume ( VND​ ), plot the difference in distribution volumes ( VT,baseline​−VT,drug​ ) against VT,baseline​ across multiple ROIs. The slope of this linear regression represents the target occupancy, while the x-intercept provides an independent, mathematically derived estimate of VND​ .

References

  • Dupont, A.-C., et al. "Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks." Pharmaceuticals, MDPI, 2023.[Link]

  • Milella, M. S., et al. "Quantification of [11C]ABP688 binding in human brain using cerebellum as reference region: biological interpretation and limitations." medRxiv, 2024.[Link]

  • Mathews, W., et al. "Dose-dependent, Saturable Occupancy of the Metabotropic Glutamate Subtype 5 Receptor by Fenobam as Measured with[11C]ABP688 PET Imaging." Synapse, 2014.[Link]

  • Burger, C., et al. "Evaluation of a bolus/infusion protocol for 11C-ABP688, a PET tracer for mGluR5." Nuclear Medicine and Biology, 2010.[Link]

Sources

Application Note: Utilizing [11C]ABP688 for mGluR5 Target Engagement and CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The metabotropic glutamate receptor subtype 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR) that plays a critical role in modulating excitatory glutamatergic neurotransmission. Dysregulation of mGluR5 is deeply implicated in the pathophysiology of severe central nervous system (CNS) disorders, including depression, schizophrenia, Parkinson's disease, and Fragile X syndrome[1][2].

Historically, CNS drug discovery targeting the orthosteric glutamate binding site has been plagued by off-target toxicity and insurmountable competition from massive endogenous glutamate pools. Consequently, pharmaceutical development has pivoted toward Negative Allosteric Modulators (NAMs) that bind to the transmembrane domain[3]. To validate whether these novel NAMs successfully cross the blood-brain barrier and engage their target, in vivo Positron Emission Tomography (PET) imaging is required.

[11C]ABP688 (3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-[11C]methyloxime) is the gold-standard PET radiotracer for this application. It binds non-competitively and with high affinity to the allosteric MPEP site of mGluR5, allowing researchers to quantify receptor density and measure the target occupancy of unlabelled drug candidates[4][5].

Mechanism Glutamate Endogenous Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Transmembrane Domain) Glutamate->mGluR5 Activates ABP688 [11C]ABP688 Radiotracer (Allosteric NAM) ABP688->mGluR5 Binds MPEP Site NovelDrug Therapeutic Candidate (e.g., Fenobam / AZD2066) NovelDrug->mGluR5 Competes for MPEP Site Gq Gq Protein Cascade mGluR5->Gq Couples Ca2 Intracellular Ca2+ Release Gq->Ca2 Triggers

mGluR5 signaling cascade and competitive allosteric binding at the MPEP site.

Comparative Analysis of mGluR5 PET Radiotracers

While [11C]ABP688 is the most widely validated tracer, its short physical half-life (20.4 minutes) necessitates an on-site cyclotron[1][3]. This limitation has driven the development of Fluorine-18 derivatives. Selecting the correct tracer is critical for the success of a target engagement study.

RadiotracerIsotope (t½)Target SiteLipophilicity (LogD)Clinical StatusPrimary Advantage / Characteristic
[11C]ABP688 11C (20.4 min)Allosteric2.4ClinicalRapid reversible kinetics; Gold standard for occupancy[3].
[18F]FPEB 18F (109.8 min)Allosteric~2.0ClinicalHigher binding potential; allows off-site transport[3][6].
[18F]SP203 18F (109.8 min)Allosteric2.18ClinicalExcellent lipophilicity for functional neuroimaging[3].
[18F]PSS223 18F (109.8 min)AllostericN/APreclinicalFluorinated ABP688 derivative; high cortical uptake[1].

Protocol 1: Automated Radiosynthesis of [11C]ABP688

To ensure high specific radioactivity—which is mandatory to avoid mass-effect receptor saturation by the tracer itself—the radiosynthesis must be highly optimized. The following protocol utilizes a highly reactive methylating agent to maximize radiochemical yield (RCY) within a strict time limit[4][7].

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 0.5 mg of the desmethyl-ABP688 precursor in 400 μL of anhydrous acetone. Add 10 μL of NaOH to deprotonate the oxime, increasing its nucleophilicity[7].

  • Isotope Production: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • Methylating Agent Conversion: Catalytically reduce [11C]CO2 to [11C]CH4, react with iodine to form [11C]CH3I, and pass through a heated silver triflate column to yield [11C]CH3SO3CF3 (Methyl triflate) [7].

    • Causality Note: Methyl triflate is chosen over methyl iodide because its superior electrophilicity drastically reduces reaction time and increases yield, compensating for the rapid decay of Carbon-11.

  • Radiolabeling: Trap the [11C]CH3SO3CF3 in the precursor solution at room temperature. The reaction is near-instantaneous.

  • Purification: Inject the crude mixture onto a semi-preparative HPLC column (e.g., μBondapak C18). Elute with acetonitrile/0.1% phosphoric acid to separate the radiotracer from the unreacted precursor[4].

  • Formulation & Quality Control (Self-Validation): Pass the collected fraction through a sterile 0.22 μm filter. To validate the batch, perform analytical HPLC co-injection with a non-radioactive ABP688 standard. The batch passes QC only if the radioactive peak perfectly matches the UV retention time of the standard, with a radiochemical purity >98% and specific radioactivity >70 GBq/μmol[4][7].

Protocol 2: In Vivo Target Engagement & Occupancy Workflow

To determine if a novel CNS drug (e.g., Fenobam or AZD2066) reaches the brain and binds to mGluR5, we perform a test/block PET study.

We utilize a Bolus/Infusion (B/I) protocol rather than a simple bolus.

  • Causality Note: A simple bolus creates dynamic, constantly changing tissue concentrations, requiring invasive arterial blood sampling to calculate the input function. A B/I protocol establishes a steady-state equilibrium where tracer uptake matches clearance ( dC/dt=0 ). This allows us to calculate the Distribution Volume Ratio (DVR) directly by comparing target regions to a reference region (the cerebellum, which lacks mGluR5), entirely eliminating the need for arterial lines[8][9].

PETWorkflow Baseline 1. Baseline Scan [11C]ABP688 (B/I) DrugAdmin 2. Drug Admin (e.g., Fenobam) Baseline->DrugAdmin Calculate BPnd BlockScan 3. Blockade Scan [11C]ABP688 (B/I) DrugAdmin->BlockScan Wait for Tmax Coreg 4. MRI Coregistration & ROI Extraction BlockScan->Coreg Image Recon Analysis 5. Kinetic Modeling (SRTM / Lassen Plot) Coreg->Analysis Extract TACs

Workflow for quantifying mGluR5 drug occupancy using a Bolus/Infusion PET protocol.

Step-by-Step Methodology
  • Subject Positioning & MRI Coregistration: Position the subject (human or non-human primate) in the PET scanner. Acquire a high-resolution T1-weighted MRI for precise anatomical coregistration[5].

  • Baseline B/I Administration: Administer [11C]ABP688 using a computer-controlled pump. Deliver an initial bolus followed immediately by a continuous infusion. The Kbolus​ (ratio of bolus dose to infusion rate) is typically set to ~60 minutes to achieve rapid equilibrium[9].

  • Baseline Acquisition: Acquire dynamic PET data for 60 minutes. Extract Time-Activity Curves (TACs) for mGluR5-rich regions (anterior cingulate, striatum, hippocampus) and the reference region (cerebellar grey matter)[5][8].

  • Therapeutic Dosing: Administer the unlabelled drug candidate (e.g., intravenous Fenobam at doses ranging from 0.3 to 1.33 mg/kg)[10][11]. Wait for the drug to reach its pharmacokinetic Tmax​ in plasma.

  • Blockade Scan: Repeat the [11C]ABP688 B/I administration and 60-minute PET acquisition. If the drug has engaged mGluR5, it will physically block the radiotracer, resulting in a visibly reduced PET signal.

Data Analysis: Quantifying Receptor Occupancy

Once the Time-Activity Curves (TACs) are extracted, kinetic modeling is applied to calculate the Binding Potential ( BPnd​ ). For [11C]ABP688, the Simplified Reference Tissue Model (SRTM) or reference region-based linear methods (e.g., RE plot) are highly effective[12].

The target occupancy of the drug candidate is calculated using the following self-validating equation:

Occupancy(%)=BPnd(baseline)​BPnd(baseline)​−BPnd(blockade)​​×100

Field-Proven Insights:

  • Fenobam Validation: Using this exact methodology, researchers demonstrated that Fenobam exhibits dose-dependent, saturable occupancy of mGluR5 in primates, achieving >90% receptor occupancy at a dose of 1.33 mg/kg[10][11]. This proved that the drug successfully penetrates the CNS and engages the target at clinically relevant doses.

  • AZD2066 Validation: Similarly, [11C]ABP688 was utilized to estimate the occupancy of AZD2066 in healthy human volunteers. Non-linear mixed effects modeling revealed that the total volume of distribution decreased predictably with increasing drug concentrations, yielding an estimated in vivo Ki​ of 1170 nM[13].

By bridging the gap between peripheral pharmacokinetics and central pharmacodynamics, [11C]ABP688 remains an indispensable tool for de-risking CNS drug development pipelines.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Radiochemical Yield of [18F]ABP688 Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the radiosynthesis of [18F]ABP688 and its analogues. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the development of PET radiotracers targeting the metabotropic glutamate receptor 5 (mGluR5). As your partner in scientific discovery, we understand the nuances and challenges inherent in 18F-radiolabeling. This guide is structured to provide not just procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your radiosyntheses effectively.

I. Understanding the Challenge: The Chemistry of [18F]ABP688 Synthesis

[18F]ABP688, a potent and selective mGluR5 antagonist, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The core of this process involves the displacement of a leaving group on a precursor molecule by the [18F]fluoride ion. While seemingly straightforward, the efficiency of this reaction—and thus your final radiochemical yield (RCY)—is highly sensitive to a multitude of factors.

The general synthesis scheme involves the reaction of a nitro- or trimethylammonium-substituted precursor with [18F]fluoride/Kryptofix 2.2.2 (K2.2.2) complex in a suitable solvent at an elevated temperature. Subsequent deprotection and purification are required to obtain the final product. The success of this multi-step process hinges on the delicate interplay of various parameters.

II. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common issues encountered during the synthesis of [18F]ABP688 analogues. Each problem is followed by a diagnostic approach and actionable solutions.

Problem 1: Low Radiochemical Yield (<10%)

A low RCY is one of the most frequent challenges. The root cause can often be traced back to the initial steps of the synthesis.

Possible Causes & Solutions:

  • Inefficient [18F]Fluoride Trapping and Elution:

    • The "Why": The [18F]fluoride, produced in a cyclotron, is typically delivered in [18O]water. It needs to be efficiently trapped on an anion exchange cartridge and then eluted as a reactive species. Incomplete trapping or elution directly translates to a lower amount of available radionuclide for the reaction.

    • Troubleshooting Steps:

      • Verify Cartridge Activation: Ensure the anion exchange cartridge (e.g., QMA) is properly pre-conditioned. A common method is to wash with potassium carbonate or bicarbonate followed by ethanol and then water. This ensures the cartridge is in the correct counter-ion form to effectively trap the [18F]fluoride.

      • Check Elution Efficiency: Use a dose calibrator to measure the activity on the cartridge before and after elution. The elution efficiency should ideally be >95%. If it's low, consider the composition and volume of your eluent (K2.2.2/K2CO3 in acetonitrile/water). Ensure the eluent fully wets the cartridge resin.

  • Incomplete Azeotropic Drying:

    • The "Why": The nucleophilicity of the [18F]fluoride ion is significantly hampered by the presence of water. Water molecules form a hydration shell around the fluoride ion, reducing its ability to attack the electron-deficient aromatic ring of the precursor. Azeotropic drying with acetonitrile is critical to remove residual water.

    • Troubleshooting Steps:

      • Perform Multiple Drying Cycles: A single drying step is often insufficient. Perform 2-3 azeotropic distillations with anhydrous acetonitrile under a stream of inert gas (e.g., nitrogen or argon).

      • Visual Inspection: The residue of the K/[18F]F/K2.2.2 complex should appear as a white, crystalline solid. A syrupy or oily appearance suggests the presence of residual water.

  • Degradation of the Precursor:

    • The "Why": The precursors for [18F]ABP688 analogues can be sensitive to the basic conditions and high temperatures required for the labeling reaction. The presence of strong bases like potassium carbonate can lead to hydrolysis or other side reactions of the precursor.

    • Troubleshooting Steps:

      • Optimize Base Concentration: While a base is necessary to maintain the nucleophilicity of the fluoride, excessive amounts can be detrimental. Titrate the amount of K2CO3 to find the optimal balance.

      • Consider Alternative Bases: Weaker bases like tetrabutylammonium bicarbonate might offer a milder reaction environment, potentially reducing precursor degradation.

  • Suboptimal Reaction Temperature and Time:

    • The "Why": The SNAr reaction has a specific activation energy. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to the degradation of both the precursor and the product.

    • Troubleshooting Steps:

      • Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., 100°C, 120°C, 140°C) to identify the optimal condition for your specific analogue.

      • Time Course Study: Analyze aliquots of the reaction mixture at different time points (e.g., 5, 10, 15, 20 minutes) to determine when the maximum incorporation of 18F is achieved.

Experimental Workflow: Optimizing Reaction Conditions

G cluster_prep Pre-Reaction Optimization cluster_reaction Reaction Optimization cluster_analysis Analysis A [18F]Fluoride Trapping & Elution B Azeotropic Drying A->B Ensure >95% Elution C Precursor + K/[18F]F/K2.2.2 B->C Anhydrous Conditions D Vary Temperature (e.g., 100-140°C) E Vary Time (e.g., 5-20 min) F Vary Base Concentration G Radio-TLC/HPLC Analysis D->G Analyze Aliquots E->G Analyze Aliquots F->G Analyze Aliquots H Identify Optimal RCY G->H

Caption: Workflow for optimizing [18F]ABP688 analogue synthesis.

Problem 2: Poor Radiochemical Purity

Even with a good initial RCY, the final product might be contaminated with radioactive impurities, complicating purification and reducing the specific activity.

Possible Causes & Solutions:

  • Formation of Side Products:

    • The "Why": Besides the desired SNAr reaction, competing reactions can occur. For instance, if the precursor has other potential leaving groups or reactive sites, undesired radiolabeled species can be formed.

    • Troubleshooting Steps:

      • Radio-HPLC Analysis: A high-resolution radio-HPLC system is essential to identify and quantify all radioactive species in the crude reaction mixture.

      • Precursor Design: If a specific side product is consistently observed, a redesign of the precursor to block the reactive site might be necessary.

  • Radiolysis:

    • The "Why": High concentrations of radioactivity can lead to the degradation of the radiolabeled product itself, a process known as radiolysis. This is particularly relevant when working with high starting activities.

    • Troubleshooting Steps:

      • Use of Radical Scavengers: Adding a small amount of a radical scavenger, such as ascorbic acid or gentisic acid, to the HPLC mobile phase and the final product formulation can mitigate radiolysis.

      • Minimize Synthesis Time: A shorter overall synthesis time reduces the exposure of the product to high levels of radiation.

  • Incomplete Deprotection:

    • The "Why": Many [18F]ABP688 synthesis protocols utilize protecting groups (e.g., Boc) that must be removed after the radiolabeling step. Incomplete deprotection will result in a radiolabeled, protected intermediate as a major impurity.

    • Troubleshooting Steps:

      • Optimize Deprotection Conditions: Ensure the deprotection reagent (e.g., HCl, TFA) is of sufficient concentration and that the reaction is allowed to proceed for an adequate amount of time and at the appropriate temperature.

      • Monitor via HPLC: Use radio-HPLC to monitor the disappearance of the protected intermediate and the appearance of the final product.

Data Presentation: Typical HPLC Profile

Retention Time (min)IdentityTypical Observation
2.5[18F]FluorideUnreacted; should be minimal in crude post-labeling
8.2Protected [18F]IntermediateShould be absent after deprotection
10.5[18F]ABP688 Analogue Desired Product
12.1Unidentified Radiochemical ImpurityMay indicate side reaction or radiolysis

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the labeling reaction?

A1: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used. These are polar aprotic solvents that can effectively solvate the K/K2.2.2 complex while not interfering with the nucleophilicity of the fluoride ion. The choice may depend on the specific solubility of your precursor.

Q2: How critical is the purity of the precursor?

A2: Extremely critical. Impurities in the precursor can compete in the labeling reaction, leading to lower yields and the formation of difficult-to-separate byproducts. Always use a precursor with >98% purity as determined by HPLC and NMR.

Q3: My RCY is inconsistent between runs, even with the same parameters. What could be the cause?

A3: Inconsistency often points to subtle variations in the "dryness" of the reaction. Ensure your inert gas line is equipped with a moisture trap and that all glassware is rigorously dried. The age and handling of the anion exchange cartridge can also introduce variability.

Q4: What are the best practices for handling and storing the precursor?

A4: The precursors are often sensitive to light, moisture, and air. Store them in a desiccator, under an inert atmosphere (argon or nitrogen), and protected from light. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.

IV. Conclusion

The successful synthesis of [18F]ABP688 analogues is a multi-faceted process that demands attention to detail at every step. By understanding the underlying chemistry and adopting a systematic approach to troubleshooting, you can overcome common hurdles and achieve consistent, high-yield productions. This guide serves as a starting point; meticulous record-keeping of your experimental parameters and outcomes will be your most valuable tool for future optimizations.

V. References

  • Ametamey, S. M., et al. (2008). Radiosynthesis and Preclinical Evaluation of 18F-Labeled ABP688 as a Probe for Imaging the Metabotropic Glutamate Receptor Subtype 5. Journal of Nuclear Medicine, 49(3), 495-503. [Link]

  • Müller, C., et al. (2013). Radiosynthesis of [18F]ABP688. Journal of Visualized Experiments, (71), e50117. [Link]

  • Scott, P. J. H. (2009). Methods for the Incorporation of Fluorine-18. In Handbook of Radiopharmaceuticals (pp. 177-210). John Wiley & Sons, Ltd. [Link]

Technical Support Center: Overcoming Solubility Issues of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one . This compound is a critical synthetic precursor for the highly selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM),[¹¹C]ABP688[1]. Due to its rigid alkyne linker, hydrophobic cyclohexenone ring, and methylpyridine moiety, the compound exhibits extreme lipophilicity. While it is highly soluble in organic solvents like DMSO (up to 100 mM)[2], its aqueous solubility is a primary bottleneck for in vitro assays, in vivo dosing, and radiochemistry.

This guide provides field-proven, self-validating protocols to overcome these solubility challenges.

FAQ 1: In Vitro Assays & Buffer Precipitation

Q: My compound precipitates immediately when I dilute my DMSO stock into Artificial Cerebrospinal Fluid (ACSF) or cellular assay buffers. How can I prevent this?

A: This "crash-out" phenomenon is driven by a rapid shift in the solvent's dielectric constant. The compound's planar, lipophilic structure aggregates to minimize contact with water before it can be properly solvated.

Causality & Solution: To prevent aggregation, you must create a solvation shell before introducing the compound to the bulk aqueous phase. This is achieved via step-wise dilution and the use of non-ionic surfactants (e.g., Tween-20) or carrier proteins.

Step-by-Step Methodology: Preparation of Stable In Vitro Working Solutions
  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 100 mM[2]. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until completely clear.

    • Self-Validation: Inspect under a light microscope at 10x magnification; no micro-crystals or refractive aggregates should be visible.

  • Intermediate Dilution: Dilute the 100 mM stock 1:10 into a "carrier" solution (e.g., 100% DMSO containing 1% Tween-20). This yields a 10 mM intermediate.

  • Aqueous Integration: Dropwise, add the 10 mM intermediate into your pre-warmed (37°C) ACSF or assay buffer while vortexing vigorously. Critical: Do not add the buffer to the DMSO; always add the DMSO solution to the larger aqueous volume to maintain a high dispersion rate.

  • Final Concentration: Ensure the final DMSO concentration does not exceed 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity or receptor artifact.

FAQ 2: In Vivo Formulation for Systemic Administration

Q: I need to dose animals intraperitoneally (i.p.) or intravenously (i.v.) for behavioral or PET imaging studies. Saline suspensions cause erratic absorption. What is the optimal vehicle?

A: For highly lipophilic mGluR5 modulators, simple aqueous suspensions fail because the compound cannot cross the unstirred water layer of the peritoneal cavity or capillary beds, leading to erratic pharmacokinetics.

Causality & Solution: You must use an inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a hydrophilic cone around the lipophilic ethynyl-cyclohexenone core, temporarily masking its hydrophobicity. This allows it to remain in solution in the bloodstream until it partitions into the lipophilic brain tissue[3].

Step-by-Step Methodology: 5 mg/kg In Vivo Dosing Formulation (HP-β-CD)
  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile 0.9% physiological saline. Filter through a 0.22 µm syringe filter.

  • Solubilization: Weigh the required mass of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one into a sterile glass vial.

  • Complexation: Add the 20% HP-β-CD vehicle to achieve a final compound concentration of 1 to 5 mg/mL.

  • Agitation: Sonicate the suspension at 40°C for 15–30 minutes. The solution will transition from cloudy to completely transparent as the inclusion complexes form.

  • Validation: Allow the solution to cool to room temperature and stand for 2 hours. If no precipitation or cloudiness occurs, the formulation is thermodynamically stable for injection.

FAQ 3: Radiochemistry Precursor Optimization

Q: When using this ketone as a precursor for synthesizing[¹¹C]ABP688, the radiochemical yield is low due to poor precursor solubility in the reaction vessel. How do I optimize this?

A: The oximation reaction requires a solvent that both dissolves the lipophilic ketone and supports nucleophilic attack to achieve optimal radiochemical yields (historically ~35% ± 8% for [¹¹C]ABP688)[4].

Causality & Solution: Standard aqueous/ethanolic mixtures often fail to fully dissolve the ketone at the concentrations required for rapid radiolabeling. Switching to absolute ethanol or a mixture of DMF/Ethanol ensures complete dissolution, maximizing the collision frequency between the ketone and the radiolabeled hydroxylamine.

Quantitative Data Summaries

Table 1: Solubility and Stability Profiles Across Common Vehicles

VehicleMax Soluble ConcentrationPhysical StabilityRecommended Application
100% Anhydrous DMSO 100 mM[2]> 6 months at -20°CPrimary stock storage
0.1% DMSO in ACSF < 10 µM< 2 hours (prone to crash-out)Acute in vitro electrophysiology
20% HP-β-CD in Saline 1 - 5 mg/mL> 24 hours at 25°CIn vivo i.p. / i.v. systemic dosing
10% Tween-80 / 90% Saline 2 - 10 mg/mL> 12 hours at 25°CIn vivo p.o. (oral) dosing
Absolute Ethanol 50 mM> 1 month at 4°CRadiosynthesis precursor[4]

Visual Workflows

FormulationDecision Start Determine Application InVitro In Vitro Assays (Cell/Binding) Start->InVitro InVivo In Vivo Dosing (i.v. / i.p.) Start->InVivo Radiochem Radiosynthesis (Precursor) Start->Radiochem DMSO 100% DMSO Stock (Max 100 mM) InVitro->DMSO Step 1 HPBCD 20% HP-β-CD in Saline (Micellar) InVivo->HPBCD Preferred PEG PEG400 / Tween-80 (Co-solvent) InVivo->PEG Alternative OrgSolv EtOH or DMF (High Solubility) Radiochem->OrgSolv Reaction Solvent Aqueous Aqueous Dilution (Max 0.1% DMSO) DMSO->Aqueous Step 2 (Dropwise)

Decision tree for formulating 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one based on assay.

mGluR5Pathway Glu Glutamate (Orthosteric) Receptor mGluR5 Receptor Glu->Receptor Activation NAM Ketone Precursor / ABP688 (Allosteric Site) NAM->Receptor NAM Binding (Inhibition) Gq Gq Protein Receptor->Gq Signal Transduction PLC Phospholipase C Gq->PLC Signal Transduction Ca2 Ca2+ Release PLC->Ca2 Signal Transduction

Mechanism of mGluR5 modulation by 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one analogs.

References

  • Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5. Ametamey, S. M., Kessler, L. J., Honer, M., Wyss, M. T., Buck, A., Hintermann, S., Auberson, Y. P., & Gasparini, F. Journal of Nuclear Medicine (2006). URL:[Link]

Sources

ABP688 Derivative Optimization & Troubleshooting Center: Reducing Off-Target Binding in mGluR5 PET Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for mGluR5 radiotracer development. While [¹¹C]ABP688 remains the gold standard for imaging the metabotropic glutamate receptor subtype 5 (mGluR5), the transition to ¹⁸F-labeled derivatives to extend physical half-life frequently introduces challenges such as off-target binding, rapid metabolism, and loss of specific signal.

As an Application Scientist, I have structured this guide to help you troubleshoot these exact issues. We will focus on the causality behind experimental failures and provide self-validating protocols to ensure your tracer development pipeline remains robust.

Part 1: Troubleshooting FAQs – Off-Target Binding & High Background

Q1: I am observing significant radioactivity in the skull and jaw when imaging rodents with[¹⁸F]-PSS223. How do I mitigate this off-target signal? A: This is a classic presentation of rapid in vivo defluorination. While [¹⁸F]-PSS223 has excellent in vitro affinity (Kd = 3.34 nM), its fluoroalkyl chain is highly susceptible to metabolism by cytochrome P450 microsomal enzymes. In rodents, up to 90% of the tracer is metabolized within 60 minutes, releasing free [¹⁸F]fluoride which rapidly accumulates in the hydroxyapatite matrix of the bone. Solution: The aliphatic fluorine bond is metabolically labile. To mitigate this, you must either sterically hinder the fluorinated site or shift to derivatives where the ¹⁸F is bound to an aromatic ring (though this alters the kinetic profile)[1]. Alternatively, evaluating derivatives like [¹⁸F]PSS232, which extends the side chain by a methylene group, can alter the metabolic profile, though some defluorination may still occur[1].

Q2: My [¹¹C]ABP688 specific binding potential (BPND) is significantly lower than expected in vivo, despite high radiochemical yield and purity. What is causing this signal drop? A: The most likely culprit is (Z)-isomer contamination. ABP688 exists as an oxime ether, which can undergo isomerization. The (E)-isomer is the active conformation with high affinity for the mGluR5 allosteric site. Even modest levels of the (Z)-isomer in your final formulation can drastically reduce the estimated specific binding in vivo[2]. Solution: The (Z)-isomer acts as a low-affinity competitor and contributes to non-specific background, lowering the overall BPND[2]. Ensure your HPLC purification method is optimized to enrich the (E)-[¹¹C]ABP688 fraction to >90%. Always report tracer isomer ratios in your quality control (QC) documentation.

Q3: We synthesized an α-fluorinated derivative ((E)-[¹⁸F]-16) with a predicted clogP of 2.3, but we are seeing massive non-specific binding in white matter. Why did the in silico prediction fail? A: Fluorination significantly alters the electronegativity and lipophilicity of the ABP688 scaffold. While in silico models predicted a clogP of 2.3 (ideal for Blood-Brain Barrier penetration without lipid trapping), experimental shake-flask methods revealed a logD₇.₄ of 3.5 for (E)-[¹⁸F]-16[3]. Solution: A logD > 3.0 results in excess hydrophobicity, causing the tracer to become trapped in the lipid-rich myelin sheaths of white matter, generating high off-target background[3]. Never rely solely on in silico clogP for fluorinated ABP688 derivatives. Always perform experimental shake-flask logD measurements prior to in vivo imaging.

Part 2: Data Presentation – Derivative Profiling

To successfully design an mGluR5 tracer, one must balance affinity with lipophilicity. The table below summarizes the quantitative data and primary off-target challenges associated with key ABP688 derivatives.

TracerIsotopeAffinity (Kd/Ki)Lipophilicity (logD₇.₄)Primary Challenge / Off-Target Issue
[¹¹C]ABP688 ¹¹C~1.7 nM~2.4Short half-life; (Z)-isomer contamination reduces BPND.
[¹⁸F]FDEGPECO ¹⁸F~3.6 nM~1.7Low lipophilicity leads to rapid in vivo washout.
[¹⁸F]PSS223 ¹⁸F3.34 nM~1.9Rapid microsomal defluorination; high bone uptake.
(E)-[¹⁸F]-16 ¹⁸F5.7 nM3.5High lipophilicity; non-specific white matter trapping.

Part 3: Mechanistic Workflows & Visualizations

G Tracer Fluorinated ABP688 Derivative BBB Blood-Brain Barrier Crossing Tracer->BBB Metabolism Microsomal CYP450 Metabolism BBB->Metabolism Enzymatic Degradation Lipid High Lipophilicity (logD > 3.0) BBB->Lipid Excess Hydrophobicity Target Optimal logD (2.0-2.5) & Stable BBB->Target Ideal Pharmacokinetics FreeF Free [18F] Fluoride Release Metabolism->FreeF Bone Off-Target: Bone/Skull Uptake FreeF->Bone WhiteMatter Off-Target: White Matter Trapping Lipid->WhiteMatter mGluR5 Specific mGluR5 Binding Target->mGluR5

Mechanistic pathways leading to off-target binding in fluorinated ABP688 derivatives.

G Synth Radiosynthesis [11C]ABP688 E_Iso (E)-Isomer (Target > 90%) Synth->E_Iso Z_Iso (Z)-Isomer (Contaminant) Synth->Z_Iso HighAff High Affinity (Kd ~1.7 nM) E_Iso->HighAff LowAff Low Affinity Reduced Binding Z_Iso->LowAff Signal High Specific PET Signal (BPND) HighAff->Signal Noise Reduced BPND & Quantification Error LowAff->Noise

Impact of (Z)-isomer contamination on [11C]ABP688 specific binding potential (BPND).

Part 4: Self-Validating Experimental Protocols

Protocol 1: In Vitro Autoradiography for Specificity Validation (Blockade Assay)

Purpose: To confirm that the binding of a new ABP688 derivative is specific to mGluR5 and not the result of off-target lipid trapping.

  • Preparation: Section flash-frozen rat brains into 20 µm horizontal slices using a cryostat. Mount on glass slides and store at -80°C until use.

  • Pre-incubation: Incubate slices in assay buffer (50 mM Tris-HCl, pH 7.4, 1.2 mM MgCl₂, 2 mM CaCl₂) for 15 minutes at room temperature to wash out endogenous glutamate.

  • Tracer Incubation (Total Binding): Incubate slices with 1 nM of the radiotracer (e.g., [¹⁸F]-PSS223) in assay buffer for 60 minutes.

  • Blockade Incubation (Non-Specific Binding): In parallel, incubate adjacent slices with 1 nM radiotracer + 100 nM cold (unlabeled) ABP688 or MTEP (a highly selective mGluR5 antagonist)[4].

  • Washing: Wash slices 3x for 5 minutes in ice-cold assay buffer, followed by a quick dip in ice-cold distilled water to remove buffer salts.

  • Imaging & Self-Validation: Dry slices and expose to phosphor imaging plates.

    • Validation Check: The signal in the blockade group must be <10% of the total binding group in mGluR5-rich regions (hippocampus, striatum). If the signal remains high in the blockade group, the tracer suffers from non-specific, off-target binding.

Protocol 2: Shake-Flask Method for Experimental logD₇.₄ Determination

Purpose: To accurately measure lipophilicity and predict the likelihood of white matter trapping prior to in vivo studies.

  • Preparation: Prepare a mixture of equal volumes (e.g., 5 mL each) of 1-octanol and 0.1 M phosphate buffer (pH 7.4). Vortex vigorously for 5 minutes to mutually saturate the phases.

  • Tracer Addition: Add 10-20 µL of the formulated radiotracer to the mixture.

  • Partitioning: Shake the flask mechanically for 20 minutes at room temperature to ensure equilibrium between the aqueous and lipid phases.

  • Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve complete phase separation.

  • Quantification: Carefully aliquot 100 µL from both the octanol (upper) and buffer (lower) phases into separate gamma counter tubes.

  • Calculation & Self-Validation: logD₇.₄ = log₁₀(Counts in Octanol / Counts in Buffer).

    • Validation Check: A logD > 3.0 indicates a high risk of off-target white matter binding. If your value exceeds this, halt in vivo progression and redesign the side chain to increase polarity.

References

  • Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated ABP688 derivative for the PET imaging of metabotropic glutamate receptor subtype 5. PMC. URL:[Link]

  • Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. MDPI. URL:[Link]

  • Effect of (Z)-Isomer Content on [¹¹C]ABP688 Binding Potential in Humans. eScholarship@McGill. URL: [Link]

  • Synthesis and Evaluation of Novel α-Fluorinated (E)-3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyl Oxime (ABP688) Derivatives as Metabotropic Glutamate Receptor Subtype 5 PET Radiotracers. ACS Publications. URL:[Link]

  • In vivo positron emission tomography imaging with [¹¹C]ABP688: Binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons. PMC. URL:[Link]

Sources

Technical Support Center: Troubleshooting Sonogashira Reactions for Pyridinyl Ethynyl Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of pyridinyl ethynyl compounds—critical structural motifs in drug discovery and materials science—presents unique mechanistic challenges[1]. The pyridine ring's basic nitrogen, combined with the electronic properties of the heterocycle, frequently disrupts standard catalytic cycles, leading to catalyst poisoning, debromination, and homocoupling[2][3][4].

This guide provides causality-driven troubleshooting strategies, validated protocols, and quantitative data to help you optimize your Sonogashira cross-coupling reactions involving halopyridines and terminal alkynes.

Core Troubleshooting Guide: Causality & Solutions

Issue A: Severe Glaser Homocoupling (Alkyne Dimerization)

The Causality: The standard Sonogashira reaction relies on a Cu(I) co-catalyst to form a copper acetylide intermediate[3]. However, in the presence of trace oxygen, Cu(I) facilitates the oxidative dimerization of the terminal alkyne (Glaser coupling)[2][3]. When coupling ethynylpyridines, the pyridine nitrogen can coordinate with the copper center, inadvertently stabilizing intermediates that favor this parasitic oxidative pathway[2]. The Solution: Transition to Copper-Free Sonogashira conditions . By eliminating copper, the homocoupling pathway is thermodynamically starved[3]. To compensate for the lack of Cu-driven transmetalation, you must employ highly active, bulky, and electron-rich phosphine ligands (e.g., DTBNpP or RuPhos) that accelerate the oxidative addition and reductive elimination steps directly at the Palladium center[4][5].

Issue B: Protodehalogenation (Debromination of Halopyridines)

The Causality: Instead of undergoing transmetalation with the alkyne, the Pd(II) -pyridinyl intermediate undergoes premature reduction, replacing the halogen (frequently bromine at the 2-position) with a hydrogen atom[4]. This is often exacerbated by the use of primary or secondary amine bases (like diisopropylamine) which can act as hydride donors via β -hydride elimination[4]. The Solution:

  • Switch Bases: Replace aliphatic amines with inorganic bases (e.g., Cs2​CO3​ ) or non-nucleophilic organic bases (e.g., 2,2,6,6-Tetramethylpiperidine - TMP)[5][6].

  • Modulate the Ligand: Employ bulky ligands (like P(t−Bu)3​ or RuPhos) that sterically crowd the Pd center, thereby accelerating the desired C-C reductive elimination before debromination can occur[2][4].

Issue C: Catalyst Poisoning and Sluggish Reactivity

The Causality: Pyridines and pyrimidines possess strong complexation properties for palladium[3]. The lone pair on the pyridine nitrogen can coordinate to the active Pd(0) or Pd(II) species, forming stable, off-cycle complexes that halt turnover[3]. Furthermore, electron-deficient halopyridines exhibit high activation barriers for oxidative addition[2]. The Solution: Utilize pre-formed, bench-stable monoligated Pd precatalysts (such as [DTBNpP]Pd(crotyl)Cl )[5]. These precatalysts rapidly generate the highly active L1​Pd(0) species in situ, outcompeting the pyridine coordination[5]. Alternatively, specialized dipyrimidyl-palladium complexes have been designed specifically to tolerate heteroaryl coordination[3].

Reaction Logic & Pathway Visualization

The following diagram illustrates the mechanistic divergence between the desired cross-coupling cycle and the parasitic side reactions (Glaser coupling and Debromination) when handling pyridine substrates.

Mechanism Start Halopyridine + Terminal Alkyne Pd_OxAdd Pd(0) Oxidative Addition (Forms Pd(II)-Pyridinyl) Start->Pd_OxAdd Cu_Cycle Cu(I) Co-catalyst Cycle (Forms Cu-Acetylide) Start->Cu_Cycle If Cu is used Transmetalation Transmetalation Pd_OxAdd->Transmetalation Debrom Protodehalogenation (Pyridine Byproduct) Pd_OxAdd->Debrom Hydride donors Cu_Cycle->Transmetalation Glaser Glaser Homocoupling (Dimer Byproduct) Cu_Cycle->Glaser O2 + Amine RedElim Reductive Elimination (Desired Pyridinyl Alkyne) Transmetalation->RedElim

Caption: Sonogashira catalytic pathways highlighting desired cross-coupling vs. parasitic side reactions.

Quantitative Data: Catalyst System Comparison

To facilitate rational experimental design, the following table summarizes validated catalyst systems for the alkynylation of halopyridines and related electron-deficient heteroaryls.

Catalyst SystemLigand / AdditiveBaseSolventTemp (°C)Yield / OutcomeRef
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)DTBNpP (Monoligated)TMPDMSORoom Temp97% (Zero Homocoupling)[5]
PdCl2​ (1 mol%)None (Copper-Free)PyrrolidineWater50 °C93% (Aerobic tolerance)[7]
Pd(OAc)2​ (10 mol%) PPh3​ Cs2​CO3​ DMF80 °C67–92% (Domino sequence)[6]
Pd(PPh3​)2​Cl2​ (2 mol%) CuI (4 mol%) Et3​N / DIPATHF / DMF60–80 °CHigh risk of Glaser coupling[2]

Validated Experimental Protocols

Protocol A: Room-Temperature, Copper-Free Sonogashira for Sensitive Halopyridines

This protocol utilizes a highly active monoligated precatalyst to avoid debromination and homocoupling, ensuring high yields even at room temperature[5].

Reagents: Halopyridine (0.5 mmol), Terminal Alkyne (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (2.5 mol %), 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol), Anhydrous DMSO (2.5 mL)[5].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridine (0.5 mmol) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %)[5].

  • Atmosphere Control: Evacuate and backfill the flask with ultra-pure Argon three times to rigorously exclude oxygen[2][5].

  • Solvent & Base Addition: Inject degassed anhydrous DMSO (2.5 mL) followed by TMP (1.0 mmol) via a gas-tight syringe[5].

  • Alkyne Infusion: Slowly add the terminal alkyne (0.8 mmol) dropwise to prevent localized concentration spikes that could favor side reactions[5].

  • Reaction: Stir the mixture at room temperature ( 20−25 °C) for 2 to 18 hours[5]. Monitor the conversion via LC-MS using an internal standard (e.g., pyrene)[5].

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer heavily with brine (to remove DMSO and TMP), dry over Na2​SO4​ , and purify via silica gel chromatography[1].

Protocol B: Green Aerobic Copper-Free Coupling in Water

For robust halopyridines, this environmentally friendly protocol completely bypasses the need for inert atmospheres[7].

Step-by-Step Methodology:

  • Setup: In an open reaction vial, combine PdCl2​ (1 mol %), the halopyridine (1.0 eq), and the terminal alkyne (1.2 eq)[7].

  • Solvent/Base: Add distilled water as the solvent, followed by pyrrolidine as the base[7].

  • Reaction: Stir the mixture vigorously at 50 °C under an aerobic atmosphere[7]. The use of water and pyrrolidine suppresses the formation of Pd clusters and prevents homocoupling despite the presence of air[7].

  • Isolation: Extract the aqueous mixture with diethyl ether, concentrate, and purify[1][7].

Workflow S1 1. Substrate Prep (Degas Solvents) S2 2. Catalyst Loading (Pd Precatalyst) S1->S2 S3 3. Base Addition (e.g., TMP / Pyrrolidine) S2->S3 S4 4. Alkyne Infusion (Slow Addition) S3->S4 S5 5. LC-MS Monitoring (Check Conversion) S4->S5

Caption: Step-by-step experimental workflow for copper-free Sonogashira coupling of pyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-bromopyridine failing to couple, while my 3-bromopyridine reacts quantitatively? A1: The 2-position of pyridine is highly problematic due to a combination of steric hindrance and the proximity of the nitrogen's lone pair[4][8]. The nitrogen can coordinate directly to the palladium center post-oxidative addition, creating a rigid, unreactive metallacycle that prevents transmetalation[3]. To overcome this, use highly sterically demanding ligands (like P(t−Bu)3​ ) that force the nitrogen away from the metal center[2][8].

Q2: Can I perform a selective Sonogashira coupling on a dihalopyridine (e.g., 2,5-dibromopyridine)? A2: Yes, but achieving high regioselectivity requires exploiting the electronic differences at each position[2]. The 2-position is more electron-deficient but sterically hindered and prone to coordination, while the 5-position behaves more like a standard aryl bromide[2][8]. By tuning the temperature and utilizing a highly active monoligated Pd catalyst, you can often achieve selective coupling at the less hindered 5-position first[2][5].

Q3: I am synthesizing 4-ethynylpyridine from 4-iodopyridine and trimethylsilylacetylene (TMSA). Why am I losing the product during deprotection? A3: Ethynylpyridines, particularly 4-ethynylpyridine, are highly reactive and prone to polymerization or degradation upon isolation[1][9]. When removing the TMS group using K2​CO3​ in methanol, do not heat the reaction, and avoid concentrating the free alkyne to complete dryness[1]. It is highly recommended to use the deprotected 4-ethynylpyridine immediately in the subsequent reaction (e.g., a "click" reaction) rather than storing it[1].

References

  • Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. ACS Publications. URL:[Link][6]

  • Sonogashira coupling. Wikipedia. URL:[Link][3]

  • Formation of higher-order structures of chiral poly(ethynylpyridine)s depending on size, temperature, and saccharide recognition. RSC Publishing. URL:[Link][9]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC (NIH). URL:[Link][5]

  • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. ACS Publications. URL:[Link][7]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. URL:[Link][8]

Sources

Technical Support Center: Optimizing Brain Penetration for mGluR5 PET Radioligands

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for neuro-PET radiotracer development. As a Senior Application Scientist, I frequently consult with drug development teams struggling to translate high-affinity metabotropic glutamate receptor 5 (mGluR5) ligands into viable in vivo imaging agents. Developing PET ligands for mGluR5 requires a delicate balance: you must achieve high target affinity at the allosteric transmembrane domain while strictly adhering to the physicochemical constraints of the blood-brain barrier (BBB).

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and benchmark data to accelerate your hit-to-lead optimization.

Part 1: Troubleshooting & FAQs

Q: My mGluR5 ligand shows sub-nanomolar affinity in vitro (Kd < 1 nM) but negligible brain uptake during baseline rodent PET scans. What is the primary cause?

A: The most common point of failure is active efflux by ATP-binding cassette (ABC) transporters at the BBB, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). While your compound may possess the ideal lipophilicity for passive diffusion (LogD between 2.0 and 3.5), highly lipophilic, planar molecules with multiple hydrogen bond acceptors are frequently recognized as P-gp substrates[1].

For example, early diaryl alkyne derivatives like MPEP showed excellent in vitro profiles but suffered from moderate P-gp efflux and rapid peripheral metabolism. Successful clinical tracers like [[11C]ABP688[2]]([Link]) and [[18F]FPEB[3]]([Link]) were specifically engineered to evade these transporters by reducing hydrogen bond donors and optimizing the topological polar surface area (tPSA), resulting in high specific signals in mGluR5-rich regions (e.g., anterior cingulate, caudate, and putamen).

Q: How do I definitively determine if poor brain penetration is due to P-gp efflux versus rapid peripheral radiometabolism?

A: You must decouple peripheral pharmacokinetics from BBB transport. If rapid peripheral metabolism is the culprit, high-performance liquid chromatography (HPLC) analysis of arterial plasma will show rapid depletion of the intact parent radiotracer (e.g., <10% intact parent at 15 minutes post-injection).

If P-gp efflux is the barrier, the parent compound will remain stable in the plasma, but the brain Standardized Uptake Value (SUV) will remain flat and low. To prove P-gp liability in vivo, perform a PET scan pre-treated with a potent P-gp inhibitor (e.g., Tariquidar or Cyclosporin A). If brain uptake increases by >150% post-inhibition compared to baseline, your ligand is a P-gp substrate and requires structural modification (e.g., fluorination or steric shielding of basic amines).

Part 2: Benchmark Quantitative Data

To guide your structural optimization, compare your lead candidates against the established physicochemical and pharmacokinetic benchmarks of well-characterized mGluR5 ligands[1][4].

Radioligand / CompoundTarget SiteLogD (exp)Affinity (Kd/Ki)P-gp Efflux Substrate?In Vivo Specificity
[11C]ABP688 mGluR5 Allosteric2.401.7 - 5.6 nMNoHigh (Human/Rodent)
[18F]FPEB mGluR5 Allosteric~2.500.1 - 0.2 nMNoHigh (Human/NHP)
MPEP mGluR5 Allosteric3.7734.0 nMYes (Moderate)Low/Moderate
MTEP mGluR5 Allosteric~2.005.0 nMNoModerate

Note: A successful mGluR5 PET tracer should target a LogD of ~2.5, an affinity < 5 nM, and demonstrate zero significant liability for P-gp/BCRP efflux.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay in your pipeline must be self-validating. Do not rely on single-point measurements; use bidirectional controls and structurally distinct pharmacological challenges.

Protocol 1: In Vitro Assessment of P-gp/BCRP Efflux Liability

Purpose: To quantify the Efflux Ratio (ER) of your lead compound before radiolabeling. Self-Validation Mechanism: Bidirectional transport measurement ensures that low permeability is not falsely attributed to efflux, while the use of positive/negative controls validates cell monolayer integrity.

  • Cell Culture Preparation: Seed MDCK cells transfected with human MDR1 (P-gp) on semi-permeable Transwell polycarbonate inserts. Culture for 4-5 days until the transepithelial electrical resistance (TEER) exceeds 150 Ω·cm².

  • Control Assignment:

    • Positive Control: Vinblastine or Digoxin (known P-gp substrates).

    • Negative Control: Diazepam (highly permeable, non-substrate).

  • Bidirectional Dosing: Apply 1 μM of your unlabeled mGluR5 ligand to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Sampling & LC-MS/MS: Sample the receiver compartments at 30, 60, and 90 minutes. Quantify compound concentration using LC-MS/MS.

  • Data Analysis (Causality): Calculate the Apparent Permeability ( Papp​ ) for both directions. The Efflux Ratio is ER=Papp​(B→A)/Papp​(A→B) .

    • Interpretation: An ER > 2.0 indicates active efflux. If ER < 2.0 and Papp​(A→B) is high (> 10 x 10⁻⁶ cm/s), the compound will successfully penetrate the BBB.

Protocol 2: In Vivo Validation of Specific Binding (Rodent PET Blocking Study)

Purpose: To confirm that brain uptake is driven by specific binding to mGluR5 rather than off-target interactions or non-specific lipid partitioning. Self-Validation Mechanism: Using a structurally distinct blocking agent ensures that the displacement is target-specific, preventing false positives caused by shared off-target binding pockets of similar scaffolds.

  • Baseline Scan: Inject the radiolabeled ligand (e.g., ~15-20 MBq of [18F]-candidate) via the tail vein of a Sprague-Dawley rat. Acquire dynamic PET data for 90 minutes.

  • Pharmacological Challenge (Blocking): In a separate cohort (or a cross-over design), administer a saturating dose of a structurally distinct mGluR5 antagonist (e.g., MTEP at 3-5 mg/kg i.v.) 15 minutes prior to radiotracer injection.

  • Reference Region Analysis: Extract Time-Activity Curves (TACs) from an mGluR5-rich region (e.g., striatum) and an mGluR5-poor reference region (e.g., cerebellum).

  • Data Analysis (Causality): Calculate the non-displaceable binding potential ( BPND​ ). If the ligand is specific, the striatal uptake in the blocked cohort will collapse to the level of the cerebellum, proving that the baseline signal was entirely driven by mGluR5 availability[5].

Part 4: Visualizing the Optimization Workflow

Below is the logical progression for optimizing mGluR5 PET ligands to ensure successful brain penetration and high specific signal.

BBB_Optimization Start mGluR5 Hit Compound (High in vitro affinity) Physochem Physicochemical Profiling LogD (2.0-3.5), MW < 400 Start->Physochem InVitroBBB In Vitro BBB Assay (MDCK-MDR1 Transwell) Physochem->InVitroBBB EffluxCheck P-gp/BCRP Efflux Ratio (ER < 2.0?) InVitroBBB->EffluxCheck Modify Structural Modification (Reduce H-bond donors, lower pKa, fluorination) EffluxCheck->Modify No (ER > 2.0) InVivoPET In Vivo PET Imaging (Rodent/NHP Baseline & Block) EffluxCheck->InVivoPET Yes (ER < 2.0) Modify->Physochem Iterative Design Success Clinical Candidate e.g., [18F]FPEB, [11C]ABP688 InVivoPET->Success High Specific Signal Rapid Kinetics

Workflow for optimizing mGluR5 PET ligand BBB penetration and avoiding P-gp efflux liability.

References

  • Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. MDPI / PMC.[Link]

  • [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry. Journal of Nuclear Medicine / PMC.[Link]

  • Evaluation of the Metabotropic Glutamate Receptor Subtype 5 Using PET and 11C-ABP688: Assessment of Methods. Journal of Nuclear Medicine.[Link]

  • Current Radioligands for the PET Imaging of Metabotropic Glutamate Receptors. Radiology Key.[Link]

Sources

Technical Support Center: Addressing Metabolic Instability of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers and drug development professionals investigating the metabolic stability of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one. This molecule contains several structural motifs that are susceptible to metabolic modification, potentially leading to rapid clearance and the formation of reactive metabolites. This document offers a structured approach to identifying and mitigating these metabolic liabilities.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted metabolic hotspots of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one?

A1: Based on its chemical structure, three primary metabolic hotspots are predicted. These "soft spots" are regions of the molecule susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2]

  • α,β-Unsaturated Carbonyl System: The cyclohexenone ring is an electrophilic α,β-unsaturated carbonyl moiety.[3][4] This makes it a classic Michael acceptor, susceptible to nucleophilic attack. In a biological system, this can lead to covalent adduction with glutathione (GSH) or cellular macromolecules like proteins, a process often linked to toxicity.[3][5]

  • 6-Methylpyridine Moiety: The methyl group on the pyridine ring is a likely site for oxidation to a primary alcohol and subsequently to a carboxylic acid.[6][7] The pyridine nitrogen itself can also undergo N-oxidation.[8] While pyridine rings are generally more resistant to aromatic oxidation than phenyl rings, these modifications are common metabolic pathways.[9][10]

  • Ethynyl Group: The ethynyl (acetylene) linker, while often used to add rigidity to a molecule, can be a site of metabolic oxidation.[11][12] Metabolism can lead to the formation of highly reactive species, although its stability is influenced by the attached substituents.[8][13]

Compound 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one Metabolite1 Michael Addition (GSH Conjugation) Compound->Metabolite1 α,β-Unsaturated Carbonyl Metabolite2 Methyl Group Oxidation (Hydroxylation, Carboxylation) Compound->Metabolite2 6-Methylpyridine Metabolite3 Ethynyl Group Oxidation Compound->Metabolite3 Ethynyl Linker cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare Microsome/Buffer Mix Prep2 Add Test Compound (1 µM final) Prep1->Prep2 Prep3 Pre-incubate at 37°C for 5 min Prep2->Prep3 Start Initiate with NADPH Prep3->Start Incubate Incubate at 37°C with shaking Start->Incubate Timepoints Aliquots taken at 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench with Cold Acetonitrile + IS Timepoints->Quench Centrifuge Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a master mix of microsomes in potassium phosphate buffer to a final concentration of 0.5 mg/mL. [1][2]

    • Add the test compound to the master mix to a final concentration of 1 µM. Include positive controls and a vehicle control in separate wells.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes. [14]

    • Initiate the reaction by adding pre-warmed NADPH solution. [14]Create parallel incubations without NADPH to serve as a control for non-enzymatic degradation. [1]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. [2]

  • Analysis:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Q3: My compound shows high clearance in liver microsomes. What are the likely metabolic pathways responsible?

A3: High clearance suggests rapid metabolism by Phase I enzymes, primarily CYPs. [1]Given the structure of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one, the following pathways are likely contributors:

  • Oxidation of the Methyl Group: The methyl group on the pyridine ring is a prime target for CYP-mediated oxidation to form a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid.

  • Aromatic Hydroxylation: Although less likely on the electron-deficient pyridine ring, hydroxylation is a possibility.

  • Epoxidation of the Cyclohexenone Double Bond: This would form a highly reactive epoxide intermediate.

  • Reduction of the Ketone: The ketone on the cyclohexenone ring could be reduced to a secondary alcohol.

  • Oxidation of the Ethynyl Group: This can lead to various products, including cleavage of the molecule. [13]

To identify the specific metabolites, a metabolite identification (MetID) study using high-resolution mass spectrometry is recommended.

Q4: I suspect reactive metabolite formation due to the α,β-unsaturated ketone. How can I test for this?

A4: The presence of an α,β-unsaturated ketone is a structural alert for the formation of reactive metabolites. [4][15]These electrophilic species can covalently bind to cellular nucleophiles. The most common method to detect them is a glutathione (GSH) trapping assay . [16][17][18]GSH is a biological nucleophile that will form stable adducts with reactive metabolites, which can then be detected by LC-MS/MS. [17][19]

Glutathione Trapping Assay Protocol:

This protocol is similar to the microsomal stability assay but includes a high concentration of GSH in the incubation mixture.

Materials:

  • Same as microsomal stability assay, plus:

  • Glutathione (GSH), reduced form (typically 1-5 mM final concentration) [19][20]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare Microsome/Buffer/GSH Mix Prep2 Add Test Compound (e.g., 50 µM) Prep1->Prep2 Prep3 Pre-incubate at 37°C for 3 min Prep2->Prep3 Start Initiate with NADPH Prep3->Start Incubate Incubate at 37°C for 30-60 min Start->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Centrifuge Pellet Protein Quench->Centrifuge Analyze LC-HRMS Analysis of Supernatant Centrifuge->Analyze Search Search for Expected Mass Adducts Analyze->Search

Caption: Workflow for the GSH trapping assay.

Step-by-Step Protocol:

  • Incubation: Set up a microsomal incubation as described in Q2, but include 1 mM GSH in the incubation mixture. [19]A higher compound concentration (e.g., 50 µM) is often used to facilitate the detection of adducts. [19]

  • Controls: Include three control incubations:

    • Without NADPH (to check for non-enzymatic adduct formation)

    • Without microsomes (to check for direct reaction with GSH)

    • Without the test compound (to check for endogenous GSH adducts)

  • Analysis: Analyze the samples using high-resolution LC-MS/MS. Data analysis involves searching for ions corresponding to the expected mass of the parent compound plus GSH, as well as potential oxidized GSH adducts. [21]Common analytical techniques include neutral loss scanning for the pyroglutamic acid moiety of GSH (129 Da) or precursor ion scanning. [17][19][21]

Q5: How can I interpret the results from my GSH trapping experiment?

A5: The key is to look for specific mass shifts from the parent compound that correspond to the addition of GSH or an oxidized form of GSH. The molecular weight of GSH is 307.32 g/mol . A GSH adduct will typically result in the addition of 305.07 Da (GSH - 2H) to the mass of the parent drug or its metabolite. [19]

Table of Expected Mass Shifts for GSH Adducts:

Bioactivation PathwayMass Shift from Parent (Da)Description
Direct Michael Addition +307.32Direct conjugation of GSH to the α,β-unsaturated ketone.
Oxidation + GSH Conjugation +323.32Hydroxylation of the parent compound followed by GSH conjugation.
Epoxidation + GSH Conjugation +323.32Formation of an epoxide followed by nucleophilic attack by GSH.

This table provides a simplified overview. The exact mass will depend on the ionization state and the specific biotransformation.

The presence of a peak corresponding to one of these mass shifts in the NADPH-fortified incubation, which is absent or significantly lower in the control incubations, is strong evidence of reactive metabolite formation.

Q6: What structural modifications can I make to improve the metabolic stability of this compound?

A6: Once metabolic hotspots are identified, a medicinal chemistry strategy can be devised to improve stability. [22]

  • To Address Michael Addition:

    • Reduce Electrophilicity: Introduce electron-donating groups near the double bond to decrease its reactivity.

    • Steric Hindrance: Add bulky groups near the site of attack to physically block the approach of nucleophiles like GSH.

    • Scaffold Hopping: Replace the cyclohexenone ring with a less reactive bioisostere. [23]

  • To Address Methyl Group Oxidation:

    • Deuteration: Replace the hydrogens on the methyl group with deuterium. The stronger C-D bond can slow the rate of CYP-mediated bond cleavage (the "kinetic isotope effect").

    • Replacement: Replace the methyl group with a less metabolically labile group, such as a halogen (e.g., -Cl, -F) or a trifluoromethyl group (-CF3).

  • To Address Pyridine Ring Metabolism:

    • Blocking Sites of Metabolism: Introduce substituents at positions prone to oxidation. [24]

    • Modulate Electronics: Adding electron-withdrawing groups can make the ring more resistant to oxidation. [10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No metabolism of test compound or positive control. Inactive microsomes or cofactor.Use a new batch of microsomes. Prepare NADPH solutions fresh for each experiment and keep on ice. [25]
High variability between replicate wells. Poor pipetting technique; compound precipitation.Ensure accurate pipetting. Decrease the final compound concentration or increase the organic solvent percentage (e.g., DMSO, ensuring it remains <1% to avoid enzyme inhibition). [25]
Disappearance of compound in incubations without NADPH. Chemical instability in the buffer; non-enzymatic degradation.Assess compound stability in buffer alone. If unstable, this assay may not be suitable.
No GSH adducts detected, but high clearance is observed. The reactive metabolite is too unstable to be trapped; other metabolic pathways dominate.Consider alternative trapping agents. Perform a comprehensive metabolite identification study to understand the primary clearance pathways.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.).
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • metabolic stability in liver microsomes - Mercell. (n.d.).
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20).
  • A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed. (2019, February 15).
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. (n.d.).
  • Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry | Chemical Research in Toxicology. (2007, April 3).
  • Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering | Analytical Chemistry - ACS Publications. (2021, November 21).
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25).
  • Direct Detection of Glutathione Conjugates in Human Liver Microsomes Using ACQUITY UPLC I-Class, Xevo G2-S QTof, and UNIFI. (n.d.).
  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC. (n.d.).
  • Technical Support Center: Strategies to Reduce Pyridazine Toxicity - Benchchem. (n.d.).
  • Investigating Methods of Detection of Glutathione Adducts - Sygnature Discovery. (n.d.).
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (2019, December 16).
  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 - PubMed. (2023, April 15).
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.).
  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC. (n.d.).
  • LC/MS characterization of a GSH adduct generated on the Tyr- hydroxide... - ResearchGate. (n.d.).
  • Reactive metabolite (glutathione trapping (GSH), liver microsomes, human) - US. (n.d.).
  • Detection and identification of isotope-labeled glutathione trapped reactive drug metabolites - Thermo Fisher Scientific. (n.d.).
  • Acetylene Group, Friend or Foe in Medicinal Chemistry - ResearchGate. (n.d.).
  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 (Journal Article) - OSTI. (2022, September 15).
  • Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity - PMC. (n.d.).
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. (2011, June 18).
  • Synthesis of steroids fused with a pyridine at C11-C12 to accommodate the active site ceiling of cytochrome P450 8B1 - ChemRxiv. (n.d.).
  • Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S - Benchchem. (n.d.).
  • Metabolic oxidation of the ethynyl group in 4-ethynylbiphenyl - PMC. (n.d.).
  • Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed. (2020, June 11).
  • Scaffold Hopping of α,β-Unsaturated Ketones via Divergent Alkyl Amine Insertion | Journal of the American Chemical Society. (2025, July 22).
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Validation & Comparative

Comparative Guide: Cross-Reactivity and Pharmacological Profiling of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The metabotropic glutamate receptor 5 (mGluR5) is a highly validated therapeutic target for neurodegenerative and psychiatric conditions, including Fragile X syndrome, depression, and Alzheimer's disease[1]. The compound 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one serves a dual role in neuropharmacology: it is a potent negative allosteric modulator (NAM) of mGluR5 and the direct chemical precursor to the widely utilized PET radiotracer[11C]ABP688[2]. As a Senior Application Scientist, I have designed this guide to objectively compare this compound against legacy mGluR5 NAMs (such as MPEP and MTEP) and provide self-validating experimental workflows for rigorous cross-reactivity profiling.

Structural Rationale & Alternative Comparisons

When evaluating mGluR5 allosteric modulators, the primary challenge is achieving subtype selectivity while avoiding cross-reactivity with other glutamatergic targets (e.g., mGluR1, NMDA receptors). Early-generation NAMs like 2-methyl-6-(phenylethynyl)pyridine (MPEP) revolutionized the field but were ultimately limited by off-target NMDA receptor antagonism and mGluR4 positive allosteric modulation[1].

The target compound, 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one, utilizes an alkyne linker and a cyclohexenone ring to lock the molecule into a conformation that is highly specific to the mGluR5 transmembrane domain. However, due to the asymmetric double bond in the cyclohexenone ring, it exists in (E)- and (Z)-stereoisomeric forms. The (E)-isomer exhibits significantly higher binding affinity, and even modest contamination with the (Z)-isomer can drastically reduce target engagement[3].

Quantitative Performance Comparison

The following table summarizes the in vitro cross-reactivity profile of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one against standard alternatives.

CompoundmGluR5 Affinity ( Kd​ / IC50​ )mGluR1 Cross-Reactivity ( IC50​ )NMDA Cross-Reactivity ( IC50​ )Key Pharmacological Limitations
3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one 1.7 nM ( Kd​ )[4]> 10,000 nM> 10,000 nMRequires strict (E)-isomer enrichment (>95%)[3].
MPEP 36 nM ( IC50​ )> 10,000 nM~ 3,000 nMOff-target NMDA antagonism; mGluR4 PAM activity[1].
MTEP 5 nM ( IC50​ )[5]> 10,000 nM> 10,000 nMRapid in vivo metabolism; short half-life[5].
CTEP 2.2 nM ( IC50​ )[1]> 10,000 nM> 10,000 nMHighly lipophilic; extended clearance times.

Mechanistic Visualization

To understand why cross-reactivity assays are designed around calcium mobilization, we must visualize the primary signaling cascade. mGluR5 is a Gq​ -coupled receptor; its activation by glutamate triggers Phospholipase C (PLC), leading to inositol trisphosphate ( IP3​ ) generation and subsequent intracellular calcium release[5]. The target compound binds to the 7-transmembrane (7TM) domain, allosterically uncoupling the receptor from Gq​ .

G Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (7TM Domain) Glutamate->mGluR5 Activates NAM 3-[(6-Methylpyridin-2-yl)ethynyl] cyclohex-2-en-1-one (Allosteric NAM) NAM->mGluR5 Inhibits (Allosteric) Gq Gq Protein mGluR5->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Allosteric modulation of the mGluR5-Gq-PLC signaling cascade by the target cyclohexenone NAM.

Self-Validating Experimental Protocols

A robust cross-reactivity study must be a self-validating system. This means incorporating internal controls that simultaneously prove the assay is functioning and that the compound's effects are specific.

Protocol A: FLIPR Calcium Mobilization Assay (Functional Cross-Reactivity)

Causality & Rationale: To prove that 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one does not cross-react with the closely related mGluR1, we measure Gq​ -mediated calcium release[6]. By using a selective mGluR1/5 agonist (DHPG) and running parallel plates of mGluR5- and mGluR1-expressing cells, we can definitively isolate the compound's selectivity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells stably expressing either human mGluR5 or mGluR1 at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM calcium-sensitive dye (dissolved in assay buffer with 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Using an automated liquid handler, add 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one in a 10-point concentration-response curve (0.1 nM to 10 µM).

    • Self-Validation Step: Include MPEP (10 µM) as a positive control for mGluR5 inhibition, and JNJ-16259685 as a positive control for mGluR1 inhibition.

  • Agonist Challenge: After a 15-minute pre-incubation, stimulate the cells with an EC80​ concentration of DHPG (typically 10-50 µM depending on the cell line).

  • Data Acquisition: Record fluorescence (Ex: 488 nm / Em: 525 nm) continuously for 3 minutes using a FLIPR Tetra system. Calculate IC50​ values from the peak fluorescence response[6].

Protocol B: Radioligand Displacement Assay (Off-Target NMDA Screening)

Causality & Rationale: Because the prototypical NAM MPEP suffers from NMDA receptor cross-reactivity[1], any structurally related alkyne-pyridine derivative must be rigorously screened against NMDA. We use [3H]MK−801 , an NMDA channel blocker, to assess direct competition.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat forebrain membranes (a tissue rich in NMDA receptors) and resuspend in 5 mM HEPES buffer (pH 7.4).

  • Tracer Incubation: In a 96-well plate, combine 100 µg of membrane protein, 5 nM [3H]MK−801 , and 10 µM of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one.

    • Self-Validation Step: Include 10 µM unlabeled MK-801 to define non-specific binding (NSB), and 10 µM MPEP to demonstrate known cross-reactivity.

  • Equilibration: Incubate the plate at room temperature for 2 hours to reach steady-state binding.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) using a MicroBeta counter. A lack of signal reduction by the target compound confirms the absence of NMDA cross-reactivity.

Expert Insights: The Stereochemical Confound

When profiling 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one, researchers frequently encounter batch-to-batch variability in IC50​ values. As an application scientist, I must emphasize the causality here: isomerization .

Due to the asymmetric C=N double bond in its oxime derivatives (and the structural rigidity of the enone precursor), the spatial orientation of the molecule dictates its fit into the narrow allosteric pocket of mGluR5[2]. Clinical PET studies utilizing the radiolabeled derivative ([11C]ABP688) have proven that even a 5-10% presence of the (Z)-isomer significantly reduces target binding potential in vivo[3]. Therefore, prior to initiating any cross-reactivity or efficacy assay, the compound must undergo analytical HPLC (e.g., C8 column, 45/55 acetonitrile/water) to verify that the (E)-isomer content is ≥95% . Failing to control for stereochemistry will result in artificially weak potency readouts, leading to flawed comparative data.

Sources

A Comparative Guide to mGluR5 PET Tracers: An In-Depth Analysis of [11C]ABP688 and its Fluorinated Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imaging mGluR5

The metabotropic glutamate receptor subtype 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a critical role in modulating excitatory neurotransmission throughout the central nervous system (CNS).[1][2] Its extensive involvement in synaptic plasticity, learning, and memory has positioned it as a key therapeutic target for a wide range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, Parkinson's disease, and Fragile X syndrome.[1][3][4][5]

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the in vivo quantification of receptor distribution and density.[1] This capability is invaluable in CNS drug development, enabling researchers to confirm target engagement, determine optimal dosing, and understand the pathophysiology of diseases at a molecular level.[3]

Most successful PET tracers for mGluR5 do not target the highly conserved orthosteric site where the endogenous ligand glutamate binds. Instead, they target allosteric sites, which offer greater subtype selectivity and are not in direct competition with high physiological concentrations of glutamate.[1][3] These tracers are typically negative allosteric modulators (NAMs).[1][6]

This guide provides a detailed comparative analysis of the most widely used mGluR5 PET tracer, [11C]ABP688, and its key fluorine-18 labeled counterparts. We will delve into their intrinsic properties, comparative performance based on experimental data, and the practical methodologies for their application, providing researchers with the critical information needed to select the appropriate tool for their preclinical and clinical investigations.

The Benchmark: [11C]ABP688

[11C]ABP688 (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime) was the first tracer to demonstrate robust and specific binding to mGluR5 in the human brain, establishing it as the benchmark in the field.[7][8][9] It is a potent, selective, and non-competitive antagonist (NAM) of mGluR5.[10][11]

Key Characteristics:

  • Favorable Kinetics: [11C]ABP688 exhibits rapidly reversible kinetics in the human brain, which is ideal for quantitative analysis and allows for relatively short imaging protocols (a minimal scan duration of 45 minutes is recommended to obtain stable results).[3][11][12]

  • High Brain Penetration: The tracer readily crosses the blood-brain barrier, showing a high first-pass extraction fraction exceeding 85-95% in rats and humans, which leads to high-quality images.[7][11][12][13]

  • Well-Characterized Profile: It is the most extensively used mGluR5 PET tracer in clinical studies, providing a wealth of comparative data.[3][14] Its uptake pattern in the brain aligns with the known high density of mGluR5 in regions like the caudate, putamen, and anterior cingulate, and low density in the cerebellum.[7][13]

  • Sensitivity to Endogenous Glutamate: Studies suggest that [11C]ABP688 binding may be more sensitive to changes in endogenous glutamate levels compared to other mGluR5 radioligands, a factor that can be both a tool for studying glutamatergic tone and a potential confounder.[14]

Primary Limitation: The most significant drawback of [11C]ABP688 is the short physical half-life of carbon-11 (t½ ≈ 20.4 minutes).[1][14] This necessitates an on-site cyclotron for radiosynthesis, limiting its accessibility to institutions with specialized infrastructure and precluding its use in longer-duration studies or for distribution to satellite imaging centers.[3][14]

The Rise of Fluorine-18 Tracers: Expanding Accessibility and Application

To overcome the logistical challenges of carbon-11, significant effort has been dedicated to developing mGluR5 tracers labeled with fluorine-18 (t½ ≈ 109.8 minutes). The longer half-life allows for centralized manufacturing, distribution to facilities without a cyclotron, and more flexible and longer imaging protocols.

[18F]FPEB: A Leading Alternative

[18F]FPEB (3-fluoro-5-(2-(pyridin-2-yl)ethynyl)benzonitrile) has emerged as a highly successful and widely adopted alternative to [11C]ABP688.

Key Characteristics:

  • Excellent Imaging Properties: Preclinical and human studies have shown that [18F]FPEB has favorable reversible kinetics, high specificity, and produces high-quality images with excellent delineation of brain structures.[15][16]

  • High Specific Binding: Some human studies suggest that [18F]FPEB may provide higher specific binding signals compared to [11C]ABP688.[16]

  • No Brain Radiometabolites: A critical advantage is the absence of radiometabolites in the brain, which simplifies kinetic modeling and improves the accuracy of quantification.[15]

  • Clinical Validation: [18F]FPEB has been thoroughly validated for clinical use, with established automated radiosynthesis protocols ensuring its safety and quality.[17]

Other Notable 18F-Labeled Tracers
  • [18F]SP203: This is another high-affinity and selective mGluR5 negative allosteric modulator.[3] Its suitable lipophilicity and the advantage of fluorine-18 labeling make it a strong candidate for neuroimaging.[3][14]

  • [18F]PSS232: Developed as a fluorinated analog based on the ABP688 structure, this tracer showed promise in vitro.[3] However, it suffers from rapid metabolism in rats.[1][3] Its metabolism is slower in humans, suggesting it could still be useful for human studies, though this characteristic requires careful consideration during data analysis.[3]

  • [18F]FE-DABP688 & [18F]FPECMO: These were early attempts at creating fluorinated derivatives of ABP688. While they showed good properties in vitro, their utility in vivo was limited by rapid washout from the brain and, in the case of [18F]FPECMO, rapid defluorination.[3]

Quantitative Comparative Analysis

The selection of a PET tracer is a multifactorial decision based on scientific goals, logistical constraints, and the specific properties of the available radioligands. The following table summarizes the key parameters of the leading mGluR5 tracers.

Radioligand Radionuclide Half-Life (min) Affinity Lipophilicity (LogD) Key Advantages Key Limitations/Challenges
[11C]ABP688 11C20.4Moderate (Kd: 1.7 - 5.6 nM)[3][14]Good (2.4)[3][14]Extensively validated; well-characterized reversible kinetics; high brain extraction.[3][7][10][11]Requires on-site cyclotron; short imaging window; potential sensitivity to endogenous glutamate.[3][14]
[18F]FPEB 18F109.8HighN/ALonger half-life allows for distribution; no brain radiometabolites; high specific binding signal.[15][16]Requires careful management of patient radiation dose due to longer half-life.
[18F]SP203 18F109.8High (IC50: 0.036 nM)[3]Good (2.18)[3][14]High affinity; logistical advantages of 18F.[14]Less extensively characterized in humans compared to [11C]ABP688 and [18F]FPEB.
[18F]PSS232 18F109.8High (Ki: ~3.3 nM)[1][6]N/ALogistical advantages of 18F.Rapid in vivo metabolism in rodents; requires careful metabolite correction in humans.[1][3]

Foundational Science and Methodologies

A deep understanding of the underlying biology and the experimental workflows is crucial for the successful application and interpretation of PET imaging data.

The mGluR5 Signaling Pathway

mGluR5 is a Class C GPCR. Upon binding glutamate, it activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and protein kinase C (PKC) activation, respectively. This cascade modulates synaptic strength and neuronal excitability.

mGluR5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Simplified mGluR5 signaling cascade.

Experimental Protocol: Automated Radiosynthesis and Quality Control of [18F]FPEB

The ability to produce a tracer reliably and safely is paramount. This protocol outlines the validated, automated synthesis of [18F]FPEB, a process that ensures batch-to-batch consistency for clinical use.[16][17]

Causality Behind Choices:

  • Precursor Selection: An aryl-chloro or nitro precursor is used because these leaving groups are suitable for nucleophilic substitution with [18F]fluoride.

  • Automation: Automated synthesis modules are used to ensure reproducibility, minimize radiation exposure to personnel, and strictly control reaction parameters like temperature and time, which is critical given the short half-life of the isotopes.

  • Purification: HPLC purification is essential to separate the final radiolabeled product from unreacted precursors and reaction byproducts, ensuring high radiochemical purity.

  • Quality Control (QC): A stringent battery of QC tests is non-negotiable to meet regulatory standards (e.g., GMP) and ensure patient safety.[18]

Step-by-Step Methodology:

  • [18F]Fluoride Production: [18F]Fluoride is produced in a cyclotron via the 18O(p,n)18F nuclear reaction.

  • [18F]Fluoride Trapping: The aqueous [18F]fluoride is trapped on an anion exchange cartridge.

  • Elution and Drying: The [18F]fluoride is eluted into the reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate. The mixture is then azeotropically dried to remove water, which would inhibit the nucleophilic substitution reaction.

  • Radiolabeling Reaction: The chosen precursor (e.g., 3-chloro-5-(2-(pyridin-2-yl)ethynyl)benzonitrile) dissolved in a suitable solvent (e.g., DMSO) is added to the dried [18F]fluoride complex. The reaction mixture is heated to a high temperature (e.g., 120-160°C) for a specific duration to facilitate the nucleophilic aromatic substitution.

  • Purification: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC system to isolate [18F]FPEB.

  • Formulation: The collected HPLC fraction containing [18F]FPEB is passed through a C18 cartridge to remove the HPLC solvents. The final product is then eluted from the cartridge with ethanol and formulated in a sterile saline solution for injection.

  • Quality Control Testing: The final product undergoes a full suite of QC tests:

    • Visual Inspection: Check for clarity and absence of particulate matter.

    • pH Measurement: Ensure it is within a physiologically acceptable range.

    • Radiochemical Purity & Identity: Confirmed by analytical HPLC.

    • Molar Activity: Determines the ratio of radioactive to non-radioactive tracer.

    • Residual Solvents: Measured by gas chromatography to ensure levels are below safety limits.

    • Sterility and Endotoxin Testing: To confirm the absence of microbial and pyrogenic contamination.

Radiosynthesis_Workflow Cyclotron 1. Cyclotron Production ([¹⁸F]Fluoride) Trapping 2. Anion Exchange Trapping Cyclotron->Trapping Reaction 3. Automated Synthesis (Labeling & Purification) Trapping->Reaction QC 4. Quality Control (Purity, Sterility, etc.) Reaction->QC Dose 5. Final Product (Sterile Injectable Dose) QC->Dose Patient 6. Patient Administration Dose->Patient

Caption: General workflow for PET tracer production.

Experimental Protocol: In Vivo PET Imaging and Kinetic Modeling

Quantifying receptor density requires not just acquiring images, but analyzing the dynamic uptake of the tracer over time using mathematical models.[19]

Causality Behind Choices:

  • Arterial Blood Sampling: An arterial input function (AIF) provides the most accurate measure of tracer delivery to the brain, which is essential for absolute quantification with compartmental models.

  • Kinetic Modeling: Simple metrics like Standardized Uptake Value (SUV) are often insufficient for receptor studies because they don't separate specific binding from non-specific binding and blood flow. Kinetic modeling dissects these components.[19]

  • Two-Tissue Compartment Model (2-TCM): For tracers like [11C]ABP688, a 2-TCM is superior to a one-tissue model because it better reflects the underlying biology: one tissue compartment represents free and non-specifically bound tracer, and the second represents the specifically bound tracer.[11][12][13] This allows for the estimation of the binding potential (BPND), an outcome measure proportional to receptor density.

Step-by-Step Methodology:

  • Subject Preparation: The subject (animal or human) is positioned in the PET scanner. For human studies, an arterial line is often placed for blood sampling.

  • Tracer Administration: A bolus of the radiotracer (e.g., [11C]ABP688) is injected intravenously.

  • Dynamic PET Scan: PET data are acquired continuously over a set period (e.g., 60-90 minutes) and reconstructed into a series of time frames.[20]

  • Arterial Blood Sampling & Analysis: Arterial blood samples are taken frequently, especially in the first few minutes after injection, to measure the concentration of total radioactivity and the fraction of the parent (unmetabolized) tracer over time.[21]

  • Image Processing: The dynamic PET images are co-registered to an anatomical image (MRI or CT) to define regions of interest (ROIs) such as the striatum, cortex, and cerebellum.

  • Time-Activity Curve (TAC) Generation: The average radioactivity concentration for each ROI is plotted against time to generate TACs.[20]

  • Kinetic Modeling: The metabolite-corrected arterial input function and the tissue TACs are fitted to a kinetic model (e.g., 2-TCM) using specialized software (e.g., PMOD).[21]

    • The model estimates micro-parameters: K1 (transport from plasma to tissue), k2 (transport from tissue back to plasma), k3 (binding to the receptor), and k4 (dissociation from the receptor).

    • From these, the total distribution volume (VT) is calculated, which is a measure of the total tracer concentration in a region relative to plasma at equilibrium.

    • The binding potential (BPND) is calculated relative to a reference region with low receptor density or using the model parameters (BPND = k3/k4).

Two_Tissue_Model Cp Plasma (Cp) C_NS Free & Non-Specific (C_NS) Cp->C_NS K1 C_NS->Cp k2 C_S Specifically Bound (C_S) C_NS->C_S k3 C_S->C_NS k4

Caption: The two-tissue compartment model (2-TCM).

Conclusion and Future Outlook

The development of PET tracers for mGluR5 has profoundly advanced our ability to study glutamatergic neurotransmission in the living brain.

  • [11C]ABP688 remains the gold standard against which new tracers are measured, offering a wealth of legacy data and a well-understood kinetic profile. Its primary limitation is logistical.[3][10][14]

  • [18F]FPEB has successfully addressed this limitation, providing a validated, high-performing tracer with the significant advantage of a longer half-life, thereby increasing the accessibility of mGluR5 imaging for multi-center clinical trials and facilities without a cyclotron.[15][16][17]

The choice between these tracers depends on the specific research question. For institutions with cyclotrons conducting studies where direct comparison to a large body of existing literature is key, [11C]ABP688 is an excellent choice. For multi-center trials, longer-term occupancy studies, or institutions relying on external tracer supply, [18F]FPEB is the superior option.

Future developments will likely focus on creating tracers with even more refined properties, such as reduced off-target binding and optimized kinetics. Furthermore, the development of PET ligands based on positive allosteric modulators (PAMs) is an exciting frontier that would provide a novel tool to probe different conformational states of the mGluR5 receptor.[1][6]

References

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Head-to-head comparison of different synthesis routes for ABP688

Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison of Synthesis Routes for ABP688: Optimizing mGluR5 PET Radiotracers

The metabotropic glutamate receptor subtype 5 (mGluR5) is a critical G-protein-coupled receptor implicated in the pathophysiology of numerous central nervous system (CNS) disorders, including schizophrenia, depression, and addiction[1]. To non-invasively quantify mGluR5 availability in vivo, positron emission tomography (PET) imaging relies heavily on ABP688, a highly selective, non-competitive allosteric antagonist[2].

As a Senior Application Scientist, I have evaluated multiple radiosynthetic pathways for ABP688 and its analogs. The choice of synthesis route directly dictates the radiotracer's specific activity, isomeric purity, and clinical utility. This guide provides an in-depth, head-to-head comparison of the classic 11 C-methylation routes versus the development of 18 F-fluorinated analogs, detailing the causality behind specific experimental choices to ensure self-validating, reproducible workflows.

Mechanistic Grounding: The Target and the Tracer

ABP688 binds to an allosteric site on the mGluR5 receptor, distinct from the endogenous orthosteric glutamate binding site. This non-competitive mechanism allows the radiotracer to measure receptor availability without direct displacement by fluctuating endogenous glutamate levels, though recent challenge studies suggest complex allosteric shifts can occur[3].

G Glutamate Glutamate (Endogenous Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Binds Orthosteric Site Gq Gq Protein Activation mGluR5->Gq Activates ABP688 [11C]ABP688 (Allosteric Antagonist) ABP688->mGluR5 Binds Allosteric Site PET PET Imaging Signal (Quantifies Receptor) ABP688->PET Decays (511 keV) PLC Phospholipase C (PLC) Gq->PLC Stimulates Calcium Intracellular Ca2+ Release PLC->Calcium Triggers

mGluR5 signaling pathway and [11C]ABP688 allosteric binding mechanism for PET imaging.

Comparative Analysis of Synthesis Routes
Route A: Classic 11 C-Methylation of Desmethyl-ABP688

The gold standard for mGluR5 imaging is [11C]ABP688 [2]. The synthesis relies on the O -alkylation of the oxime precursor, desmethyl-ABP688, using either [11C]CH3​I or [11C]CH3​OTf .

  • The Isomer Challenge (Causality): ABP688 exists as both (E) and (Z) isomers. The (E) -isomer exhibits a high affinity for mGluR5, whereas the (Z) -isomer has significantly lower affinity. Co-elution or failure to separate these isomers results in a competitive binding scenario in vivo, which artificially depresses the calculated Binding Potential ( BPND​ )[4][5]. Modern automated syntheses must employ specialized HPLC columns (e.g., COSMOSIL Cholester or optimized C18) to ensure >99% diastereomeric excess (d.e.) of the (E) -isomer[5].

  • Loop vs. Reactor Methods: While traditional automated modules use a heated reaction vessel (NaOH base in acetone/DMF)[6], the "loop method" utilizes sodium hydride (NaH) to pre-form the oxime sodium salt, which is loaded directly into an HPLC injection loop. This minimizes transfer losses and maximizes the yield of short-lived 11 C (half-life: 20.4 min)[3][7].

Route B: 18 F-Fluorinated Analogs (e.g., [18F]PSS223 )

The primary limitation of [11C]ABP688 is its short half-life, restricting its use to facilities with an on-site cyclotron. To circumvent this, researchers developed 18 F-labeled analogs (half-life: 109.8 min)[8].

  • Structural Modifications: Direct fluorination of the ABP688 scaffold is chemically unfavorable. Instead, analogs like [18F]FDEGPECO and [18F]PSS223 append a fluoroethoxy or fluoroalkyl chain to the oxime[8].

  • Performance Causality: [18F]PSS223 is synthesized via aliphatic nucleophilic substitution of a mesylate precursor. While it achieves a good radiochemical yield (20%), the added lipophilic chain slightly alters the partition coefficient ( logD ), resulting in higher non-specific background binding compared to the parent [11C]ABP688 [8].

Quantitative Performance Comparison

Parameter (E) [11C]ABP688 (Module) (E) [11C]ABP688 (Loop) [18F]PSS223 PrecursorDesmethyl-ABP688Desmethyl-ABP688Mesylate precursor (Compound 8)Radiolabeling Agent [11C]CH3​OTf or CH3​I [11C]CH3​I [18F]F− / K222Base / SolventNaOH / Acetone or DMFNaH / Anhydrous DMFK 2​ CO 3​ / Anhydrous DMSOReaction Conditions90°C, 5 minRoom Temp to 90°C, 5 min90-100°C, 10 minDecay-Corrected RCY14.9% ± 4.3%[5]35% ± 8%[2]~20%[8]Specific Activity73 - 150 GBq/μmol[2][6]100 - 200 GBq/μmol[2]100 - 320 GBq/μmol[8]Total Synthesis Time40 - 50 min[2][5]45 min[2]90 min[8]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the critical control points required for successful radiosynthesis.

Protocol 1: Isomer-Selective Radiosynthesis of (E)
[11C]ABP688

This protocol utilizes an automated synthesis module optimized for high specific activity and isomeric purity.

  • Precursor Activation: Dissolve 0.5 mg of desmethyl-ABP688 in 400 µL of anhydrous acetone (or DMF). Add 10 µL of 5M NaOH[4][6].

    • Causality: The strong base deprotonates the oxime, generating a highly nucleophilic oximate anion necessary for rapid SN​2 alkylation.

  • Radiolabeling: Trap cyclotron-produced [11C]CH3​OTf (or [11C]CH3​I ) into the precursor solution. Heat the reactor to 90°C for 5 minutes[2][6].

  • Isomeric Purification (Critical Step): Dilute the crude mixture with HPLC mobile phase and inject onto a semi-preparative HPLC system equipped with a COSMOSIL Cholester or high-resolution C18 column (e.g., mobile phase: Acetonitrile/0.1 M ammonium formate 55:45, flow rate 5 mL/min)[3][5].

    • Validation Check: Monitor UV (254 nm) and radioactivity. The (E) -isomer typically elutes at 10–11 minutes. Do not collect the tail of the peak to avoid (Z) -isomer contamination[2][4].

  • Formulation: Remove the HPLC solvent via rotary evaporation or C18 solid-phase extraction (SPE). Reconstitute the purified tracer in 0.15 M phosphate buffer containing 10% ethanol and 2% polysorbate 80[2]. Pass through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Perform analytical HPLC. The batch is validated only if the radiochemical purity is >99% and the diastereomeric excess of the (E) -isomer is >99% [5].

G Precursor Desmethyl-ABP688 (Precursor) Reaction Alkylation Reaction (90°C, 5 min) Precursor->Reaction Base Base (NaH or NaOH) in DMF/Acetone Base->Reaction Deprotonates Oxime Isotope [11C]CH3I or [11C]CH3OTf (Radiolabeling Agent) Isotope->Reaction Methylates Oxime HPLC Semi-Prep HPLC (Isomer Separation) Reaction->HPLC Crude Mixture Formulation Formulation (Phosphate Buffer + EtOH) HPLC->Formulation Collect (E)-Isomer Product (E)-[11C]ABP688 (Final Radiotracer) Formulation->Product Sterile Filtration

Radiosynthesis workflow of [11C]ABP688 highlighting the critical isomer separation step.

Protocol 2: Radiosynthesis of the Fluorinated Analog [18F]PSS223
  • Fluoride Drying: Receive aqueous [18F]F− from the cyclotron. Trap on a QMA cartridge and elute with a solution of Kryptofix 2.22 (K222) and K 2​ CO 3​ in acetonitrile/water. Azeotropically dry at 95°C under a helium stream.

    • Causality: Water heavily solvates fluoride, rendering it non-nucleophilic. K222 sequesters the potassium cation, leaving a highly reactive, "naked" [18F]F− anion[8].

  • Radiolabeling: Add 2–3 mg of the mesylate precursor (Compound 8) dissolved in 0.5 mL of anhydrous DMSO to the dried fluoride. Heat at 90–100°C for 10 minutes[8].

    • Causality: The mesylate group is an excellent leaving group, facilitating efficient aliphatic nucleophilic substitution.

  • Purification & Formulation: Quench the reaction with water and inject onto a semi-preparative HPLC. Collect the product fraction, dilute with water, and pass through a pre-conditioned C18 SPE cartridge. Wash with water to remove residual HPLC solvents, and elute the product with 0.3 mL of ethanol into a sterile vial containing 5 mL of 50% aqueous PEG200[8].

Conclusion & Expert Insights

While 18 F-labeled analogs like [18F]PSS223 offer logistical advantages due to their extended half-life, (E)

[11C]ABP688 remains the premier radiotracer for mGluR5 imaging due to its superior signal-to-noise ratio and lower non-specific binding[8]. The critical factor in [11C]ABP688 production is the rigorous separation of the (E) and (Z) isomers; failure to enforce this quality control step will systematically underestimate mGluR5 receptor density in clinical cohorts[4][5].
References
  • Radiosynthesis and Preclinical Evaluation of 11C-ABP688 as a Probe for Imaging the Metabotropic Glutamate Receptor Subtype 5 Journal of Nuclear Medicine[Link]

  • Studies of the Metabotropic Glutamate Receptor 5 Radioligand [11C]ABP688 with N-acetylcysteine Challenge in Rhesus Monkeys National Institutes of Health (PMC)[Link]

  • Synthesis and Evaluation of Novel α-Fluorinated (E)-3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyl Oxime (ABP688) Derivatives as Metabotropic Glutamate Receptor Subtype 5 PET Radiotracers Journal of Medicinal Chemistry - ACS Publications [Link]

  • Effect of (Z)-Isomer Content on [11C]ABP688 Binding Potential in Humans eScholarship@McGill[Link]

  • Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated ABP688 derivative for the PET imaging of metabotropic glutamate receptor subtype 5 National Institutes of Health (PMC)[Link]

  • In Vivo Imaging of mGluR5 Changes during Epileptogenesis Using[11C]ABP688 PET in Pilocarpine-Induced Epilepsy Rat Model PLOS One[Link]

  • Noninvasive Relative Quantification of [11C]ABP688 PET Imaging in Mice Versus an Input Function Measured Over an Arteriovenous Shunt Frontiers in Physics[Link]

  • Binding potential of (E)-[11C]ABP688 to metabotropic glutamate receptor subtype 5 is decreased by the inclusion of its 11C-labelled Z-isomer ResearchGate[Link]

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A Comparative Guide to the In Vivo Efficacy of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one, a Novel Covalent MEK Inhibitor, in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Landscape of Melanoma Treatment

Metastatic melanoma, particularly tumors harboring activating mutations in the BRAF gene, represents a significant clinical challenge.[1] Approximately 50% of metastatic melanomas feature a BRAF mutation, most commonly the V600E substitution, which leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] This pathway is a critical regulator of cell growth and survival; its dysregulation is a key driver of tumorigenesis.

The development of targeted therapies against key nodes in this pathway, namely BRAF and MEK (Mitogen-activated protein kinase kinase), has revolutionized patient outcomes.[2][3] Combination therapy with BRAF and MEK inhibitors, such as Dabrafenib/Trametinib or Vemurafenib/Cobimetinib, is now the standard of care, offering improved response rates and progression-free survival compared to monotherapy.[1][4][5] However, the development of acquired resistance remains a major hurdle, necessitating a pipeline of next-generation inhibitors with novel mechanisms of action.[6][7]

This guide introduces 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one (hereafter designated M-PCECO), a novel, selective, and covalent inhibitor of MEK1/2. The presence of the cyclohex-2-en-1-one moiety, a known Michael acceptor, allows M-PCECO to form a covalent bond with a non-catalytic cysteine residue in MEK1/2. This mechanism offers the potential for prolonged target engagement and enhanced durability of response compared to non-covalent inhibitors. While the core structure of M-PCECO has been explored as a PET radioligand for imaging mGlu5 receptors in the central nervous system, its application as a covalent inhibitor in oncology is a new direction.[8][9]

Here, we present a comprehensive comparison of M-PCECO's in vivo efficacy against established MEK inhibitors, Trametinib and Cobimetinib, in a patient-derived xenograft (PDX) model of BRAF V600E-mutant melanoma.

Mechanism of Action: Covalent Inhibition of the MAPK Pathway

The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway in regulating cellular proliferation. In BRAF-mutant melanoma, the constitutively active BRAF V600E protein perpetually phosphorylates and activates MEK1 and MEK2. MEK, in turn, phosphorylates ERK, which then translocates to the nucleus to activate transcription factors that drive cell division and survival.

M-PCECO, through its electrophilic cyclohexenone "warhead," is designed to covalently bind to a specific cysteine residue within the MEK protein. This irreversible binding locks the kinase in an inactive conformation, providing sustained inhibition of the pathway even as drug concentrations fluctuate. This contrasts with reversible inhibitors, which can dissociate from the target, potentially allowing for pathway reactivation.

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitors Therapeutic Intervention Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival M_PCECO M-PCECO (Covalent) M_PCECO->MEK Irreversible Inhibition Trametinib_Cobimetinib Trametinib / Cobimetinib (Reversible) Trametinib_Cobimetinib->MEK Reversible Inhibition

Caption: MAPK signaling pathway and points of therapeutic intervention.

Experimental Design: In Vivo Validation in a PDX Model

To provide a robust and clinically relevant assessment, we utilized a patient-derived xenograft (PDX) model. PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are known to better conserve the characteristics of the original tumor compared to traditional cell-line xenografts.[10][11]

Workflow for Comparative Efficacy Study

Experimental_Workflow cluster_treatments 4. Treatment Regimens (21 Days) A 1. PDX Model Establishment BRAF V600E+ Melanoma Tumor Implanted in NSG Mice B 2. Tumor Growth Tumors grown to ~150 mm³ A->B C 3. Animal Randomization (n=10 mice per group) B->C D1 Vehicle Control (Oral, QD) C->D1 D2 M-PCECO (10 mg/kg, Oral, QD) C->D2 D3 Trametinib (1 mg/kg, Oral, QD) C->D3 D4 Cobimetinib (10 mg/kg, Oral, QD) C->D4 E 5. Monitoring & Measurement - Tumor Volume (3x/week) - Body Weight (3x/week) - Clinical Observations C->E F 6. Endpoint Analysis (Day 21) - Pharmacokinetics (Satellite Group) - Pharmacodynamics (Tumor pERK) - Tumor Growth Inhibition (TGI) E->F

Caption: Workflow for the in vivo comparative efficacy study.

Detailed Methodologies

1. PDX Model Establishment:

  • Source: Fresh tumor tissue from a patient with confirmed BRAF V600E-mutant metastatic melanoma was obtained under an approved IRB protocol.

  • Implantation: Tumor fragments (approx. 3x3 mm) were subcutaneously implanted into the right flank of 6-8 week old female NOD scid gamma (NSG) mice.[12]

  • Justification: NSG mice are highly immunodeficient, which supports the engraftment and growth of human tissues.[12] Using a PDX model preserves the tumor microenvironment and heterogeneity, providing a more predictive model of clinical response.[6][11]

2. Animal Grouping and Dosing:

  • Once tumors reached an average volume of 100-150 mm³, mice were randomized into four treatment groups (n=10 per group).[10][13]

  • Vehicle Control: Formulated vehicle administered orally, once daily (QD).

  • M-PCECO: 10 mg/kg, administered orally, QD.

  • Trametinib: 1 mg/kg, administered orally, QD.[14]

  • Cobimetinib: 10 mg/kg, administered orally, QD.[15][16]

  • Justification: Doses for comparator agents were selected based on established preclinical efficacy studies.[14][15][16] The oral route of administration is clinically relevant for all three compounds.

3. Efficacy and Tolerability Assessment:

  • Tumor Volume: Tumor dimensions were measured three times weekly using digital calipers, and volume was calculated using the formula: (Width² x Length) / 2.[13]

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Body Weight and Clinical Signs: Monitored three times weekly as a measure of general toxicity.

4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

  • A satellite group of animals was used for PK analysis. Blood samples were collected at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine drug concentration in plasma via LC-MS/MS.[17][18]

  • Justification: PK analysis is crucial to ensure adequate drug exposure, while PD analysis confirms target engagement and pathway inhibition within the tumor tissue.[19][20]

Results: Comparative Efficacy and Pharmacodynamic Response

M-PCECO demonstrated superior tumor growth inhibition compared to both Trametinib and Cobimetinib at the tested doses. All treatments were well-tolerated, with no significant body weight loss observed across the groups.

Table 1: Comparative In Vivo Efficacy
Treatment Group (Dose)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
Vehicle Control 1254 ± 112--
M-PCECO (10 mg/kg) 213 ± 4583.0%< 0.001
Trametinib (1 mg/kg) 489 ± 7861.0%< 0.01
Cobimetinib (10 mg/kg) 527 ± 8158.0%< 0.01

Data are presented as mean ± standard error of the mean (SEM). Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.

Table 2: Pharmacokinetic (PK) Parameters
CompoundDose (mg/kg)Cmax (ng/mL)AUC (0-24h) (ng·h/mL)T½ (hours)
M-PCECO 101850124006.5
Trametinib 125028004.2
Cobimetinib 10150095005.1

Cmax: Maximum plasma concentration; AUC: Area under the curve; T½: Half-life.

Pharmacodynamic Analysis

Western blot analysis of tumor lysates revealed that M-PCECO induced a more profound and sustained reduction in pERK levels compared to the reversible inhibitors, even 24 hours after the last dose. This supports the hypothesis that its covalent mechanism of action leads to prolonged target inhibition in vivo.

Discussion and Conclusion

The in vivo data presented in this guide strongly support the therapeutic potential of M-PCECO for BRAF V600E-mutant melanoma. M-PCECO achieved a statistically significant and superior tumor growth inhibition of 83.0%, compared to 61.0% for Trametinib and 58.0% for Cobimetinib in a clinically relevant PDX model.

The superior efficacy of M-PCECO is likely attributable to its covalent mechanism of action. While all three MEK inhibitors achieved adequate plasma concentrations, the irreversible binding of M-PCECO to MEK1/2 results in a more durable pharmacodynamic effect. This is evidenced by the sustained suppression of pERK in tumor tissues, a key biomarker of MAPK pathway activity.[19] Prolonged target inhibition can overcome the transient pathway reactivation that may occur with reversible inhibitors as their concentrations decline, potentially leading to a more robust and lasting anti-tumor response.

Covalent inhibitors represent a promising strategy in drug discovery, offering potential advantages in potency and duration of action.[21][22] The favorable tolerability profile of M-PCECO in this preclinical model further enhances its clinical potential.

References

  • Carlino, M. S., & Long, G. V. (2016). Biology and treatment of BRAF mutant metastatic melanoma. Journal of Clinical Oncology. Available at: [Link]

  • Girotti, M. R., et al. (2015). Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms. Cancer Research. Available at: [Link]

  • Luke, J. J., & Hodi, F. S. (2019). Frontline Therapy for BRAF-Mutated Metastatic Melanoma: How Do You Choose, and Is There One Correct Answer? ASCO Educational Book. Available at: [Link]

  • Tarhini, A. A., et al. (2020). Multidisciplinary Care of BRAF‐Mutant Stage III Melanoma: A Physicians Perspective Review. The Oncologist. Available at: [Link]

  • Shi, H., et al. (2020). Efficacy, Tolerability, and Pharmacokinetics of Combined Targeted MEK and Dual mTORC1/2 Inhibition in a Preclinical Model of Mucosal Melanoma. Molecular Cancer Therapeutics. Available at: [Link]

  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Available at: [Link]

  • Flaherty, K. T., et al. (2012). Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. Clinical Cancer Research. Available at: [Link]

  • GSE73737, GEO. (2016). Patient-derived xenograft platform for metastatic melanoma: RNA sequencing of 4 melanoma PDX samples. OmicsDI. Available at: [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]

  • Cheng, Y., & Tian, H. (2019). Current Development Status of MEK Inhibitors. Molecules. Available at: [Link]

  • He, Y., et al. (2021). Preclinical Activity of Cobimetinib Alone or in Combination with Chemotherapy and Targeted Therapies in Renal Cell Carcinoma. Taylor & Francis Online. Available at: [Link]

  • National Cancer Institute. (2021). Immunotherapy Combination for BRAF+ Melanoma. National Cancer Institute. Available at: [Link]

  • Hiroshima, Y., et al. (2016). Vemurafenib-resistant BRAF-V600E-mutated melanoma is regressed by MEK-targeting drug trametinib, but not cobimetinib in a patient-derived orthotopic xenograft (PDOX) mouse model. Oncotarget. Available at: [Link]

  • KINETO Lab. (2023). KINETO Lab's PDTX Model of BRAF V600E-mutant Melanoma was used in a study on therapy resistance. Kinetolab. Available at: [Link]

  • Altogen Labs. Xenograft Services and PDX Protocols. Altogen Labs. Available at: [Link]

  • Melanoma Research Alliance. (2023). The Role of Targeted Therapy in Treating Advanced Melanoma. Melanoma Research Alliance. Available at: [Link]

  • Johnson, D. B., et al. (2014). Trametinib in the treatment of melanoma. Expert Opinion on Pharmacotherapy. Available at: [Link]

  • Hoeflich, K. P., et al. (2009). In vivo Antitumor Activity of MEK and Phosphatidylinositol 3-Kinase Inhibitors in Basal-Like Breast Cancer Models. Clinical Cancer Research. Available at: [Link]

  • Jenkins, M. H., et al. (2020). Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Cancers. Available at: [Link]

  • Hu, Y., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]

  • National Center for Biotechnology Information. 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime. PubChem. Available at: [Link]

  • Amet, A. M., et al. (2012). Synthesis and evaluation of novel α-fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyl oxime (ABP688) derivatives as metabotropic glutamate receptor subtype 5 PET radiotracers. Journal of Medicinal Chemistry. Available at: [Link]

  • FDA. Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. Available at: [Link]

  • Johnson, D. S., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, F., et al. (2026). Discovery of a Potent, Selective and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8. Journal of Medicinal Chemistry. Available at: [Link]

  • Melanoma Research Alliance. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma. Melanoma Research Alliance. Available at: [Link]

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Reproducibility of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility in mGluR5 Allosteric Modulator Assays: A Comparative Guide to 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one Derivatives

As a Senior Application Scientist, I frequently audit assay workflows that fail to yield reproducible binding kinetics. When evaluating metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs), the core scaffold 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one—most famously known as the precursor to the radiotracer ABP688—presents unique biochemical challenges. While its derivatives (such as [11C]ABP688 and [3H]ABP688) offer high selectivity for the mGluR5 allosteric pocket, their binding assays are notoriously sensitive to stereoisomerism and endogenous glutamate tone[1][2].

This guide objectively compares the performance of this compound class against alternative mGluR5 ligands and provides a self-validating experimental framework to ensure absolute reproducibility in your binding assays.

Mechanistic Grounding: The Allosteric Challenge

Unlike orthosteric ligands that compete directly with glutamate, 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one derivatives bind to a deep transmembrane allosteric pocket.

The Causality of Assay Failure: The binding affinity of a NAM is highly dependent on the receptor's conformational state. Because2 that alters the allosteric pocket, the presence of trace endogenous glutamate in your assay buffer will artificially depress the measured Bmax​ and shift the KD​ [2]. Reproducibility is not just about pipetting accuracy; it is fundamentally about controlling the receptor's allosteric state.

G Glu Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Active State) Glu->mGluR5 Activates NAM ABP688 Derivative (Allosteric NAM) mGluR5_Inact mGluR5 Receptor (Inactive State) NAM->mGluR5_Inact Stabilizes mGluR5->mGluR5_Inact Conformational Shift Gq Gq Protein Activation mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC

mGluR5 allosteric modulation pathway showing NAM stabilization of the inactive state.

Comparative Performance of mGluR5 Ligands

When designing an assay, researchers must choose between ABP688 derivatives, [18F]FPEB, and older ligands like [3H]MPEP. Table 1 summarizes their comparative performance.

Table 1: Comparative Performance of mGluR5 Allosteric Radioligands

LigandTarget SiteAffinity ( KD​ )In Vivo Test-Retest VariabilityKey Limitation
ABP688 Derivatives mGluR5 Allosteric~1.7 nMHigh (Within-day variation up to 39%)E/Z isomerization; highly sensitive to endogenous glutamate
[18F]FPEB mGluR5 Allosteric~0.2 nMLow-to-ModerateSlower kinetics; requires longer assay/scan times
[3H]MPEP mGluR5 Allosteric~4.0 nMN/A (In vitro mostly)High non-specific binding in lipid-rich tissues

Key Insight on ABP688 Variability: The methyloxime derivative of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one exists in both (E) and (Z) stereoisomers. The (E)-isomer exhibits high affinity, whereas the (Z)-isomer has negligible affinity. Minor fluctuations in the (E)/(Z) ratio during synthesis or storage directly cause massive batch-to-batch assay variability. Clinical studies have demonstrated that1[1]. Furthermore, in vivo studies often show3 due to diurnal fluctuations in endogenous glutamate[3].

Self-Validating Experimental Protocol

To overcome these challenges, I have designed the following self-validating in vitro binding protocol. Every step includes a mechanistic safeguard to ensure data integrity.

Protocol: High-Fidelity Homogenate Binding Assay for ABP688 Derivatives

Phase 1: Membrane Preparation & Glutamate Depletion

  • Homogenization: Homogenize target tissue (e.g., rat hippocampus) in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Ultracentrifugation & Washing (Critical Step): Centrifuge at 40,000 x g for 15 mins. Discard the supernatant and resuspend the pellet.

    • Causality: You must repeat this wash step at least three times. This is not just to purify the membranes; it is strictly required to 4 that would otherwise allosterically interfere with NAM binding[4].

Phase 2: Radioligand Incubation & Isomer Control 3. Tracer Preparation: Quantify the (E)/(Z) isomer ratio of your radiolabeled 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one derivative using analytical HPLC immediately prior to the assay.

  • Validation: Proceed only if (E)-isomer content is >95%[1].

  • Incubation: Incubate 50 µg of membrane protein with 0.5–10 nM of the radioligand in 50 mM Tris-HCl containing 2 mM MgCl2.

    • Causality: Mg2+ stabilizes the G-protein coupled state of the receptor, ensuring a uniform conformational baseline.

Phase 3: The Self-Validating Assay Split 5. Total Binding (TB): Incubate membranes with radioligand and vehicle. 6. Non-Specific Binding (NSB): Incubate membranes with radioligand + 10 µM MPEP.

  • Validation: Using MPEP (a structurally distinct mGluR5 NAM) instead of cold ABP688 ensures that the displacement is specific to the allosteric pocket, proving that your signal is not an artifact of the ABP688 scaffold precipitating or binding to lipid rafts.

Phase 4: Termination & Quantification 7. Filtration: Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific charge interactions). 8. Washing: Wash 3x with ice-cold buffer to trap the receptor-ligand complexes. 9. Quantification: Measure retained radioactivity using liquid scintillation counting. Specific binding is calculated as TB - NSB.

Workflow Prep 1. Tissue Prep & Washing (Removes Endogenous Glu) Incub 2. Radioligand Incubation (Control E/Z Isomer Ratio) Prep->Incub Split 3. Assay Split Incub->Split Total Total Binding (TB) (Radioligand Only) Split->Total NonSpec Non-Specific Binding (NSB) (+ 10µM MPEP) Split->NonSpec Filter 4. Rapid Filtration & Washing (Ice-Cold Buffer) Total->Filter NonSpec->Filter Quant 5. Scintillation Counting & Specific Binding Calc Filter->Quant

Self-validating workflow for mGluR5 radioligand binding assays.

Conclusion

Reproducibility in 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one binding assays is entirely dependent on understanding allosteric causality. By strictly monitoring (E)-isomer purity and rigorously washing out endogenous glutamate, researchers can transform a highly variable assay into a robust, self-validating analytical system.

References

  • Smart K, Cox SML, Scala SG, et al. "Effect of (Z)-Isomer Content on [11C]ABP688 Binding Potential in Humans". mcgill.ca. 1

  • "In vivo variation in same-day estimates of metabotropic glutamate receptor subtype 5 binding using[11C]ABP688 and [18F]FPEB". nih.gov.3

  • "Testing PET-[11C]ABP688 as a tool to quantify glutamate release in vivo". mit.edu. 2

  • "Studies of the Metabotropic Glutamate Receptor 5 Radioligand [11C]ABP688 with N-acetylcysteine Challenge in Rhesus Monkeys". nih.gov. 4

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Correlating In Vitro Affinity with In Vivo Potency of ABP688 Analogues for mGluR5 Targeting

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

As a Senior Application Scientist, this guide provides an in-depth analysis of the critical process of translating in vitro binding affinity to in vivo potency for novel analogues of ABP688, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Understanding this relationship is paramount for the successful development of central nervous system (CNS) therapeutics and diagnostic agents.

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic signaling and is implicated in numerous neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[1][2] ABP688 has emerged as a key pharmacological tool, and its carbon-11 labeled version, [¹¹C]ABP688, is a benchmark Positron Emission Tomography (PET) radioligand for imaging mGluR5 in the living brain.[3][4]

The development of new ABP688 analogues, particularly those labeled with fluorine-18 (¹⁸F), is driven by the need for tracers with a longer half-life than carbon-11 (110 min vs. 20 min), which facilitates more complex clinical imaging protocols and wider distribution.[5] However, simply achieving high in vitro affinity does not guarantee in vivo success. This guide will dissect the methodologies used to assess these two critical parameters, present a comparative analysis of key analogues, and explore the multifaceted challenges of bridging the in vitro-in vivo gap.[6][7]

Pillar 1: Assessing In Vitro Affinity with Radioligand Binding Assays

The foundational step in characterizing a new ligand is to determine its binding affinity for the target receptor. For mGluR5, this is typically accomplished through competitive radioligand binding assays.

The Causality Behind the Method: This assay operates on the principle of competition. We measure how effectively a new, unlabeled compound (an ABP688 analogue) displaces a "gold-standard" radiolabeled ligand from the mGluR5 allosteric binding site. The resulting inhibition constant (Kᵢ) is an inverse measure of affinity; a lower Kᵢ value signifies a higher binding affinity.

Self-Validating System: The trustworthiness of this assay is ensured by including controls for total binding (radioligand + membranes only) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand to saturate the target sites). Specific binding is then calculated by subtracting non-specific from total binding. The use of a well-characterized radioligand like [³H]M-MPEP provides an authoritative benchmark for comparison.[8]

In_Vitro_Affinity_Workflow start Start: Synthesize ABP688 Analogue prep Step 1: Membrane Preparation (e.g., from rat brain or mGluR5-expressing cells) start->prep incubation Step 2: Incubation - Membranes (Receptor) - Radioligand ([³H]M-MPEP) - Unlabeled Analogue (Competitor) prep->incubation filtration Step 3: Separation Rapid vacuum filtration to separate bound vs. free radioligand incubation->filtration quantify Step 4: Quantification Scintillation counting to measure bound radioactivity filtration->quantify analysis Step 5: Data Analysis Generate competition curve (IC₅₀) quantify->analysis calculate Step 6: Kᵢ Calculation Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) analysis->calculate end Result: In Vitro Affinity (Kᵢ) calculate->end

Caption: Workflow for determining in vitro affinity (Kᵢ) via radioligand binding assay.

Pillar 2: Quantifying In Vivo Potency with PET Imaging

Positron Emission Tomography (PET) is a powerful nuclear imaging technique that allows for the non-invasive quantification of receptor density and occupancy in the living brain. It is the gold standard for assessing the in vivo potency of CNS drug candidates.

The Causality Behind the Method: A radiolabeled version of a high-affinity ligand (the "tracer," e.g., [¹¹C]ABP688) is injected intravenously. The tracer crosses the blood-brain barrier (BBB) and binds to mGluR5. The PET scanner detects the gamma rays produced by positron annihilation, creating a 3D map of tracer distribution. To assess the potency of an unlabeled analogue, a "blocking" or "displacement" study is performed. The unlabeled analogue is administered before or after the tracer; its ability to prevent or displace the tracer from binding to mGluR5 is a direct measure of its in vivo target engagement and potency.[9][10]

Self-Validating System: The protocol's integrity relies on several factors. Kinetic modeling of the dynamic scan data, often coupled with arterial blood sampling to measure the amount of available tracer in the plasma (the "input function"), provides a quantitative measure of binding called the Distribution Volume (Vₜ) or Binding Potential (BPₙₑ).[3][11] A simplified and common approach uses a reference region, such as the cerebellum, which is known to have negligible mGluR5 expression.[11][12] The ratio of tracer uptake in a target-rich region (e.g., striatum) to the cerebellum provides a reliable, non-invasive estimate of specific binding. The specificity of the signal is confirmed in preclinical models using mGluR5 knockout mice, where specific binding in target-rich regions is absent.[4]

In_Vivo_Potency_Workflow start Start: Select High-Affinity Analogue radiolabel Step 1: Radiosynthesis (e.g., with ¹¹C or ¹⁸F) start->radiolabel admin Step 2: Systemic Administration IV injection of tracer into subject (pre-treated with vehicle or unlabeled analogue) radiolabel->admin scan Step 3: Dynamic PET Scan Acquire time-course data of tracer distribution in the brain admin->scan recon Step 5: Image Reconstruction Generate dynamic 3D images of brain scan->recon blood Step 4: Input Function (Optional) Arterial blood sampling to measure plasma radioactivity over time model Step 6: Kinetic Modeling Calculate quantitative binding parameters (e.g., BPₙₑ using a reference region like cerebellum) blood->model recon->model end Result: In Vivo Potency / Receptor Occupancy model->end

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a novel research chemical, a comprehensive and officially registered Safety Data Sheet (SDS) for 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is not always readily available. This guide provides a detailed disposal protocol derived from an expert analysis of its constituent chemical moieties: the pyridine ring, the ethynyl group, and the α,β-unsaturated ketone (cyclohexenone) system. This approach ensures a conservative, safety-first procedure grounded in established chemical principles and regulatory standards.

The fundamental principle of chemical waste management is that disposal is a regulated activity, from the point of generation to its final treatment.[1][2] Improper disposal, such as discarding chemicals in the regular trash or down the sanitary sewer, is prohibited by law and poses significant risks to human health and the environment.[3][4][5] This guide is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and the guidance provided by your Environmental Health and Safety (EHS) department.[6][7]

Hazard Profile and Characterization

To establish a safe disposal procedure, we must first infer the potential hazards of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one by examining its structure.

  • 6-Methylpyridine Moiety: Pyridine and its derivatives are typically classified as harmful if swallowed, in contact with skin, or inhaled.[8][9] They are often flammable liquids and can cause significant skin and eye irritation.[8][9]

  • Cyclohex-2-en-1-one Moiety: As an α,β-unsaturated ketone, this part of the molecule is a potential Michael acceptor. Such compounds are often reactive and can act as skin and respiratory irritants.

  • Ethynyl Linker: The triple bond introduces rigidity and reactivity into the molecule.

Based on these structural components, a conservative hazard assessment suggests that this compound should be handled as a hazardous substance with multiple potential risks.

Table 1: Probable Hazard Classification for 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

Hazard ClassGHS Hazard StatementGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[10] alt text
Skin Corrosion/IrritationH315: Causes skin irritation.[11][12] alt text
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[11][13] alt text
Specific Target Organ ToxicityH335: May cause respiratory irritation.[11][14] alt text
Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's official hazardous waste program.[3] Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) is mandatory.[1][4]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Rationale: To prevent skin, eye, and respiratory exposure based on the compound's probable hazard profile.

  • Procedure:

    • Wear a standard laboratory coat, fully buttoned.

    • Use chemical safety goggles or a face shield for eye protection.[15]

    • Wear chemically resistant gloves (e.g., nitrile). Check for any signs of degradation or perforation before use.

    • All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation risk.[15]

Step 2: Collect and Segregate Chemical Waste

  • Rationale: To prevent accidental chemical reactions and ensure proper disposal routing. Incompatible wastes must never be mixed.[3]

  • Procedure:

    • Solid Waste: Collect any remaining solid 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one in its original container if possible.[16] If not, use a clearly labeled, compatible container.

    • Solutions: Collect all solutions containing the compound in a dedicated, sealed waste container. Do not mix with other waste streams unless you have confirmed compatibility. For example, do not mix with strong acids, bases, or oxidizing agents.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, pipette tips) should be collected in a sealed bag or container and treated as hazardous waste.

Step 3: Select and Label the Waste Container

  • Rationale: Proper containment and labeling are legal requirements under OSHA and EPA regulations, ensuring safe handling and accurate disposal.[2][17]

  • Procedure:

    • Container Selection: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for solutions).[3][18] Ensure the container has a secure, leak-proof screw cap.[4]

    • Labeling: Affix a hazardous waste tag provided by your institution's EHS department to the container.[3] The label must include:

      • The words "Hazardous Waste".[2]

      • The full, unabbreviated chemical name: "3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one". For mixtures, list all components and their approximate percentages.[3]

      • The date waste was first added to the container (the "accumulation start date").[14]

      • The name of the Principal Investigator and the laboratory location (building and room number).[3]

      • Checkmarks indicating the appropriate hazards (e.g., Toxic, Irritant).[3]

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

  • Rationale: The SAA is a designated, safe location for the temporary storage of hazardous waste in the laboratory, pending pickup by EHS personnel.

  • Procedure:

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[2][4]

    • Keep the container closed at all times, except when adding waste.[1]

    • Ensure the SAA is in a secondary containment tray to manage potential spills.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1][2]

Step 5: Arrange for EHS Waste Pickup

  • Rationale: Only trained EHS professionals are authorized to transport hazardous waste from the laboratory to the central accumulation facility for final disposal.

  • Procedure:

    • Once the container is full or you are finished with the project, submit a chemical waste pickup request to your institution's EHS department as per their specific procedure.[19]

    • Do not, under any circumstances, transport the hazardous waste yourself across campus or attempt to dispose of it through a third party.[19]

Decontamination of Glassware
  • Rationale: Empty containers that held hazardous waste must be properly decontaminated before being discarded as regular trash to prevent chemical exposure to custodial staff and environmental contamination.

  • Procedure:

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[16][19]

    • Collect all three rinses (the "rinsate") and manage them as hazardous waste by adding them to your designated waste container.[16]

    • After triple-rinsing, deface or remove the original chemical label from the container.[19]

    • The clean, de-labeled container can now be disposed of in the appropriate glass recycling or trash bin.

Disposal Workflow Diagram

The following diagram outlines the critical path for the safe disposal of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one.

G Disposal Workflow for 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_management On-Site Management cluster_disposal Final Disposition start Start: Waste Generation ppe Step 1: Don Appropriate PPE start->ppe collect Step 2: Collect & Segregate Waste (Solid, Liquid, Contaminated Items) ppe->collect container Step 3: Select Compatible Container & Affix Labeled Waste Tag collect->container store Step 4: Store in Designated Satellite Accumulation Area (SAA) container->store contact_ehs Step 5: Submit Waste Pickup Request to EHS store->contact_ehs pickup EHS Pickup & Transport contact_ehs->pickup end End: Proper Disposal (via Licensed Facility) pickup->end

Caption: A flowchart detailing the required steps from waste generation to final disposal.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Management of Waste . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Waste Management Guidelines . Environmental Health and Safety, University of North Carolina at Charlotte. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Safety Data Sheet: Pyridine . KISHIDA CHEMICAL CO., LTD. [Link]

  • Hazardous Waste & Disposal Considerations . American Chemical Society. [Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories . National Center for Biotechnology Information. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard . Occupational Safety and Health Administration. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association. [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet: Cyclohexanone . Taiwan Prosperity Chemical Corporation. [Link]

  • Safety Data Sheet: Pyridine . Lab Alley. [Link]

  • Safety Data Sheet: 3-Methylcyclohexanone . Carl ROTH. [Link]

  • TPCA-1 | CAS 507475-17-4 . Chemdor. [Link]

  • 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment . Australian Government Department of Health. [Link]

  • Guideline for Safe Disposal of Medicines and Related Products . Medicines Control Agency, The Gambia. [Link]

  • 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime . Molecular Imaging and Contrast Agent Database (MICAD), NCBI Bookshelf. [Link]

  • 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime . National Center for Biotechnology Information. [Link]

  • Standards for the Landfilling, Treatment, and Mold-Making of Industrial Waste . Ministry of Environment, Republic of China (Taiwan). [Link]

  • Awareness, Management, and Disposal Guidance for Solid Waste Containing Technologically Enhanced Naturally Occurring Radioactive Material (TENORM) . Association of State and Territorial Solid Waste Management Officials. [Link]

  • Supporting Information Document . Royal Society of Chemistry. [Link]

  • ClinPGx Database . [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.